3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O8/c1-20(2,3)30-18(26)22-7-9-28-15-11-14(17(24)25)12-16(13-15)29-10-8-23-19(27)31-21(4,5)6/h11-13H,7-10H2,1-6H3,(H,22,26)(H,23,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQVHRMJXLYZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)OCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452385 | |
| Record name | 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187960-74-3 | |
| Record name | 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid CAS number 187960-74-3
An In-Depth Technical Guide to 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS: 187960-74-3)
Executive Summary
This compound is a specialized bifunctional molecule that has emerged as a critical building block in modern pharmaceutical research and development.[1][2] Its unique architecture, featuring a central benzoic acid core flanked by two flexible, Boc-protected aminoethoxy chains, makes it an exceptionally versatile linker.[3] This guide provides a comprehensive technical overview of its properties, a detailed synthesis protocol, its pivotal applications—particularly in the design of Proteolysis Targeting Chimeras (PROTACs)—and essential safety and handling information. The strategic combination of a carboxylic acid for conjugation, cleavable protecting groups, and hydrophilic linkers positions this compound as a key enabler for developing next-generation targeted therapeutics.[3][]
Chapter 1: Molecular Profile and Physicochemical Properties
Structural Anatomy
The efficacy of this compound stems directly from its well-defined molecular structure. Each component serves a distinct and vital function, particularly in the context of creating complex bioconjugates or bifunctional molecules like PROTACs.
-
Benzoic Acid Core: The carboxylic acid group provides a robust and reliable handle for chemical conjugation, typically through amide bond formation with an amine-containing molecule.
-
Ethoxy Linker Chains: The two ethoxy groups introduce flexibility and increase the hydrophilicity of the molecule. This is crucial in PROTAC design, as the linker's length and character significantly influence the formation of a stable and effective ternary complex between the target protein and an E3 ligase.[]
-
Boc-Protected Amines: The tert-butyloxycarbonyl (Boc) groups protect the terminal amines, preventing unwanted side reactions during synthesis.[3][] These groups are stable under a wide range of conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the primary amines for subsequent conjugation steps.[3][]
Caption: Functional components of the molecule.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 187960-74-3 | [1][3] |
| Molecular Formula | C₂₁H₃₂N₂O₈ | [3] |
| Molecular Weight | 440.49 g/mol | [3] |
| IUPAC Name | 3,5-bis[2-(tert-butyloxycarbonylamino)ethoxy]benzoic acid | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol | [3] |
| SMILES | CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)OCCNC(=O)OC(C)(C)C | [1] |
Chapter 2: Synthesis and Purification Protocol
Principle of Synthesis
While multiple synthetic routes may exist, a common and logical approach is a double Williamson ether synthesis. This reaction involves the deprotonation of the two hydroxyl groups on a dihydroxybenzoic acid ester derivative by a strong base to form alkoxides. These nucleophilic alkoxides then react with an electrophilic, Boc-protected aminoethyl halide (e.g., bromide) via an Sₙ2 reaction. A final saponification step hydrolyzes the ester to yield the desired carboxylic acid. This method is reliable and allows for the construction of the core structure in a controlled manner.
Detailed Step-by-Step Protocol
Disclaimer: This protocol is a representative method based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Step 1: Esterification of 3,5-dihydroxybenzoic acid
-
Setup: To a round-bottom flask, add 3,5-dihydroxybenzoic acid (1.0 eq) and a suitable alcohol (e.g., methanol, 20 vol).
-
Reaction: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Warm the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-dihydroxybenzoate.
Step 2: Williamson Ether Synthesis
-
Setup: In a dry, inert atmosphere (N₂ or Ar), dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF (15 vol).
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 2.2 eq) or potassium carbonate (K₂CO₃, 2.5 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Alkylation: Add a solution of tert-Butyl (2-bromoethyl)carbamate (2.2 eq, CAS 39684-80-5) in anhydrous DMF dropwise.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Saponification
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-4 hours.
-
Acidification: Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 1M HCl.
-
Isolation: The product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.
Purification and Characterization
The final product can be purified further if necessary using column chromatography on silica gel with a gradient of methanol in dichloromethane. Purity can be assessed by HPLC, typically achieving ≥99%.[7]
Caption: Proposed synthetic workflow diagram.
Chapter 3: Core Applications in Drug Development
The Pivotal Role as a Bifunctional Linker
This molecule is primarily valued as a heterobifunctional linker.[1] Linkers are essential components in several advanced therapeutic modalities, connecting two different molecular entities to create a single agent with a novel mechanism of action.[8] The choice of linker is critical as it dictates the spatial relationship, flexibility, and overall physicochemical properties of the final conjugate, directly impacting its biological activity.[]
Application in PROTACs
The most significant application of this compound is in the synthesis of PROTACs.[9] A PROTAC is a chimeric molecule designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[]
In this context, this compound serves as the central scaffold:
-
The benzoic acid end is typically coupled to a ligand that binds to an E3 ligase (e.g., derivatives of Thalidomide for Cereblon, or VH032 for VHL).[]
-
The Boc-protected amines are deprotected to reveal primary amines. These are then coupled to a separate ligand, or "warhead," that specifically binds to the target protein intended for degradation.[8]
The flexible ethoxy chains are advantageous, mimicking the properties of polyethylene glycol (PEG) linkers, which are known to improve solubility and cell permeability while providing the optimal length and conformational freedom for the formation of a productive ternary complex (Target Protein—PROTAC—E3 Ligase).[][]
Caption: Role in PROTAC-mediated protein degradation.
Other Applications
-
Bioconjugation: The molecule's functional handles allow it to link biomolecules like antibodies or peptides to therapeutic agents, potentially for targeted drug delivery in cancer treatment.[1]
-
Polymer and Dendrimer Chemistry: It can be used to create specialized polymers and dendrimers with precise branching and functionalization, useful for developing biocompatible materials or drug delivery vehicles.[2]
Chapter 4: Analytical Characterization
While specific spectra are proprietary to manufacturers, a scientist can predict the expected analytical signatures based on the molecule's structure.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 6.5-7.5 ppm). One signal for the two protons ortho to the carboxylic acid and another for the proton para to it.
-
Boc Group: A large singlet at ~δ 1.4 ppm, integrating to 18 protons (two C(CH₃)₃ groups).
-
Ethoxy Chains: Two sets of triplets in the δ 3.5-4.2 ppm region, corresponding to the -O-CH₂- and -NH-CH₂- protons.
-
NH Protons: A broad signal, often a triplet, corresponding to the carbamate protons.
-
Carboxylic Acid Proton: A very broad singlet far downfield (>δ 12 ppm), which may not always be visible.
-
-
¹³C NMR Spectroscopy:
-
Carbonyls: Signals for the carboxylic acid and the two Boc carbonyls in the δ 155-170 ppm range.
-
Aromatic Carbons: Signals in the δ 105-160 ppm range, including the quaternary carbons attached to the oxygen and carboxyl groups.
-
Boc Carbons: Signals for the quaternary carbon (~δ 80 ppm) and the methyl carbons (~δ 28 ppm).
-
Ethoxy Carbons: Signals for the -O-CH₂- and -NH-CH₂- carbons in the δ 40-70 ppm range.
-
-
Mass Spectrometry (ESI-): The deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 439.5.
Chapter 5: Safety, Handling, and Storage
Hazard Identification
This compound is a chemical reagent intended for laboratory use and must be handled with appropriate care. Based on available safety data sheets, the primary hazards are:[11]
| Hazard Class | GHS Classification | Notes |
| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation.[11] |
| Serious Eye Damage/Irritation | Category 1 (H318) | Causes serious eye damage.[11] |
| Specific Target Organ Toxicity | Category 1 (H372) | May cause damage to organs (lungs) through prolonged or repeated inhalation exposure.[11] |
| Aquatic Hazard | Acute Category 3 (H402) | Harmful to aquatic life. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[12]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]
-
Handling Practices: Avoid generating dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air.[13]
Storage and Stability
Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is stable under recommended storage conditions.
References
-
J&K Scientific. This compound | 187960-74-3. [Link]
-
MySkinRecipes. This compound. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Chemsrc. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. [Link]
-
J&K Scientific. This compound | 187960-74-3. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
-
PubChem. 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
NIH. (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. [Link]
-
NIH. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. [Link]
-
ResearchGate. (PDF) 3,5-Bis(benzyloxy)benzoic acid. [Link]
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
NIH. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound [myskinrecipes.com]
- 3. CAS 187960-74-3: this compound [cymitquimica.com]
- 6. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]
- 7. jk-sci.com [jk-sci.com]
- 8. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 9. selleck.co.jp [selleck.co.jp]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.es [fishersci.es]
3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid molecular weight
An In-Depth Technical Guide to 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid: A Core Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cornerstone bifunctional linker molecule that has garnered significant attention in the fields of medicinal chemistry, chemical biology, and drug development. Its unique architecture, featuring a central benzoic acid core flanked by two flexible ethoxy chains terminating in Boc-protected amines, provides a versatile platform for the synthesis of complex molecular constructs. This guide delves into the fundamental physicochemical properties, synthesis, and critical applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. By providing detailed protocols and explaining the causal reasoning behind experimental choices, this document serves as a comprehensive resource for researchers leveraging this linker in their discovery programs.
Molecular Structure and Physicochemical Properties
The utility of this compound stems directly from its well-defined molecular structure. Each functional group serves a distinct and crucial purpose, enabling controlled, sequential chemical transformations.
The central benzoic acid provides a carboxylic acid handle, which is readily activated for covalent bond formation, typically with amine-containing molecules. The twin 2-(Boc-amino)ethoxy arms serve two primary functions:
-
Spacing and Solubility : The ethylene glycol-like chains provide spatial separation between the core and the terminal amines, a critical factor in the design of molecules like PROTACs where two different proteins must be brought into proximity. These hydrophilic chains also tend to improve the aqueous solubility of the final construct, a common challenge in drug development.
-
Protected Functionality : The terminal primary amines are masked with the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under a wide range of reaction conditions (e.g., peptide coupling, nucleophilic substitution) but can be cleanly removed under acidic conditions. This orthogonality allows for the selective unmasking of the amines for subsequent conjugation steps.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 440.49 g/mol (also cited as 440.5 g/mol ) | [1][2][3][4] |
| Molecular Formula | C₂₁H₃₂N₂O₈ | [1][2][3][4] |
| CAS Number | 187960-74-3 | [1][2][3][5] |
| IUPAC Name | 3,5-bis[2-(tert-butoxycarbonylamino)ethoxy]benzoic acid | [5] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [2][4] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | [1] |
| Storage | Room temperature, sealed, dry | [4] |
Synthesis and Purification
The most common synthetic route to this compound involves a Williamson ether synthesis followed by saponification. This approach is favored for its high efficiency and the availability of commercial starting materials.
Synthetic Scheme:
-
Etherification: Methyl 3,5-dihydroxybenzoate is reacted with a suitable 2-(Boc-amino)ethyl electrophile, such as N-Boc-2-bromoethylamine or N-Boc-2-aminoethyl tosylate, under basic conditions (e.g., using K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile). The base deprotonates the phenolic hydroxyl groups, which then act as nucleophiles to displace the leaving group on the ethylamine derivative.
-
Saponification: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water or methanol/water. Acidic workup then protonates the carboxylate to yield the final product.
Caption: General synthetic workflow for the target compound.
Purification and Characterization:
-
Trustworthiness through Purification: The crude product is typically purified via silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is used to separate the desired product from unreacted starting materials and byproducts. The choice of solvent system is critical and is usually determined by thin-layer chromatography (TLC) analysis.
-
Validation by Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by verifying the presence of all expected protons and carbons and their chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition (C₂₁H₃₂N₂O₈).[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, often reported as ≥95% or ≥99%.[6]
-
Core Applications in Drug Development
The true power of this compound lies in its application as a versatile, heterobifunctional linker.
Foundational Role in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic modalities designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This benzoic acid derivative is an ideal starting point for the linker component.
-
Causality in PROTAC Synthesis: The synthetic logic begins with the carboxylic acid. This group is typically activated (e.g., using HATU or EDC/NHS) and coupled to an amine-containing E3 ligase ligand (e.g., derivatives of lenalidomide or pomalidomide for the Cereblon E3 ligase). Following this coupling, the Boc-protecting groups are removed with an acid like trifluoroacetic acid (TFA), revealing two primary amines. This newly exposed functional handle can then be used in a subsequent step to attach the target-binding ligand, completing the PROTAC synthesis.
Caption: Logical workflow for PROTAC synthesis using the title linker.
Versatility in Bioconjugation and Peptide Synthesis
Beyond PROTACs, this compound is valuable in other areas of bioconjugation and medicinal chemistry.[3][5]
-
Peptide Synthesis: It can be used as a scaffold to attach two copies of a peptide, creating dimeric structures that can enhance binding affinity or avidity to a biological target.[3]
-
Drug Delivery: The linker can be used to attach drugs to larger molecules like antibodies or polymers to create targeted drug delivery systems.[3][4]
-
Dendrimer Construction: It serves as a building block in the design of dendrimers and other specialized polymeric materials where precise branching is required.[3]
Key Experimental Protocols
The following protocols are foundational for working with this molecule. They are self-validating in that successful completion can be readily confirmed by standard analytical methods (TLC, LC-MS).
Protocol: Boc Group Deprotection
This procedure unmasks the terminal amines for subsequent reactions.
-
Dissolution: Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise. The volume of TFA is typically 20-50% of the total DCM volume.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Isolation: The resulting amine salt can often be used directly in the next step or purified if necessary.
-
Expertise & Causality: Anhydrous DCM is used to prevent side reactions with water. The reaction is started at 0 °C to control the initial exotherm of mixing the acid and the substrate. Co-evaporation with toluene is a standard technique to azeotropically remove the high-boiling point TFA.
Protocol: Carboxylic Acid Activation and Amide Coupling (EDC/NHS)
This protocol describes the coupling of the benzoic acid to a primary amine.
-
Activation: Dissolve this compound (1 eq.), N-Hydroxysuccinimide (NHS, 1.2 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF). Stir at room temperature for 1-2 hours to form the NHS-ester intermediate.
-
Coupling: To the activated ester solution, add the desired amine (1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2-3 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.
-
Expertise & Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. NHS is added to form a semi-stable NHS-ester, which is less prone to side reactions and more efficient at acylating the target amine than the initial O-acylisourea intermediate. DIPEA is used to scavenge the HCl byproduct of the EDC activation and to ensure the target amine remains in its free, nucleophilic form.
Conclusion
This compound is more than a simple chemical; it is a critical enabler of advanced molecular design. Its well-defined structure, with orthogonal protecting groups and tunable physical properties, provides a reliable and versatile platform for chemists. Its prominent role in the rapidly expanding field of targeted protein degradation underscores its importance and guarantees its continued use in the development of next-generation therapeutics. Understanding its properties and the logic of its application is essential for any researcher working at the forefront of drug discovery and chemical biology.
References
- J&K Scientific. This compound | 187960-74-3.
- CymitQuimica. CAS 187960-74-3: this compound.
- CP Lab Safety. 3, 5-Bis[2-(boc-amino)ethoxy]-benzoic acid, min 95%, 1 gram.
- MySkinRecipes. This compound.
- Santa Cruz Biotechnology. 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid.
- J&K Scientific. This compound | 187960-74-3.
- PubChem. 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid.
- MySkinRecipes. This compound.
Sources
An In-depth Technical Guide to 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid: A Versatile Linker in Modern Drug Discovery
Foreword: The Architectural Elegance of a Bifunctional Linker
In the intricate world of drug development and molecular engineering, the molecules that connect distinct functional units—the so-called linkers—are often as critical as the bioactive moieties themselves. They are the silent architects that dictate spatial orientation, solubility, and overall pharmacokinetic properties of complex therapeutic agents. Among these, 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid stands out as a particularly valuable building block. Its rigid benzoic acid core, flanked by two flexible, Boc-protected aminoethoxy arms, offers a unique combination of structural pre-organization and synthetic versatility. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's structure, synthesis, and application, moving beyond a simple datasheet to offer field-proven insights into its utility.
Molecular Structure and Physicochemical Properties
3,5-Bis[2-(tert-butoxycarbonyl-amino)ethoxy]-benzoic acid (CAS No. 187960-74-3) is a symmetrically substituted benzoic acid derivative.[1][2] The central phenyl ring provides a rigid scaffold, while the two aminoethoxy chains introduce flexibility and functional handles for further chemical modification. The tert-butoxycarbonyl (Boc) protecting groups on the terminal amines are crucial for its application in controlled, stepwise synthesis, as they are stable under a variety of reaction conditions but can be readily removed under acidic conditions.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 187960-74-3 | [1][2] |
| Molecular Formula | C₂₁H₃₂N₂O₈ | [1] |
| Molecular Weight | 440.49 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 125-127 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and acetone. | [1] |
| Boiling Point | 632.1±55.0 °C (Predicted) | |
| Density | 1.181±0.06 g/cm³ (Predicted) |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The following protocol is a well-established route, starting from commercially available precursors.
Rationale Behind the Synthetic Strategy
The synthetic approach involves a three-stage process:
-
Boc-protection of a suitable amino alcohol: This ensures that the nucleophilic amino group does not interfere with the subsequent alkylation step.
-
Activation of the hydroxyl group: The hydroxyl group of the Boc-protected amino alcohol is converted into a good leaving group (e.g., a tosylate or bromide) to facilitate the alkylation of the phenolic hydroxyls.
-
Williamson Ether Synthesis and Saponification: The core of the synthesis is a double Williamson ether synthesis, where the activated aminoethoxy side chains are attached to the 3 and 5 positions of a methyl 3,5-dihydroxybenzoate scaffold. A final saponification step then converts the methyl ester to the desired carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Stage 1: Preparation of 2-(Boc-amino)ethyl tosylate
-
Boc-Protection of 2-Aminoethanol:
-
Dissolve 2-aminoethanol (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (1.5 equivalents) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Extract the product, N-(2-hydroxyethyl)carbamic acid tert-butyl ester, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Tosylation of N-(2-hydroxyethyl)carbamic acid tert-butyl ester:
-
Dissolve the product from the previous step (1 equivalent) in dichloromethane (DCM) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) followed by the slow addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(Boc-amino)ethyl tosylate.
-
Stage 2: Synthesis of this compound
-
Williamson Ether Synthesis:
-
To a solution of methyl 3,5-dihydroxybenzoate (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).[3]
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(Boc-amino)ethyl tosylate (2.2 equivalents) and heat the reaction mixture to 80 °C for 12-16 hours.[3]
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain methyl 3,5-bis[2-(Boc-amino)ethoxy]benzoate.
-
-
Saponification:
-
Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (3-5 equivalents) and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1 M HCl to a pH of 3-4.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
-
Applications in Drug Development and Bioconjugation
The unique structure of this compound makes it a highly valuable linker in several areas of pharmaceutical research. Its bifunctional nature allows for the conjugation of two different molecules, or for the creation of multivalent scaffolds.
Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[4][5]
The this compound scaffold is well-suited for PROTAC design for several reasons:
-
Dual Attachment Points: The carboxylic acid and the two (deprotected) amino groups provide three potential points for attaching the POI and E3 ligase ligands.
-
Tunable Length and Flexibility: The ethoxy chains provide a degree of flexibility, while the central benzoic acid is rigid. This combination can be advantageous for optimizing the geometry of the ternary complex.
-
Improved Physicochemical Properties: The ether linkages can enhance the solubility of the PROTAC molecule.
Caption: Conceptual diagram of a PROTAC utilizing a 3,5-disubstituted benzoic acid linker.
Scaffolding for Bioconjugation and Peptide Chemistry
The carboxylic acid group of this compound can be readily activated (e.g., as an NHS ester) for conjugation to amines on biomolecules such as peptides, proteins, or antibodies.[6] Following deprotection of the Boc groups, the resulting primary amines can be further functionalized, for example, by attaching fluorescent dyes, small molecule drugs, or other targeting moieties. This allows for the creation of complex bioconjugates with tailored properties.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons: ~7.0-7.5 ppm (singlet and/or doublet) - Ethoxy protons (-O-CH₂-): ~4.0-4.2 ppm (triplet) - Aminoethoxy protons (-CH₂-NH-): ~3.4-3.6 ppm (quartet) - Boc protons (-C(CH₃)₃): ~1.4 ppm (singlet) - Carboxylic acid proton (-COOH): broad singlet, >10 ppm - Amide proton (-NH-): broad singlet, ~5.0-5.5 ppm |
| ¹³C NMR | - Carbonyl carbon (acid): ~165-170 ppm - Carbonyl carbon (Boc): ~156 ppm - Aromatic carbons: ~105-160 ppm - Ethoxy carbons (-O-CH₂-): ~67-70 ppm - Boc quaternary carbon: ~80 ppm - Aminoethoxy carbons (-CH₂-NH-): ~40 ppm - Boc methyl carbons: ~28 ppm |
| IR (Infrared) | - O-H stretch (carboxylic acid): broad band, 2500-3300 cm⁻¹ - N-H stretch (amide): ~3300-3500 cm⁻¹ - C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹ - C=O stretch (Boc): ~1680-1700 cm⁻¹ - C-O stretch (ether and ester): ~1050-1250 cm⁻¹ - Aromatic C=C stretch: ~1450-1600 cm⁻¹ |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ~439.2 |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile tool for the rational design of complex molecules. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for applications ranging from targeted protein degradation to the construction of novel biomaterials. As the demand for more sophisticated and highly specific therapeutic agents continues to grow, the importance of intelligently designed linkers like this one will undoubtedly increase. Future research will likely focus on incorporating this and similar scaffolds into a wider array of drug modalities and exploring the impact of its structural features on the biological activity of the resulting conjugates.
References
- Yan, Z. et al. (2011). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate.
- Shibata, N. et al. (2017). Development of new technologies for PROTACs. Journal of Medicinal Chemistry, 60(5), 1845-1857.
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
- Chrikishvili, D., Sadunishvili, T., & Zaalishvili, G. (2006). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. Ecotoxicology and environmental safety, 64(3), 390–399.
- Farnaby, W. et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Schneekloth, J. S., Jr, Fonseca, F. N., Koldobskiy, M., Mandal, A., Deshaies, R., Sakamoto, K., & Crews, C. M. (2008). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 130(33), 10940–10941.
- Hermanson, G. T. (2013).
- Flakus, H. T., & Chełmecki, M. (2002). The IR spectra of benzoic acid in the CCl4 solution: The νOH bands of C6H5COOH and C6D5COOH. Journal of Molecular Structure, 605(1), 85-93.
- Wolf, C. E., Vouros, P., & Norwood, C. (2001). Liquid chromatography/mass spectrometry of tert-butyldimethylsilyl ethers of fatty acid methyl esters. Journal of the American Society for Mass Spectrometry, 12(4), 438-447.
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
- Vairamani, M., Srinivas, R., Rao, G. K. V., Nagaraj, R., Reddy, G. L., & Saberwal, G. (1990). Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides. Organic Mass Spectrometry, 25(2), 97-100.
- Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
- Maple, H. J. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(5), 735-752.
- Tchesnokov, E. P. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51.
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid synthesis route
An In-depth Technical Guide to the Synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Authored by a Senior Application Scientist
Introduction: The Architectural Significance of a Bifunctional Linker
In the landscape of modern medicinal chemistry and drug development, the role of linker molecules has evolved from simple spacers to critical determinants of a drug's efficacy, stability, and pharmacokinetic properties. Among these, This compound (CAS No: 187960-74-3) has emerged as a particularly valuable bifunctional linker.[1][2] Its structure, featuring a central benzoic acid core flanked by two flexible, Boc-protected aminoethoxy chains, offers a versatile platform for molecular construction.[3]
The carboxylic acid group provides a convenient handle for conjugation, while the terminal Boc-protected amines, upon deprotection, allow for subsequent coupling reactions. This architecture is especially pivotal in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the linker's length, rigidity, and composition critically influence the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase, ultimately leading to targeted protein degradation.[4][][6] Beyond PROTACs, this molecule serves as a key intermediate in peptide synthesis and the development of complex, biologically active compounds.[1][7]
This guide provides a comprehensive, field-proven methodology for the synthesis of this important linker, focusing on the causality behind experimental choices, robust protocols, and authoritative grounding to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most logically approached via a convergent strategy. The core of the molecule is the 3,5-dihydroxybenzoic acid backbone, and the key chemical transformation is the formation of two ether linkages.
The overall synthetic workflow is designed in three primary stages, a decision rooted in maximizing yield and simplifying purification by managing the reactivity of the functional groups involved.
-
Protection of the Carboxylic Acid: The phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are acidic, but the carboxylic acid is more so and would interfere with the basic conditions required for etherification. Therefore, the first strategic step is to protect the carboxylic acid as a methyl ester.
-
Core Etherification Reaction: The central transformation is a double Williamson ether synthesis.[8][9] This classic S_N2 reaction involves the deprotonation of the two phenolic hydroxyls to form a potent nucleophile, which then displaces a leaving group on the N-Boc-protected side chain.[10]
-
Deprotection to Yield the Final Product: The final step is the selective hydrolysis (saponification) of the methyl ester to regenerate the carboxylic acid, yielding the target molecule without affecting the acid-labile Boc protecting groups.[11]
Caption: High-level overview of the three-stage synthetic strategy.
Part 1: Protection via Fischer Esterification
Mechanistic Rationale
The synthesis commences with the protection of the carboxylic acid functionality of 3,5-dihydroxybenzoic acid.[12][13] A Fischer esterification is the method of choice due to its operational simplicity and cost-effectiveness. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester, Methyl 3,5-dihydroxybenzoate.[14] Using methanol as both the reagent and solvent drives the equilibrium towards the product, ensuring a high conversion rate.
Caption: Reaction scheme for the protection of the carboxylic acid.
Detailed Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol).
-
Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with stirring.
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol to approximately 50 mL using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of ice-cold water. A precipitate will form.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7).
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield Methyl 3,5-dihydroxybenzoate as a white to off-white solid.
Part 2: Core Synthesis via Williamson Ether Synthesis
Mechanistic Rationale
This step constitutes the core of the synthesis, forming the two crucial C-O ether bonds. The Williamson ether synthesis is a classic S_{N}2 reaction where an alkoxide acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl substrate.[8][9]
Here, the diphenoxide of Methyl 3,5-dihydroxybenzoate is generated in situ using a moderately strong base like potassium carbonate (K₂CO₃). The choice of K₂CO₃ is critical; it is strong enough to deprotonate the phenolic hydroxyls but not so strong as to promote hydrolysis of the methyl ester. The resulting diphenoxide anion then performs a nucleophilic attack on two equivalents of an alkylating agent, tert-butyl (2-bromoethyl)carbamate. The use of a polar aprotic solvent like dimethylformamide (DMF) is advantageous as it effectively solvates the potassium cation, leaving the phenoxide nucleophile relatively "naked" and highly reactive, thereby accelerating the S_{N}2 reaction.
Caption: Reaction scheme for the double ether bond formation.
Detailed Experimental Protocol: Synthesis of Methyl 3,5-bis[2-(Boc-amino)ethoxy]-benzoate
-
Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3,5-dihydroxybenzoate (8.4 g, 50 mmol) in anhydrous dimethylformamide (DMF, 200 mL).
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 150 mmol, 3.0 eq) to the solution. Stir the suspension vigorously.
-
Alkylating Agent Addition: Add tert-butyl (2-bromoethyl)carbamate (24.6 g, 110 mmol, 2.2 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 18-24 hours. Monitor the reaction's completion by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 1 L of cold water.
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (2 x 150 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Part 3: Deprotection via Saponification
Mechanistic Rationale
The final step is the selective deprotection of the methyl ester to unmask the carboxylic acid. Saponification is the hydrolysis of an ester under basic conditions.[11][15] Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide for this transformation as it can lead to cleaner reactions and is effective at room temperature, minimizing the risk of side reactions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired final product. This method is highly chemoselective, leaving the acid-sensitive Boc groups intact.[16]
Caption: Reaction scheme for the final ester hydrolysis step.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the purified Methyl 3,5-bis[2-(Boc-amino)ethoxy]-benzoate (e.g., 22.7 g, 45 mmol) in a mixture of tetrahydrofuran (THF, 150 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.8 g, 90 mmol, 2.0 eq) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the THF.
-
Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.
-
Acidification and Isolation: Carefully acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under high vacuum to yield this compound as a white solid.[3]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Eq. | Solvent | Temp. | Time | Typical Yield |
| 1 | 3,5-Dihydroxybenzoic acid | Methanol, H₂SO₄ | Excess, cat. | Methanol | Reflux | 12-16 h | >90% |
| 2 | Methyl 3,5-dihydroxybenzoate | tert-butyl (2-bromoethyl)carbamate, K₂CO₃ | 2.2, 3.0 | DMF | 80°C | 18-24 h | 75-85% |
| 3 | Methyl 3,5-bis[2-(Boc-amino)ethoxy]-benzoate | LiOH·H₂O | 2.0 | THF/H₂O | RT | 4-6 h | >95% |
Conclusion
The three-step synthesis outlined in this guide provides a reliable and scalable route to this compound, a linker of significant importance in contemporary drug discovery.[2] The strategy of initial protection, core functionalization via Williamson ether synthesis, and final deprotection is a classic yet highly effective approach. By understanding the mechanistic principles behind each step—from the acid catalysis in esterification to the S_{N}2 kinetics of ether formation and the base-mediated ester hydrolysis—researchers can confidently reproduce and, if necessary, adapt this protocol. The resulting high-purity product serves as a foundational building block for constructing sophisticated molecules, most notably PROTACs, thereby accelerating the development of next-generation therapeutics.[4][17]
References
-
R, Troup., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5): 273–312. [Link]
-
Stanton, B. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Zarei, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Syntheses. 3,5-Dihydroxybenzoic acid. Organic Syntheses. [Link]
-
Wikipedia. Williamson ether synthesis. Wikipedia. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
J&K Scientific. This compound | 187960-74-3. J&K Scientific. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
J&K Scientific. This compound | 187960-74-3. J&K Scientific. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
PubChem. 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. PubChem. [Link]
-
J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. J&K Scientific LLC. [Link]
-
CP Lab Safety. 3, 5-Bis[2-(boc-amino)ethoxy]-benzoic acid, min 95%, 1 gram. CP Lab Safety. [Link]
-
PubChem. Methyl 3,5-Dihydroxybenzoate. PubChem. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CAS 187960-74-3: this compound [cymitquimica.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [myskinrecipes.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 3,5-二羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. enamine.net [enamine.net]
properties of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
An In-Depth Technical Guide to 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid: A Core Building Block for Advanced Drug Development
Abstract
This technical guide provides a comprehensive overview of this compound, a critical bifunctional building block in modern medicinal chemistry and drug development. With its unique trifunctional architecture—a central benzoic acid scaffold flanked by two Boc-protected aminoethoxy chains—this molecule serves as a versatile precursor for the synthesis of complex molecular architectures, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides validated experimental protocols for its application, outlines methods for its spectroscopic characterization, and discusses its mechanistic role in bioconjugation strategies. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent for the construction of targeted therapeutics.
Introduction: A Trifunctional Scaffold for Targeted Therapeutics
This compound is a synthetic organic compound distinguished by its benzoic acid core, which is symmetrically substituted at the meta positions with two polyethylene glycol (PEG)-like side chains.[1] Each side chain is terminated with a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups imparts significant versatility, making it a highly valued intermediate in several advanced applications.[2][3]
The molecule's design offers three distinct points for chemical modification:
-
The Carboxylic Acid: This group serves as a primary "handle" for conjugation, readily participating in amide bond formation with amine-containing molecules through standard peptide coupling protocols.[4]
-
The Two Boc-Protected Amines: The Boc groups provide robust protection during synthesis and can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal two primary amines.[5][6] These emergent amines are then available for subsequent conjugation steps.
-
The Ethoxy Spacers: The ethylene glycol-like chains enhance aqueous solubility and provide flexible spacing, a critical parameter in the design of bifunctional molecules like PROTACs where spatial orientation between two binding partners is key to efficacy.[5][]
Its most prominent role is in the field of targeted protein degradation, where it functions as a precursor to the linkers used in PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][10] The linker's length, flexibility, and chemical nature are critical determinants of a PROTAC's stability, cell permeability, and ability to form a productive ternary complex.[9][10] this compound provides an ideal starting point for creating these sophisticated linkers.
Physicochemical and Structural Properties
The compound is typically supplied as a stable, white to off-white solid and is soluble in common organic solvents.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3,5-bis[2-(tert-butoxycarbonylamino)ethoxy]benzoic acid | [1][3] |
| CAS Number | 187960-74-3 | [1][3][11] |
| Molecular Formula | C₂₁H₃₂N₂O₈ | [1][2] |
| Molecular Weight | 440.49 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [1][2] |
| Purity | Typically ≥97% (by HPLC) | [1][11] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)OCCNC(=O)OC(C)(C)C | [3] |
Application in PROTAC Linker Synthesis: An Exemplary Workflow
This section details a representative workflow for utilizing this compound to synthesize a bifunctional PROTAC linker, ready for conjugation to a target protein ligand and an E3 ligase ligand.
Workflow Overview
The overall strategy involves two main stages:
-
Activation and Conjugation: The carboxylic acid of the benzoic acid core is first activated and coupled to the amine of "Molecule A" (e.g., an E3 ligase ligand).
-
Deprotection and Conjugation: The Boc protecting groups are then removed to expose the two primary amines, which are subsequently coupled to an activated "Molecule B" (e.g., a target protein ligand).
Experimental Protocol
PART A: Conjugation of Molecule A via the Carboxylic Acid
-
Rationale: This step utilizes standard peptide coupling chemistry to form a stable amide bond. HATU is a highly efficient coupling reagent that minimizes side reactions, and DIPEA is a non-nucleophilic base used to scavenge the acid formed.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine-containing Molecule A (1.0 eq) to the activated mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting benzoic acid is consumed.
-
Workup & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product (the Boc-protected intermediate) by flash column chromatography.
PART B: Boc Deprotection and Conjugation of Molecule B
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleanly and efficiently cleaves the acid-labile Boc protecting groups, liberating the primary amines.[6] The resulting diamine can then be reacted with a pre-activated molecule.
-
Deprotection: Dissolve the purified Boc-protected intermediate from Part A in Dichloromethane (DCM). Add TFA (20-30% v/v) dropwise at 0 °C.
-
Reaction: Warm the mixture to room temperature and stir for 1-2 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture in vacuo. The resulting diamine TFA salt can often be used directly in the next step after co-evaporation with toluene to remove residual TFA.
-
Final Coupling: Dissolve the diamine intermediate and the activated Molecule B (e.g., an NHS-ester derivative, 2.1 eq) in anhydrous DMF. Add DIPEA (4.0-5.0 eq) to neutralize the TFA salt and facilitate the reaction.
-
Reaction & Purification: Stir the mixture at room temperature for 6-18 hours. Monitor by LC-MS. Upon completion, perform an aqueous workup as described in Part A. Purify the final PROTAC molecule using reverse-phase preparative HPLC.
Spectroscopic Characterization: A Validating System
Confirming the identity and purity of this compound is essential. The following data are predicted based on its structure and standard spectroscopic principles.[12]
| Technique | Expected Observations |
| ¹H NMR | -COOH: A very broad singlet, typically >10 ppm. Aromatic CH: Two distinct signals in the aromatic region (6.5-7.5 ppm); one triplet for the proton at C4 and one doublet for the protons at C2/C6. -OCH₂CH₂N-: Two triplets corresponding to the ethoxy protons (~3.6-4.2 ppm). -NH-: A broad signal corresponding to the carbamate N-H proton. -C(CH₃)₃ (Boc): A sharp, large singlet at ~1.4 ppm integrating to 18 protons. |
| ¹³C NMR | C=O (Acid): Signal around 165-170 ppm. C=O (Boc): Signal around 156 ppm. Aromatic C: Signals in the 105-160 ppm range. C(CH₃)₃ (Boc): Quaternary carbon signal around 80 ppm. -OCH₂CH₂N-: Signals in the 40-70 ppm range. -C(CH₃)₃ (Boc): Methyl carbon signal around 28 ppm. |
| Mass Spec (ESI-) | The molecular ion peak [M-H]⁻ should be observed at m/z ≈ 439.5. |
| Infrared (IR) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). C=O stretches from the acid and carbamate groups (~1680-1720 cm⁻¹). N-H stretch from the carbamate (~3300-3500 cm⁻¹). C-O ether stretches (~1050-1250 cm⁻¹). |
Mechanistic Role in PROTAC Design
The structural features of this compound directly translate to its functional role as a versatile linker precursor in PROTACs.
The benzoic acid moiety provides a rigid anchor point for linker attachment, often influencing the exit vector from the ligand it connects to.[9] The dual ethoxyamine chains offer multiple advantages:
-
Divergence: They create a "Y-type" or divergent linker, allowing for the potential attachment of two copies of a ligand or for creating more complex linker geometries.
-
Solubility: The PEG-like nature of the chains can improve the often-poor solubility of large PROTAC molecules.[5][]
-
Flexibility & Length: The length of the linker is a critical optimization parameter. These chains provide a well-defined initial length that can be further extended if necessary to achieve the optimal distance between the target protein and the E3 ligase for efficient ubiquitination.[9]
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Handling: This compound is for research use only. It is considered a stable solid but may be irritating. Standard laboratory handling procedures should be followed.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that addresses several key challenges in the synthesis of complex therapeutic agents. Its trifunctional nature provides chemists with orthogonal handles for sequential conjugation, while its inherent PEG-like character imparts favorable physicochemical properties. Its central role in the construction of PROTAC linkers underscores its importance in the rapidly advancing field of targeted protein degradation, making it an indispensable tool for researchers and scientists in drug discovery.
References
-
AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]
-
Apinnotech Co., Ltd. (n.d.). Boc-NH2. Retrieved from [Link]
-
Glycomindsynth. (n.d.). Boc-PEG. Retrieved from [Link]
-
Chrikishvili, T. S., et al. (2006). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. Fiziologiia Rastenii, 53(5), 754-760. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
Hopax. (2025). Mastering Bioconjugation: A Guide to 4-Maleimidobenzoic Acid. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-23. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Kargar, H., et al. (2012). (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1353. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Retrieved from [Link]
-
YouTube. (2016). Effects of Groups on Acidity of Benzoic Acid III. Retrieved from [Link]
-
Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(15), 10323-10330. Retrieved from [Link]
Sources
- 1. CAS 187960-74-3: this compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid. Recognizing the absence of extensive published quantitative data for this specific molecule, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility. The approach integrates theoretical predictions based on molecular structure with detailed, field-proven experimental protocols.
Introduction: The Significance of Solubility
This compound is a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals, bioconjugates, and specialized polymers[1]. Its utility is fundamentally linked to its solubility, which dictates the choice of reaction media, purification strategies, and formulation approaches. An understanding of its behavior in different organic solvents is therefore critical for optimizing synthetic yields, ensuring purity, and developing viable applications.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. The structure of this compound (Figure 1) reveals several key features that influence its solubility profile.
Key Structural Features Influencing Solubility:
-
Benzoic Acid Core: The aromatic ring provides a hydrophobic character, while the carboxylic acid group introduces polarity and the potential for hydrogen bonding and acidic interactions[2].
-
Ethoxy Linkers: These flexible ether linkages contribute to the molecule's overall polarity.
-
Boc-Protecting Groups: The two tert-butoxycarbonyl (Boc) groups are bulky and nonpolar, significantly increasing the lipophilicity of the molecule. This makes the compound generally soluble in organic solvents[2].
-
Amine Functionality (Protected): The carbamate linkage is polar and can participate in hydrogen bonding.
Based on this structure, a qualitative prediction of solubility in various solvent classes can be made. The large nonpolar surface area contributed by the Boc groups and the aromatic ring suggests good solubility in moderately polar to nonpolar organic solvents. The presence of hydrogen bond donors (the carboxylic acid -OH and the carbamate N-H) and acceptors (the carbonyl and ether oxygens) indicates that solvents capable of hydrogen bonding will also be effective.
Predicted Solubility Trends:
-
High Solubility Expected in:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Ethers: Tetrahydrofuran (THF), Dioxane[3].
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN).
-
-
Moderate to Good Solubility Expected in:
-
Alcohols: Methanol, Ethanol, Isopropanol. The polarity of the hydroxyl group may compete with intramolecular hydrogen bonding.
-
Esters: Ethyl acetate[3].
-
-
Low to Negligible Solubility Expected in:
-
Nonpolar Hydrocarbons: Hexanes, Toluene.
-
Water: The large hydrophobic moieties will likely result in poor aqueous solubility at neutral pH. However, solubility is expected to increase significantly in aqueous basic solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
-
Experimental Determination of Solubility: A Validated Protocol
Given the lack of specific quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in solvents of interest. The following is a detailed, self-validating protocol based on the isothermal equilibrium method[4].
Objective
To determine the saturation solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (purity ≥ 95%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg resolution)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or agitator
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The workflow for solubility determination is a multi-step process designed to ensure that equilibrium is reached and that the measured concentration accurately reflects the true solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid should be clearly visible to ensure saturation.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., a shaker set to 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached[4]. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility[4].
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC. A reverse-phase HPLC method with UV detection is often suitable for aromatic compounds like this one.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Back-calculate the concentration in the original, undiluted supernatant, taking into account the dilution factor. This value represents the saturation solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
Quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Dielectric Constant (approx.) | Predicted Solubility | Experimental Solubility (mg/mL) |
| Dichloromethane (DCM) | Chlorinated | 9.1 | High | To be determined |
| Tetrahydrofuran (THF) | Ether | 7.5 | High | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | To be determined |
| Methanol | Alcohol | 32.7 | Moderate to Good | To be determined |
| Ethyl Acetate | Ester | 6.0 | Moderate to Good | To be determined |
| Hexane | Nonpolar Hydrocarbon | 1.9 | Low | To be determined |
| Water (pH 7) | Aqueous | 80.1 | Low to Negligible | To be determined |
| 5% NaHCO₃ (aq) | Aqueous Base | ~80 | High (as salt) | To be determined |
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for reliable predictions of its solubility behavior. The compound is expected to be readily soluble in a range of common organic solvents, particularly those of moderate to high polarity, such as DCM, THF, and DMF. Its solubility in aqueous media is predicted to be highly pH-dependent. For researchers requiring precise quantitative data for process development or formulation, the detailed experimental protocol provided in this guide offers a robust and validated method for its determination. This integrated approach of theoretical prediction and empirical validation empowers scientists to effectively utilize this versatile compound in their research and development endeavors.
References
-
J&K Scientific LLC. (n.d.). This compound | 187960-74-3. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
Sources
An In-Depth Technical Guide to the NMR Spectral Analysis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from analogous structures. While a definitive experimental spectrum for this specific molecule is not publicly available, this guide presents a robust, predicted spectral analysis that serves as a valuable resource for its identification, characterization, and application in synthesis.
Introduction
This compound is a key bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and materials science.[1][2] Its structure incorporates a central benzoic acid core, providing a carboxylic acid handle for further chemical modification. This core is symmetrically substituted at the 3 and 5 positions with flexible ethoxy chains, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine.[3] This protecting group strategy is fundamental in peptide synthesis and other complex organic transformations, allowing for selective deprotection and subsequent conjugation.[4]
Accurate structural elucidation is paramount for ensuring the purity and identity of this compound, thereby guaranteeing the fidelity of subsequent synthetic steps. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture. This guide will delve into the predicted ¹H and ¹³C NMR spectra, providing a foundational understanding of its characteristic spectral features.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established NMR principles and data from structurally related compounds. The spectra are assumed to be recorded in a common deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allows for the observation of exchangeable protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | H -O-C=O |
| ~7.0 | t (J ≈ 2.2 Hz) | 1H | Ar-H (H-4) |
| ~6.9 | t (J ≈ 6.0 Hz) | 2H | NH |
| ~6.7 | d (J ≈ 2.2 Hz) | 2H | Ar-H (H-2, H-6) |
| ~4.1 | t (J ≈ 5.0 Hz) | 4H | Ar-O-CH₂ |
| ~3.4 | q (J ≈ 5.5 Hz) | 4H | CH₂ -NH |
| 1.38 | s | 18H | C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C =O (acid) |
| ~159.5 | Ar-C -O (C-3, C-5) |
| ~155.6 | C =O (Boc) |
| ~132.0 | Ar-C -COOH (C-1) |
| ~108.0 | Ar-C H (C-2, C-6) |
| ~107.5 | Ar-C H (C-4) |
| ~77.5 | C (CH₃)₃ |
| ~68.0 | Ar-O-C H₂ |
| ~40.0 | C H₂-NH |
| ~28.2 | C(C H₃)₃ |
Experimental Protocol: NMR Spectroscopy
For the successful acquisition of high-quality NMR spectra of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those of the carboxylic acid and the N-H group.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution. A half-height peak width of <0.5 Hz for a singlet in the ¹H spectrum is desirable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger spectral width (e.g., 240 ppm) is required.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Spectral Interpretation and Rationale
The predicted NMR data can be rationalized by considering the electronic environment of each nucleus within the molecular structure.
¹H NMR Spectrum Analysis
-
Carboxylic Acid Proton (H-O-C=O): A broad singlet is anticipated in the downfield region around 12.9 ppm. This significant deshielding is characteristic of carboxylic acid protons due to the strong electron-withdrawing effect of the carbonyl group and intermolecular hydrogen bonding.[5][6]
-
Aromatic Protons (Ar-H): The aromatic region will display two distinct signals.
-
The proton at the C-4 position (para to the carboxylic acid) is expected to appear as a triplet around 7.0 ppm due to coupling with the two equivalent protons at C-2 and C-6.
-
The two equivalent protons at the C-2 and C-6 positions (ortho to the carboxylic acid) are predicted to resonate as a doublet around 6.7 ppm, coupling with the C-4 proton. The upfield shift of these aromatic protons compared to unsubstituted benzoic acid is due to the electron-donating effect of the ethoxy groups.[7][8]
-
-
Amine Protons (NH): A triplet is predicted around 6.9 ppm for the two equivalent N-H protons of the Boc-protected amine groups. This signal arises from the coupling with the adjacent methylene (-CH₂-) protons.[9]
-
Ethoxy Protons (Ar-O-CH₂ and CH₂-NH):
-
The four protons of the methylene groups directly attached to the aromatic ring (Ar-O-CH₂) are expected to appear as a triplet around 4.1 ppm, deshielded by the adjacent oxygen atom.
-
The four protons of the methylene groups adjacent to the nitrogen atom (CH₂-NH) are predicted to resonate as a quartet around 3.4 ppm, influenced by coupling to both the neighboring -CH₂- and NH protons.
-
-
Boc Protons (C(CH₃)₃): A sharp, intense singlet is expected at approximately 1.38 ppm, integrating to 18 protons. This is a characteristic signal for the nine equivalent methyl protons of the tert-butyl group in the Boc protecting group, with the signal being duplicated due to the two identical side chains.[9]
¹³C NMR Spectrum Analysis
-
Carbonyl Carbons (C=O):
-
Aromatic Carbons (Ar-C):
-
The carbons C-3 and C-5, directly attached to the electron-donating ethoxy groups, will be significantly shielded and are predicted to appear around 159.5 ppm.
-
The C-1 carbon, attached to the electron-withdrawing carboxylic acid group, is expected at about 132.0 ppm.
-
The C-2, C-6, and C-4 carbons will be found in the more shielded region of the aromatic spectrum, around 107-108 ppm.
-
-
Ethoxy Carbons (Ar-O-CH₂ and CH₂-NH):
-
The carbons of the methylene groups attached to the aromatic oxygen (Ar-O-CH₂) are predicted to be around 68.0 ppm.
-
The methylene carbons adjacent to the nitrogen (CH₂-NH) will be more shielded, appearing at approximately 40.0 ppm.
-
-
Boc Carbons (C(CH₃)₃ and C(CH₃)₃):
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, a comprehensive spectral interpretation has been presented. This information is invaluable for the unambiguous identification and characterization of this important bifunctional linker, ensuring its quality and proper utilization in subsequent synthetic applications. The provided experimental protocol offers a clear roadmap for obtaining high-quality NMR data, further empowering researchers in their scientific endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
- Gao, F., et al. (2015). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 53(4), 272-275.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
-
ResearchGate. (n.d.). COSY 1 H NMR spectrum of Boc-W-ethyl-PDP-ester in CDCl 3. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected 2D NMR correlations for compounds 1–4. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) [hmdb.ca]
- 7. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR [m.chemicalbook.com]
- 8. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Infrared Spectrum Analysis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,5-Bis[2-((tert-butoxycarbonyl)amino)ethoxy]benzoic acid, a key intermediate in pharmaceutical and bioconjugation chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed theoretical breakdown of the expected vibrational modes, a step-by-step protocol for acquiring high-quality Fourier Transform Infrared (FT-IR) spectra, and a systematic approach to spectral interpretation. By elucidating the correlation between molecular structure and spectral features, this guide serves as a practical resource for the unambiguous identification and quality assessment of this important chemical compound.
Introduction: The Significance of Vibrational Spectroscopy in Characterizing Complex Molecules
3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (Molecular Formula: C₂₁H₃₂N₂O₈, Molecular Weight: 440.49 g/mol ) is a bespoke molecule designed for advanced applications in organic synthesis.[1] Its architecture, featuring a central benzoic acid core flanked by two Boc-protected aminoethoxy arms, makes it a valuable building block in the synthesis of peptides and other complex organic structures.[1] The tert-butyloxycarbonyl (Boc) protecting groups are crucial for controlled, stepwise synthesis, while the carboxylic acid moiety provides a reactive handle for further chemical modifications.
Given the complexity of this molecule, rigorous characterization is paramount to ensure its identity, purity, and suitability for downstream applications. Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2][3][4] Each functional group (e.g., carboxylic acid, carbamate, ether, aromatic ring) absorbs infrared radiation at a characteristic frequency, resulting in a spectrum that is a direct representation of the molecule's covalent bond structure. This guide will delve into the theoretical and practical aspects of analyzing the FT-IR spectrum of this compound.
Theoretical Analysis: Predicting the Infrared Spectrum
A thorough understanding of the expected IR absorption bands is the foundation of accurate spectral interpretation. The structure of this compound can be deconstructed into its constituent functional groups, each with well-documented vibrational frequencies.
Molecular Structure and Key Functional Groups
To systematically predict the IR spectrum, we must first identify the key vibrational components of the molecule.
Diagram: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Expected IR Absorption Bands
The following table summarizes the predicted IR absorption bands for the molecule, based on established correlation tables and spectral data of analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | This very broad band is characteristic of hydrogen-bonded carboxylic acids and may obscure the C-H stretching region.[2][5][6] |
| C=O stretch | 1710 - 1680 | Strong | The carbonyl stretch of an aromatic carboxylic acid, likely broadened by hydrogen bonding.[2][7] | |
| C-O stretch | 1320 - 1210 | Medium to Strong | Often coupled with O-H in-plane bending. | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Weak to Medium | Aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches.[3][7] |
| C=C stretch | 1600 - 1580 & 1500 - 1400 | Medium to Strong (often multiple bands) | These in-ring vibrations are characteristic of the aromatic core.[3][8] | |
| C-H out-of-plane bend | 900 - 675 | Medium to Strong | The position of this band can give clues about the substitution pattern of the aromatic ring. | |
| Ether | Asymmetric C-O-C stretch | 1275 - 1200 | Strong | Characteristic of aryl-alkyl ethers. |
| Symmetric C-O-C stretch | 1075 - 1020 | Medium | ||
| Carbamate (Boc) | N-H stretch | 3400 - 3300 | Medium | A sharp to moderately broad peak for the secondary amine in the carbamate. |
| C=O stretch | 1725 - 1700 | Strong | The carbamate carbonyl typically absorbs at a slightly higher frequency than the carboxylic acid carbonyl. This may overlap with the acid's C=O stretch, potentially appearing as a broadened or shouldered peak. | |
| C-O stretch | 1250 - 1150 | Strong | Multiple strong bands are expected from the C-O bonds of the Boc group. | |
| Alkyl Chains | C-H stretch | 2980 - 2850 | Medium to Strong | From the ethoxy and tert-butyl groups. These will appear as sharp peaks on the lower wavenumber side of the broad O-H stretch. |
| C-H bend | 1470 - 1365 | Medium | Scissoring and bending vibrations of CH₂ and CH₃ groups. A characteristic doublet around 1370 and 1390 cm⁻¹ is expected for the tert-butyl group. |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is critically dependent on meticulous sample preparation and data acquisition. As this compound is a solid at room temperature, the KBr pellet method is a robust and widely accepted technique.[8][9][10]
Materials and Equipment
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)
-
Spatula
-
Desiccator
Step-by-Step KBr Pellet Preparation and Data Acquisition
Diagram: KBr Pellet Preparation and FT-IR Analysis Workflow
Sources
- 1. CAS 187960-74-3: this compound [cymitquimica.com]
- 2. jascoinc.com [jascoinc.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]
- 9. eng.uc.edu [eng.uc.edu]
- 10. kindle-tech.com [kindle-tech.com]
handling and storage of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
An In-Depth Technical Guide to the Handling and Storage of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Introduction: Understanding the Molecule
This compound is a bifunctional organic molecule of significant interest in modern drug discovery and development.[1][2] Its structure, featuring a central benzoic acid core flanked by two flexible ethoxy chains terminating in Boc-protected amines, makes it a valuable and versatile building block.[3] This compound is frequently utilized as a linker or scaffold in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular architecture is paramount.[1][4][5][]
The utility of this reagent is intrinsically linked to its chemical stability and handling characteristics. The two primary functional domains—the acidic carboxylic acid group and the acid-labile tert-butyloxycarbonyl (Boc) protecting groups—dictate the protocols for its appropriate handling and storage.[7][8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to maintain the integrity and purity of this critical reagent, ensuring reproducibility and success in downstream applications.
Physicochemical Properties and Identification
A foundational understanding of the molecule's properties is essential for its correct handling. The compound is typically supplied as a white to off-white solid.[3]
| Property | Value | Source |
| CAS Number | 187960-74-3 | [1][3][10] |
| Molecular Formula | C₂₁H₃₂N₂O₈ | [3] |
| Molecular Weight | 440.49 g/mol | [3] |
| IUPAC Name | 3,5-bis[2-(tert-butoxycarbonylamino)ethoxy]benzoic acid | [1] |
| Appearance | White to off-white solid | [3] |
| Purity (Typical) | ≥ 97-99% (by HPLC) | [3][10] |
Below is a diagram illustrating the key functional components of the molecule.
Caption: Key functional groups of the title compound.
Core Principle: The Duality of Stability
The handling and storage strategy for this compound is governed by the stability of the Boc protecting group. The Boc group is a carbamate that provides robust protection for the amine functionality against most nucleophiles and bases, which is ideal for many synthetic transformations. However, its defining characteristic is its lability under acidic conditions.[8][9]
The presence of the benzoic acid moiety on the same molecule introduces an element of intrinsic acidity. While the solid-state compound is generally stable, the potential for intramolecular or intermolecular acid-catalyzed hydrolysis of the Boc group exists, particularly under suboptimal storage conditions (e.g., presence of moisture and elevated temperature).
Caption: Decision pathway for Boc group stability.
Recommended Handling Protocols
Adherence to meticulous handling procedures is critical to prevent degradation and ensure experimental consistency. General safety precautions for handling chemical powders, such as wearing protective gloves, clothing, and eye protection, should always be followed.[11][12][13][14]
Receipt and Initial Inspection
-
Verify Identity: Upon receipt, cross-reference the CAS number (187960-74-3) on the container with the purchase order and the supplier's Certificate of Analysis (CoA).
-
Inspect Container: Check for an intact seal and any physical damage to the container. A compromised seal could expose the compound to moisture and atmospheric contaminants.
-
Examine Physical Appearance: The compound should be a uniform white to off-white solid. Note any discoloration or clumping, which could indicate the presence of impurities or moisture.
Weighing and Aliquoting
Due to the compound's potential to absorb moisture, weighing should be performed in a controlled environment.
-
Environment: Use a balance in a low-humidity environment or a glove box if available. Minimize the time the container is open to the atmosphere.
-
Tools: Use clean, dry spatulas and weighing vessels. Avoid metal spatulas if there is any concern about static or reactivity.
-
Aliquoting Strategy: For long-term projects, it is highly advisable to weigh out and aliquot the total amount of compound into several smaller, single-use vials. This practice avoids repeated opening of the main stock container, which introduces moisture and increases the risk of degradation over time.
Preparation of Stock Solutions
This compound is soluble in common organic solvents.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for preparing high-concentration stock solutions.
-
Procedure: a. Add the desired volume of solvent to the vial containing the pre-weighed solid. b. Cap the vial tightly. c. Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Caution: Avoid using acidic solvents or buffers for reconstitution, as this will lead to the cleavage of the Boc groups.[8][15] While brief exposure to 0.1% TFA in HPLC eluents may be tolerated, especially at low temperatures, preparing stock solutions in acidic media is not recommended.[16]
| Solvent | Suitability for Stock Solution | Notes |
| DMSO | Excellent | High solubility; hygroscopic. Store appropriately. |
| DMF | Excellent | High solubility; potential for degradation over time. |
| Methanol/Ethanol | Good | May require warming to achieve high concentrations. |
| DCM/Chloroform | Moderate | Lower polarity may limit high concentration stocks. |
| Water | Poor | The compound is not readily soluble in aqueous solutions. |
| Acidic Buffers | Unsuitable | Will cause rapid deprotection of the Boc groups. |
Storage and Stability
Proper storage is the most critical factor in maximizing the shelf-life of this compound.
Solid Compound
-
Temperature: Store at 2-8°C . While some suppliers may ship at ambient temperature, long-term storage should be refrigerated to minimize the rate of any potential hydrolytic or decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). After opening, flushing the container with an inert gas before re-sealing is best practice.
-
Container: Keep in the original, tightly sealed container. For aliquots, use amber glass vials with PTFE-lined caps to protect from light and ensure a tight seal.
-
Moisture: The compound is hygroscopic. Store in a desiccator, particularly after the original seal has been broken.
Stock Solutions
-
Temperature: Store stock solutions at -20°C or -80°C .
-
Aliquoting: Freeze-thaw cycles should be minimized. Prepare single-use aliquots of the stock solution to maintain integrity.
-
Container: Use vials designed for low-temperature storage with secure seals.
-
Shelf-Life: In a high-quality, anhydrous solvent like DMSO, solutions are stable for several months when stored properly at -20°C or below. Periodically check for precipitation after thawing. If precipitation occurs, warm gently and vortex to redissolve before use.
The following workflow diagram summarizes the recommended process from receipt to storage.
Caption: Recommended workflow for handling and storage.
Safety and Disposal
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its constituent parts (benzoic acid and a high molecular weight organic amine derivative) provide a basis for safe handling.
-
Hazards: Assumed to be a skin and serious eye irritant.[11][12][17] Prolonged or repeated exposure to powders may cause organ damage.[11][12][17] Handle with appropriate personal protective equipment (PPE), including lab coat, safety glasses, and chemical-resistant gloves.[13]
-
Handling: Avoid creating dust.[17] All weighing and solution preparation should be conducted in a chemical fume hood or ventilated enclosure.[13]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[12][14] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and consult a physician.[13]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste. Do not allow it to enter drains or the environment.[17]
Conclusion
This compound is a high-value reagent whose utility is directly dependent on its chemical purity. The key to its successful use lies in understanding the acid-labile nature of its Boc-protecting groups and implementing rigorous protocols to prevent their premature cleavage. By adhering to the guidelines for handling, aliquoting, and storage outlined in this guide, researchers can ensure the long-term integrity of the compound, leading to more reliable and reproducible results in the synthesis of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Retrieved from [Link]
-
Quora. (2022). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
-
PMC. (2023). PROTACs: A novel strategy for cancer drug discovery and development. Retrieved from [Link]
-
LPS.org. (n.d.). Safety Data Sheet (SDS) Benzoic Acid. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
Semantic Scholar. (2025). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]
-
ResearchGate. (2022). Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. Retrieved from [Link]
-
PMC. (n.d.). (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound [myskinrecipes.com]
- 3. CAS 187960-74-3: this compound [cymitquimica.com]
- 4. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. archpdfs.lps.org [archpdfs.lps.org]
- 14. redox.com [redox.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
safety data sheet for 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
An In-Depth Technical Guide to the Safe Handling of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS RN: 187960-74-3). As a specialized chemical intermediate, particularly in the synthesis of pharmaceuticals and bioconjugates, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety.[1][2][3]
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its structure, featuring a central benzoic acid core flanked by two Boc-protected aminoethoxy side chains, makes it a valuable building block in organic synthesis.[1][2] The tert-butyloxycarbonyl (Boc) protecting groups are instrumental in multi-step syntheses, such as peptide synthesis, and can be removed under acidic conditions.[1]
| Property | Value | Source |
| CAS Number | 187960-74-3 | [1][2][4] |
| Molecular Formula | C₂₁H₃₂N₂O₈ | [1][4] |
| Molecular Weight | 440.5 g/mol | [2][4] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥ 95-99% | [4][5] |
| Storage | Room temperature, sealed, dry | [2][4] |
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not thoroughly investigated, the hazards associated with its parent compound, benzoic acid, provide a strong basis for a precautionary approach. Benzoic acid is known to cause skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated inhalation.[6][7]
Anticipated Hazards:
-
Skin Irritation (Category 2): Direct contact may cause redness and irritation.[6]
-
Serious Eye Damage (Category 1/2): Contact with eyes is likely to cause serious irritation and potentially severe damage.[6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[6][8]
-
Specific Target Organ Toxicity (Repeated Exposure): Based on data for benzoic acid, prolonged inhalation may pose a risk to the lungs.[6]
Risk Assessment Workflow
A systematic risk assessment should be conducted before handling this compound. The following workflow provides a logical framework for this process.
Caption: Risk assessment workflow for handling this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to safe handling protocols is mandatory.
Engineering Controls
-
Ventilation: All handling of the solid compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[9]
-
Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in any laboratory where this compound is handled.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[9]
-
Skin Protection: A standard laboratory coat must be worn.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[9] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator is recommended.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
-
Contaminated clothing should be removed immediately and laundered before reuse.
Storage and Disposal
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and acids.[6][9]
Disposal
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.[8]
First-Aid and Emergency Procedures
First-Aid Measures
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.[10]
-
Skin Contact: In case of contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Accidental Release Measures
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] The spill area should then be cleaned with soap and water.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills.
Applications in Research and Development
This compound is a versatile intermediate in several research areas:
-
Drug Development: It serves as a key building block in the synthesis of complex pharmaceutical agents, including targeted therapies.[3]
-
Bioconjugation: The functional groups on the molecule allow for its conjugation to biomolecules, which is useful in creating drug delivery systems.[3]
-
Polymer Chemistry: It is used in the creation of specialized polymers and dendrimers with applications in medical devices due to its capacity for precise modifications.[2][3]
Conclusion
While this compound is a valuable tool in modern chemical and pharmaceutical research, its handling requires a diligent and informed approach to safety. In the absence of a specific SDS, researchers must rely on a conservative risk assessment based on analogous structures like benzoic acid. By implementing robust engineering controls, consistent use of appropriate PPE, and adherence to established safe laboratory practices, the risks associated with this compound can be effectively managed.
References
-
MySkinRecipes. This compound. [Link]
-
CP Lab Safety. 3, 5-Bis[2-(boc-amino)ethoxy]-benzoic acid, min 95%, 1 gram. [Link]
-
J&K Scientific. This compound | 187960-74-3. [Link]
-
J&K Scientific. This compound | 187960-74-3. [Link]
-
Redox. Safety Data Sheet Benzoic acid. [Link]
-
U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Benzoic Acid. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: benzoic acid. [Link]
-
PubMed Central (PMC). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. [Link]
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
Sources
- 1. CAS 187960-74-3: this compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. jk-sci.com [jk-sci.com]
- 6. redox.com [redox.com]
- 7. chemos.de [chemos.de]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. fishersci.com [fishersci.com]
Methodological & Application
The Strategic Application of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid as a Diether-Based Linker in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] Initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's biological activity, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] The linker's composition, length, and rigidity dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of productive ubiquitination and subsequent proteasomal degradation.[4]
This technical guide focuses on the application of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid , a diether-based linker, in the synthesis of PROTACs. Its structure offers a balance of flexibility and pre-organization, which can be advantageous for optimizing ternary complex formation. The ethoxy units can enhance aqueous solubility, a common challenge in PROTAC development, while the benzoic acid core provides a convenient attachment point for either the POI ligand or the E3 ligase ligand.[5] The terminal Boc-protected amines allow for a modular and controlled synthetic strategy.
Physicochemical Properties of this compound
A thorough understanding of the linker's physicochemical properties is essential for the rational design of PROTACs with favorable drug-like attributes.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂N₂O₈ | [5] |
| Molecular Weight | 440.49 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity (typical) | ≥97% | [6] |
| Solubility | Soluble in organic solvents | [5] |
Synthetic Workflow for PROTACs Utilizing the Diether Linker
The synthesis of a PROTAC using this compound is a multi-step process that involves the initial synthesis of the linker, followed by sequential conjugation to the E3 ligase ligand and the POI ligand (warhead).
Caption: Synthetic workflow for PROTAC assembly.
Part 1: Detailed Synthesis Protocol for this compound
This protocol outlines the synthesis of the linker from commercially available starting materials.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
Rationale: The carboxylic acid is first protected as a methyl ester to prevent side reactions during the subsequent O-alkylation step.
-
Materials: 3,5-Dihydroxybenzoic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂), Ethyl acetate, Brine.
-
Procedure:
-
To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 3,5-dihydroxybenzoate.
-
Step 2: O-Alkylation with 2-(Boc-amino)ethyl bromide
Rationale: This step introduces the ethoxy-amine side chains. Potassium carbonate is a suitable base for this Williamson ether synthesis.
-
Materials: Methyl 3,5-dihydroxybenzoate, 2-(Boc-amino)ethyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq) and 2-(Boc-amino)ethyl bromide (2.5 eq).
-
Stir the mixture at 80 °C for 16 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 3,5-bis[2-(Boc-amino)ethoxy]benzoate.
-
Step 3: Hydrolysis of the Methyl Ester
Rationale: The methyl ester is hydrolyzed to the free carboxylic acid, which is necessary for the subsequent amide coupling reactions.
-
Materials: Methyl 3,5-bis[2-(Boc-amino)ethoxy]benzoate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1N HCl.
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by LCMS.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.
-
Part 2: Detailed Protocol for PROTAC Assembly
This section describes the conjugation of the synthesized linker to an E3 ligase ligand (using pomalidomide as an example) and a warhead.
Step 4: Conjugation of the Linker to Pomalidomide
Rationale: An amide bond is formed between the carboxylic acid of the linker and an amino group on the E3 ligase ligand. HATU is a common and efficient coupling reagent for this purpose.
-
Materials: this compound, Pomalidomide, HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
To a solution of the linker (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add pomalidomide (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4 hours.
-
Monitor the reaction by LCMS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the Boc-protected Linker-Pomalidomide conjugate.
-
Step 5: Boc Deprotection
Rationale: The Boc protecting groups are removed to expose the primary amines for the final conjugation step. Trifluoroacetic acid (TFA) is a standard reagent for this deprotection.
-
Materials: Boc-protected Linker-Pomalidomide conjugate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by LCMS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt is typically used in the next step without further purification.
-
Step 6: Final Amide Coupling to the Warhead
Rationale: The final PROTAC is assembled by forming an amide bond between the deprotected amines of the linker and a carboxylic acid on the warhead.
-
Materials: Deprotected Linker-Pomalidomide conjugate, Warhead with a carboxylic acid handle, HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
To a solution of the warhead (2.2 eq) in anhydrous DMF, add HATU (2.2 eq) and DIPEA (4.0 eq).
-
Stir for 15 minutes to pre-activate.
-
Add the deprotected Linker-Pomalidomide conjugate (1.0 eq).
-
Stir at room temperature for 12 hours.
-
Monitor the reaction by LCMS.
-
Purify the final PROTAC using reverse-phase HPLC.
-
Part 3: Evaluation of the Resulting PROTAC
After successful synthesis, the efficacy of the PROTAC must be evaluated through a series of biological assays.
Caption: PROTAC's mechanism of action.
Protocol 1: Western Blot Analysis for Protein Degradation
Rationale: Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Protocol 2: In Vitro Ubiquitination Assay
Rationale: This assay directly assesses the PROTAC's ability to induce the ubiquitination of the POI in a cell-free system.
-
Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, POI, and the synthesized PROTAC.
-
Procedure:
-
Set up the ubiquitination reaction in a buffer containing ATP.
-
Combine the E1, E2, E3 ligase, ubiquitin, and POI.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37 °C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the reaction products by western blot using an anti-POI antibody.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.
-
Conclusion
This compound is a versatile diether-based linker that offers a strategic advantage in the design and synthesis of PROTACs. Its physicochemical properties and modular nature facilitate the construction of PROTACs with potentially improved solubility and pharmacokinetic profiles. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate PROTACs incorporating this linker, thereby accelerating the development of novel targeted protein degraders. The careful optimization of the linker is a critical step in unlocking the full therapeutic potential of the PROTAC technology.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501844, 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Retrieved January 14, 2026, from [Link].
-
J&K Scientific. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis using N-Mal-N-bis(PEG2-C2-Boc).
- Maple, H. J., et al. (2021). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 64(22), 16413–16426.
- Song, S., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry, 68(16), 17323-17338.
- Shater, A. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Singh, G., et al. (2015). L-Proline. Organic Syntheses, 92, 1-13.
- Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- Google Patents. (2023).
- Taylor & Francis Online. (2022). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins.
- Song, S., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using Methylamino-PEG4-Boc.
- BenchChem. (2025).
- Mares, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948.
- Google Patents. (2024).
- Google Patents. (2023). Compositions and methods for targeted degradation of proteins in a plant cell. (WO2023034411A1).
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. bioRxiv.
- Johnson, C. N., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190.
- Johnson, C. N., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
- Li, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-15.
- Mares, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid in Advanced Drug Delivery Systems
Foreword for the Modern Drug Development Professional
In the landscape of advanced drug delivery, precision at the molecular level dictates therapeutic success. The architecture of a drug carrier is as critical as the payload it delivers. It is in this context that 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid emerges as a pivotal building block. Its unique trifunctional nature—a central benzoic acid core for structural scaffolding, and two Boc-protected aminoethoxy arms for controlled, iterative functionalization—offers a remarkable degree of control in the construction of sophisticated drug delivery platforms.
This guide is designed for the discerning researcher and drug development professional. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of why and how this molecule is leveraged in the creation of next-generation therapeutic carriers. The protocols herein are presented not as rigid recipes, but as robust, validated methodologies that can be adapted and optimized for your specific applications. We will explore the journey from this foundational molecule to fully functionalized, drug-loaded nanocarriers, elucidating the critical considerations at each step.
Core Principles: The Molecular Advantage of this compound
The utility of this compound in drug delivery is rooted in its distinct structural features:
-
Aromatic Core: The central benzoic acid provides a rigid, planar scaffold. This aromatic nature can also facilitate drug loading through π-π stacking interactions with aromatic drug molecules.
-
Carboxylic Acid Functionality: The carboxylic acid group is a versatile handle for conjugation. It can be activated to form amide bonds with amine-containing molecules, including drugs, targeting ligands, or the core of a dendrimer.
-
Dual Boc-Protected Aminoethoxy Arms: These flexible arms, terminating in tert-butyloxycarbonyl (Boc) protected amines, are the key to controlled, stepwise synthesis. The Boc groups are stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal primary amines.[1] This allows for precise, iterative addition of subsequent layers or functional moieties, a cornerstone of dendrimer synthesis and complex polymer construction.[2]
This trifunctional design makes it an ideal candidate for a convergent approach to dendrimer synthesis, where pre-synthesized dendritic wedges ("dendrons") are attached to a central core.
Foundational Application: Convergent Synthesis of a Generation 1 (G1) Dendrimer
The convergent synthesis strategy offers superior control over the final structure and monodispersity of the dendrimer compared to the divergent approach. In this protocol, we will utilize this compound as the core to construct a simple G1 dendrimer, which can then be further functionalized.
Diagrammatic Overview of the G1 Dendrimer Synthesis Workflow
Caption: Convergent synthesis workflow for a G1 dendrimer-drug conjugate.
Experimental Protocol: Synthesis of a G1 Dendrimer Core
This protocol details the synthesis of a G1 dendron, followed by its attachment to a core molecule. For the purpose of this protocol, we will use a generic amine as the "drug" to be conjugated.
Part A: Activation of the Benzoic Acid Core
-
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Amine-containing molecule (e.g., a model drug or linker)
-
Triethylamine (TEA)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester activated benzoic acid. The progress can be monitored by Thin Layer Chromatography (TLC).
-
In a separate flask, dissolve the amine-containing molecule (2.5 equivalents) and TEA (3 equivalents) in anhydrous DMF.
-
Slowly add the activated benzoic acid solution to the amine solution.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting G0 dendron by column chromatography.
-
Part B: Boc Deprotection
-
Materials:
-
Boc-protected G0 Dendron from Part A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected G0 dendron in DCM.
-
Add TFA (typically 20-50% v/v in DCM) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or Mass Spectrometry.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base.
-
This deprotected G0 dendron now has two primary amine functionalities ready for further conjugation, for example, with more benzoic acid building blocks to create a higher generation dendrimer, or for the attachment of targeting ligands or imaging agents.
Advanced Application: PEGylation for Enhanced Biocompatibility and Pharmacokinetics
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to improve the pharmaceutical properties of nanocarriers.[3] It can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[]
Diagrammatic Overview of PEGylation
Caption: General workflow for the PEGylation of an amine-functionalized dendrimer.
Experimental Protocol: PEGylation of the G1 Dendrimer
This protocol describes the conjugation of a methoxy-PEG-NHS (mPEG-NHS) to the primary amines of the deprotected G1 dendrimer from the previous section.
-
Materials:
-
Deprotected G1 Dendrimer
-
mPEG-NHS (choose a molecular weight appropriate for your application, e.g., 2kDa, 5kDa)
-
Anhydrous DMF or a suitable buffer (e.g., PBS pH 7.4)
-
Triethylamine (if starting from the amine salt)
-
-
Procedure:
-
Dissolve the deprotected G1 dendrimer in the chosen solvent. If using the amine salt, add TEA (2.2 equivalents) to neutralize it.
-
Dissolve mPEG-NHS (1.1 equivalents per amine group) in the same solvent.
-
Add the mPEG-NHS solution to the dendrimer solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC to confirm the conjugation.
-
Purify the PEGylated dendrimer by dialysis against water to remove unreacted PEG and other small molecules. Alternatively, size exclusion chromatography (SEC) can be used for purification.
-
Lyophilize the purified product to obtain a fluffy white powder.
-
Quantitative Parameters for PEGylation
| Parameter | Typical Range | Rationale |
| Molar ratio of mPEG-NHS to amine groups | 1.1:1 to 5:1 | A slight excess of PEG ensures complete reaction. A larger excess may be needed for sterically hindered amines. |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[1] |
| Reaction Time | 12 - 24 hours | Allows for complete conjugation. |
| Temperature | Room Temperature | Mild conditions to prevent degradation of the dendrimer and PEG. |
Characterization of the Drug Delivery System
Thorough characterization is essential to ensure the quality, consistency, and performance of the synthesized drug delivery system. A combination of techniques should be employed to analyze the physicochemical properties of the nanoparticles.[5]
Key Characterization Techniques
| Technique | Parameter Measured | Expected Outcome for a Successful Synthesis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, confirmation of conjugation, and purity. | Appearance of characteristic peaks from both the dendrimer and the conjugated drug/PEG, and disappearance of peaks from the starting materials. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification of conjugation efficiency. | A shift in retention time after each conjugation step, with a single major peak indicating a homogenous product.[6] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI). | A narrow size distribution (low PDI) and an increase in size after PEGylation. |
| Zeta Potential | Surface charge. | A change in surface charge after each modification step, e.g., a decrease in positive charge after PEGylation of an amine-terminated dendrimer. |
| Transmission Electron Microscopy (TEM) | Morphology and size distribution. | Visualization of spherical nanoparticles with a uniform size distribution. |
In Vitro Drug Release Studies
Understanding the drug release kinetics is crucial for predicting the in vivo performance of the drug delivery system. The dialysis method is a common technique for in vitro drug release studies.[7]
Protocol: In Vitro Drug Release by Dialysis
-
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the endosomal environment)
-
-
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle dispersion into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (the release medium) and maintain at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
The release profile can then be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8]
Troubleshooting and Expert Insights
-
Incomplete Reactions: If NMR or HPLC analysis indicates an incomplete reaction, consider increasing the molar excess of the reagent, extending the reaction time, or optimizing the pH.
-
Aggregation: If DLS shows a large particle size or high PDI, aggregation may be occurring. Ensure adequate PEGylation to shield surface charges and improve colloidal stability.
-
Low Drug Loading: To improve drug loading, consider modifying the dendrimer core or surface to have stronger interactions with the drug (e.g., introducing hydrophobic pockets for hydrophobic drugs).
-
Burst Release: A high initial burst release may indicate that the drug is adsorbed to the surface of the nanoparticle rather than being encapsulated or covalently conjugated. Optimize the formulation process to favor encapsulation or ensure complete covalent linkage.
Conclusion: A Versatile Scaffold for Future Innovations
This compound is more than just a chemical intermediate; it is a versatile platform for the rational design of advanced drug delivery systems. Its unique trifunctional nature allows for the precise construction of dendrimers and other nanocarriers with controlled size, shape, and surface functionality. By understanding the fundamental chemistry and applying the robust protocols outlined in this guide, researchers can unlock the full potential of this molecule to create novel therapeutic solutions for a wide range of diseases.
References
-
Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Dendrimer-based drug delivery systems: history, challenges, and latest developments. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Isolation and Characterization of Dendrimer with Precise Numbers of Functional Groups. (n.d.). ACS Publications. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
graphviz.org. (n.d.). Graphviz. Retrieved from [Link]
-
Best practices for purification and characterization of PAMAM dendrimer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. (2025). MDPI. Retrieved from [Link]
-
Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. (2024). ChemRxiv. Retrieved from [Link]
-
Workflow for diversity-oriented target-focused synthesis (DOTS). (n.d.). ResearchGate. Retrieved from [Link]
-
In depth characterization of physicochemical critical quality attributes of a clinical drug-dendrimer conjugate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Dot Language (graph based diagrams). (2018). Medium. Retrieved from [Link]
-
Building diagrams using graphviz. (2021). Chad's Blog. Retrieved from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. Retrieved from [Link]
-
Protein PEGylation Process: An overview of chemistry. (2010). European Pharmaceutical Review. Retrieved from [Link]
-
PEGylated Protein Drugs: Basic Science and Clinical Applications. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.). IDOSI Journals Home. Retrieved from [Link]
-
Nanoparticle-Based Drug Delivery for Vascular Applications. (2024). MDPI. Retrieved from [Link]
-
Drug release study of the chitosan-based nanoparticles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
synthesis and characterization of polymeric nanoparticles to enhance celleullar drug delivery. (2024). Scholar Works at UT Tyler. Retrieved from [Link]
-
Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. (2023). MDPI. Retrieved from [Link]
-
Controlled Drug Release from Nanoengineered Polysaccharides. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of a novel magnetic drug delivery system composed of doxorubicin-conjugated Fe3O4 nanoparticle cores and a PEG-functionalized porous silica shell. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Process for the preparation of drug linker compounds. (n.d.). Google Patents.
-
Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. idosi.org [idosi.org]
- 2. In depth characterization of physicochemical critical quality attributes of a clinical drug-dendrimer conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Dendrimer with Precise Numbers of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Efficient Coupling of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid
Abstract
This technical guide provides a comprehensive framework for the successful coupling of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid, a versatile bifunctional linker, to primary amines. This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of targeted therapeutics. We will delve into the mechanistic underpinnings of common coupling strategies, offer field-proven, step-by-step protocols, and provide guidance on the characterization and purification of the resulting conjugates.
Introduction: The Versatility of this compound
This compound is a valuable building block in the construction of complex biomolecules and drug delivery systems.[1][2][3][4] Its unique architecture, featuring a central benzoic acid core flanked by two Boc-protected aminoethoxy arms, offers a strategic advantage in multi-step synthetic processes.[1][3] The carboxylic acid moiety provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or drug payloads.[2] Concurrently, the tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines ensure their stability during the initial coupling reaction, allowing for subsequent deprotection and further functionalization under acidic conditions.[1][5] This strategic design makes it an ideal scaffold for creating branched structures, enhancing drug loading, or developing multivalent ligands.
Key Structural Features:
| Feature | Description | Significance |
| Carboxylic Acid | Aromatic carboxyl group. | Primary site for activation and coupling to primary amines. |
| Boc-Protected Amines | Two terminal primary amines protected by tert-butyloxycarbonyl groups. | Prevents unwanted side reactions during carboxylic acid activation and coupling. Allows for orthogonal deprotection and subsequent conjugation steps.[5] |
| Ethoxy Spacers | Two ethylene glycol-based spacers. | Enhances solubility and provides spatial separation between the core and the conjugated moieties. |
Mechanistic Overview of Amide Bond Formation
The covalent linkage of this compound to a primary amine proceeds via the formation of an amide bond. This condensation reaction requires the activation of the carboxylic acid to render it susceptible to nucleophilic attack by the amine.[6] Several classes of reagents are employed for this purpose, with carbodiimides and onium salts being the most prevalent in modern peptide and bioconjugate chemistry.[7]
Carbodiimide-Mediated Coupling (EDC/NHS)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is prone to hydrolysis and rearrangement into an unreactive N-acylurea.[9][10] To mitigate these side reactions and improve coupling efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[8][9][11] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8][9][11] This two-step process minimizes unwanted side reactions and allows for more controlled conjugation.[11]
Diagram: EDC/NHS Coupling Mechanism
Caption: EDC/NHS activation and coupling workflow.
Onium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency and low rates of racemization.[12][13] The mechanism involves the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[13][14] This forms a highly reactive O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to an OAt-active ester.[12][13][15] This active ester readily reacts with the primary amine to form the desired amide bond.[15] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the coupling reaction through a neighboring group effect.[15]
Diagram: HATU Coupling Mechanism
Caption: HATU activation and coupling workflow.
Experimental Protocols
The following protocols provide a starting point for the coupling of this compound. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific amine-containing substrate.
Protocol 1: EDC/NHS Coupling in Aqueous Buffer
This protocol is suitable for coupling to proteins and other biomolecules in an aqueous environment.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine a 10-50 fold molar excess of EDC and Sulfo-NHS.
-
Add the appropriate volume of Activation Buffer.
-
Immediately add the desired molar excess (typically 5-20 fold) of the this compound stock solution.
-
Incubate at room temperature for 15-30 minutes to form the Sulfo-NHS ester.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the amine-containing solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) against an appropriate buffer (e.g., PBS).
-
Protocol 2: HATU Coupling in Organic Solvent
This protocol is ideal for coupling to peptides or small molecules in an organic solvent.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide with a free N-terminus)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1.0 eq.) and the amine-containing molecule (1.0-1.2 eq.) in anhydrous DMF.
-
-
Activation and Coupling:
-
Add HATU (1.0-1.2 eq.) to the reaction mixture.
-
Add DIPEA (2.0-3.0 eq.) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Purification and Characterization of the Conjugate
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the purification of the final conjugate.[16][17][18][19][20] The choice of column (e.g., C8 or C18) and gradient conditions will depend on the hydrophobicity of the conjugate.[18]
General RP-HPLC Protocol:
-
Column: C18 or C8 analytical or semi-preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30-60 minutes is a good starting point.[18]
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and a wavelength corresponding to any chromophores in the conjugate.
Characterization by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the successful conjugation and determining the molecular weight of the product.[21][22][23][24][25] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[22][23]
Expected Observations:
-
The mass spectrum of the purified product should show a peak corresponding to the calculated molecular weight of the conjugate.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[25]
-
For larger bioconjugates, such as proteins, an increase in the molecular weight corresponding to the mass of the attached 3,5-Bis[2-(Boc-amino)ethoxy)-benzoic acid moiety should be observed.[22]
Troubleshooting and Key Considerations
-
Low Coupling Efficiency:
-
Ensure all reagents are fresh and anhydrous, especially for HATU-mediated couplings.
-
Optimize the stoichiometry of coupling reagents and the base. An excess of HATU can lead to side reactions.[13]
-
For EDC/NHS couplings, ensure the pH of the activation buffer is optimal (pH 6.0).
-
-
Side Reactions:
-
In peptide synthesis, the use of additives like 4-Dimethylaminopyridine (DMAP) can enhance coupling rates but may also increase the risk of racemization.[6][26][27] Its use should be carefully considered, especially with sensitive amino acids.[26]
-
With HATU, guanidinylation of the N-terminal amine can occur if the reagent is used in large excess.[13]
-
-
Purification Challenges:
-
If the conjugate is difficult to separate from starting materials, consider adjusting the HPLC gradient or exploring alternative chromatography techniques such as ion-exchange or size-exclusion chromatography.
-
Conclusion
The strategic application of this compound in conjunction with robust coupling methodologies provides a powerful platform for the synthesis of advanced bioconjugates and therapeutic agents. A thorough understanding of the underlying reaction mechanisms, coupled with careful optimization of reaction conditions and rigorous purification and characterization, is paramount to achieving successful and reproducible outcomes.
References
- DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). Benchchem.
- Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. (n.d.). ACS Publications.
- Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. (n.d.). PubMed.
- HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube.
- CAS 187960-74-3: this compound. (n.d.). CymitQuimica.
- Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. (n.d.). ACS Publications.
- Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. (2024, March 18).
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate.
- Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. (n.d.). PMC.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
- HATU. (n.d.). Wikipedia.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions. (n.d.). PubMed.
- Bioconjugate Analysis & Purification. (n.d.). CellMosaic.
- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Mechanism of carbodiimide/DMAP-mediated ester coupling. (n.d.). ResearchGate.
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1).
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
- How do you purify oligonucleotide conjugates by HPLC? (2020, November 14). AAT Bioquest.
- Services - Bioconjugate Analysis & Purification - HPLC Analysis. (n.d.). CellMosaic.
- This compound | 187960-74-3. (n.d.). J&K Scientific.
- Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry.
- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). RSC Publishing.
- RP-HPLC and RP Cartridge Purification. (n.d.). Bio-Synthesis Inc.
- Peptide synthesis. (n.d.). Wikipedia.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences.
- Peptide Resin Loading Protocols. (n.d.). Sigma-Aldrich.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Application Notes and Protocols for Peptide Synthesis Reagents. (n.d.). Benchchem.
- This compound. (n.d.). MySkinRecipes.
- This compound | 187960-74-3. (n.d.). J&K Scientific.
- 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid | C17H24N2O6 | CID 1501844. (n.d.). PubChem.
- This compound. (n.d.). MySkinRecipes.
Sources
- 1. CAS 187960-74-3: this compound [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellmosaic.com [cellmosaic.com]
- 18. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 19. cellmosaic.com [cellmosaic.com]
- 20. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. enovatia.com [enovatia.com]
- 26. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid in Bioconjugation
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS No. 187960-74-3) in modern bioconjugation strategies. This versatile bifunctional linker serves as a critical building block in the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the molecule's structural rationale, provide detailed, field-tested protocols for its activation and deprotection, and present a workflow for its integration into a heterobifunctional construct. The causality behind experimental choices, potential challenges, and expert insights are discussed to ensure robust and reproducible outcomes.
Molecular Profile and Strategic Importance
This compound is a uniquely structured chemical tool designed for multi-step bioconjugation workflows.[1] Its power lies in the orthogonal reactivity of its distinct functional groups, which can be addressed in a controlled, sequential manner.
Physicochemical Properties
| Property | Value |
| CAS Number | 187960-74-3 |
| Molecular Formula | C₂₁H₃₂N₂O₈ |
| Molecular Weight | 440.49 g/mol [1] |
| Appearance | White to off-white solid[1] |
| IUPAC Name | 3,5-bis[2-(tert-butoxycarbonylamino)ethoxy]benzoic acid[2] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, THF) |
Key Structural Features and Their Roles
The molecule's design is inherently strategic, with each component serving a specific purpose in a bioconjugation cascade.
-
Carboxylic Acid Group: This is the primary handle for the initial conjugation step. It can be readily activated to form a stable amide bond with a primary or secondary amine on a target molecule (e.g., an E3 ligase ligand, a payload, or a peptide). The benzoic acid moiety provides a rigid attachment point, influencing the spatial orientation of the final construct.[3][4]
-
Dual (Boc-amino)ethoxy Arms: The two ethoxy chains act as spacers, providing flexibility and improving solubility. Crucially, they terminate in primary amines that are masked with tert-butyloxycarbonyl (Boc) protecting groups.[1] The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, chosen for its stability under a wide range of conditions while being easily removable under specific acidic conditions.[5][6] This allows the researcher to perform chemistry on the carboxylic acid end without unintended reactions at the amino groups.
-
Symmetrical Design: The C2 symmetry of the molecule can be advantageous in creating well-defined structures and can be exploited in the synthesis of dendrimers or other branched polymers.[7]
Core Principle: The Boc Protecting Group
The utility of this linker is entirely dependent on the controlled removal of the Boc protecting groups. Understanding this mechanism is key to its successful application.
The Boc group is notoriously acid-labile.[8] Deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA), often in a non-nucleophilic solvent such as dichloromethane (DCM).[5][6]
// Nodes Start [label="Boc-Protected Amine\n(R-NH-Boc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonated Carbamate", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Carbamic Acid + Tert-butyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Free Amine (R-NH₂)\n+ CO₂ + Isobutylene", fillcolor="#34A853", fontcolor="#FFFFFF"]; TFA [label="TFA (H⁺)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Scavenger [label="Scavenger\n(e.g., TIPS, Water)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Protonation [label=" Protonation of\n carbonyl oxygen"]; TFA -> Protonation [style=dashed, arrowhead=vee]; Protonation -> Cleavage [label=" Elimination"]; Cleavage -> Final [label=" Decarboxylation"]; Cleavage -> Scavenger [label=" t-Bu⁺ Quenched", style=dashed, color="#5F6368", arrowhead=vee];
{rank=same; Start; TFA;} {rank=same; Cleavage; Scavenger;} } DOT Caption: Mechanism of TFA-mediated Boc deprotection.
The reaction proceeds via protonation of the carbamate, which triggers the collapse of the structure to release the stable tert-butyl cation and a transient carbamic acid intermediate.[5] The carbamic acid rapidly decarboxylates to yield the desired free amine and carbon dioxide gas.[6]
Expert Insight: The liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues (e.g., tryptophan, methionine) on sensitive substrates or the product itself.[8] To prevent these undesirable side reactions, a "scavenger" such as triisopropylsilane (TIPS) or water is often included in the reaction mixture to trap the cation.
Applications in Bioconjugate Development
This linker is a foundational element for creating heterobifunctional molecules that bridge two distinct biological entities.
PROTAC Synthesis
PROteolysis TArgeting Chimeras (PROTACs) are molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's degradation by the cell's proteasome.[9] A PROTAC's architecture consists of a POI ligand and an E3 ligase ligand joined by a chemical linker.[10] The nature of this linker—its length, rigidity, and chemical composition—is critical for the efficacy of the PROTAC.[9]
This compound is an ideal starting point for building the linker core. A typical strategy involves:
-
Step 1: Couple the carboxylic acid to the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand).
-
Step 2: Deprotect the two Boc groups to reveal the primary amines.
-
Step 3: Couple the two primary amines to a linker component that is subsequently attached to the POI ligand (or "warhead"). The dual amines allow for the attachment of solubilizing groups (like PEG chains) or other moieties to fine-tune the PROTAC's properties.
Antibody-Drug Conjugate (ADC) Linkers
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[11] The linker connecting the antibody and the payload is crucial for the ADC's stability in circulation and its ability to release the drug inside the target cell.[12]
While this molecule is not typically the entire linker itself, it serves as an excellent foundational scaffold. For instance, the carboxylic acid can be attached to the payload, and after Boc deprotection, the resulting amines can be functionalized with a moiety (e.g., maleimide) for site-specific conjugation to cysteine residues on the antibody.[13][14] This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive.
Protocol 1: Activation of Carboxylic Acid and Amide Bond Formation
This protocol describes a general method for coupling the benzoic acid moiety to an amine-containing molecule (Molecule-NH₂) using HATU, a common and efficient peptide coupling reagent.
Materials:
-
This compound
-
Molecule-NH₂ (e.g., an E3 ligase ligand with a free amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
| Reagent | Molar Eq. | Purpose |
| Benzoic Acid Linker | 1.0 | Starting Material |
| Molecule-NH₂ | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Activator |
| DIPEA | 2.5 | Non-nucleophilic Base |
| Anhydrous DMF | - | Solvent |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step forms the active O-At ester.
-
Add Molecule-NH₂ (1.1 eq) to the activated mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Track the reaction progress using LC-MS or TLC until the starting benzoic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired Boc-protected conjugate.
Protocol 2: Boc Deprotection of the Amino Groups
This protocol details the removal of the two Boc groups to expose the primary amines for subsequent conjugation.
Materials:
-
Boc-protected conjugate (from Protocol 1)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
TIPS (Triisopropylsilane) (Optional, but recommended)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Optional: Add TIPS (2.0-3.0 eq) to the solution to act as a cation scavenger.[8]
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add TFA to the solution. A typical ratio is 20-30% TFA in DCM (v/v). Caution: The reaction is exothermic and produces CO₂ gas; ensure the system is not sealed.[5][6]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Track the deprotection via LC-MS. Look for the disappearance of the starting material and the appearance of a product with a mass corresponding to the loss of two Boc groups (2 x 100.12 Da).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM several times can help remove residual TFA.
-
The resulting product is the TFA salt of the diamine. It can often be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃) or by purification on a reverse-phase column.
Example Workflow: Synthesis of a Heterobifunctional Linker
This workflow illustrates how the protocols are combined to prepare a molecule ready for dual conjugation, for instance in a PROTAC synthesis.
// Nodes Start [label="3,5-Bis[2-(Boc-amino)ethoxy]\n-benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Protocol 1:\nAmide Coupling", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Boc-Protected Intermediate\n(Ligand 1 Attached)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Protocol 2:\nBoc Deprotection", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Deprotected Diamine\nReady for Ligand 2", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [label=" + Ligand 1-NH₂\n + HATU/DIPEA"]; Step1 -> Intermediate; Intermediate -> Step2 [label=" + TFA/DCM"]; Step2 -> Final; } DOT Caption: A two-step synthetic workflow.
-
Synthesize the First Conjugate: Using Protocol 1 , couple an amine-bearing E3 ligase ligand (Ligand 1-NH₂) to the carboxylic acid of this compound. Purify the resulting product.
-
Expose the Amine Handles: Take the purified, Boc-protected intermediate and subject it to the conditions in Protocol 2 to remove the two Boc groups.
-
Result: The final product is a molecule with the E3 ligase ligand attached at one end and two free primary amines at the other, ready for conjugation to a second molecule of interest (e.g., a linker terminating in an activated ester which will then be attached to a POI ligand).
Troubleshooting and Expert Insights
-
Incomplete Amide Coupling: If the reaction in Protocol 1 stalls, ensure all reagents and solvents are truly anhydrous. Water will quench the activated ester. A second addition of HATU and DIPEA may drive the reaction to completion.
-
Incomplete Deprotection: If LC-MS shows a mix of mono- and di-deprotected products, extend the reaction time or increase the concentration of TFA. Ensure thorough mixing.
-
Side Product Formation during Deprotection: If unexpected higher mass peaks appear, this may be due to t-butyl alkylation. Always use a scavenger like TIPS, especially if your substrate has electron-rich aromatic rings or sulfur-containing residues.[8]
-
Purification Challenges: The final diamine product can be highly polar. Reverse-phase HPLC (C18) is often the most effective method for purification, using a water/acetonitrile gradient with a TFA or formic acid modifier.
By providing orthogonal reactive handles in a pre-organized scaffold, this compound represents a powerful and enabling tool for the rational design and synthesis of next-generation bioconjugates.
References
- J&K Scientific. This compound | 187960-74-3. (URL: )
- Fisher Scientific. Amine Protection / Deprotection. (URL: )
- J&K Scientific LLC. BOC Protection and Deprotection. (URL: )
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. (URL: )
-
ResearchGate. Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. | Request PDF. (URL: [Link])
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. (URL: )
-
PubMed. Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. (URL: [Link])
-
SpringerLink. Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])
-
ACS Publications. Effect of Linker Entities on Pharmacokinetics of 111 In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder. (URL: [Link])
-
MySkinRecipes. This compound. (URL: [Link])
-
PubMed Central (PMC). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (URL: [Link])
-
NJ Bio, Inc. Linkers for ADCs. (URL: [Link])
-
Theranostics. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. (URL: [Link])
-
RSC Publishing. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (URL: [Link])
-
PubMed Central (PMC). Antibody–drug conjugates: Recent advances in linker chemistry. (URL: [Link])
Sources
- 1. CAS 187960-74-3: this compound [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. This compound [myskinrecipes.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid for solid-phase synthesis
Application Note & Protocol Guide
Topic: 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid: A Divalent Scaffold for High-Efficiency Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Divalency in Synthesis
In modern drug discovery and materials science, the ability to present multiple copies of a ligand, peptide, or functional motif in a defined spatial orientation is paramount. Multivalent molecules often exhibit significantly enhanced binding affinity (avidity), increased local concentration, and unique pharmacological profiles compared to their monomeric counterparts. This compound is a rationally designed molecular scaffold that directly addresses this need within the robust and efficient framework of solid-phase synthesis.
This guide serves as a comprehensive technical overview and practical protocol for the application of this versatile scaffold. Its core utility lies in its pre-organized, divalent structure: a central benzoic acid acts as the anchor point for solid-phase attachment, while two identical, Boc-protected aminoethoxy arms provide symmetrical initiation points for synthesis[1]. This architecture is ideally suited for the creation of:
-
Homodimeric Peptides: For mimicking dimeric protein interfaces or enhancing receptor clustering.
-
Bivalent Ligands: To improve binding kinetics and affinity for target proteins.
-
Combinatorial Libraries: For the rapid generation of diverse, symmetrically branched molecules.
-
Functionalized Materials: Where dual presentation of chemical handles is required.
The ethylene glycol-based ethoxy spacers are a key design feature, imparting increased hydrophilicity and flexibility to the scaffold. This often improves the solvation of the growing synthetic chains, mitigating aggregation issues that can plague solid-phase synthesis[2][3].
The Synthetic Strategy: An Orthogonal Approach
The successful application of this scaffold relies on an orthogonal protection strategy. The synthesis is designed so that the protecting groups on the scaffold (Boc) and the protecting groups used for chain elongation (typically Fmoc) are removed under different, non-interfering conditions.
-
Immobilization: The scaffold's carboxylic acid is activated and covalently coupled to an amine-functionalized solid-phase support, such as a Rink Amide resin.
-
Scaffold Deprotection: The two acid-labile Boc groups on the ethoxy arms are removed simultaneously using Trifluoroacetic Acid (TFA), exposing two primary amines. The amide bond to the resin and any Fmoc groups used later remain stable under these conditions.
-
Divergent Elongation: Standard Fmoc-based solid-phase peptide synthesis (SPPS) or other organic synthetic steps can now proceed from both newly formed amines, building two identical chains concurrently. Fmoc groups are removed with a base (e.g., piperidine), which does not affect the resin linkage.
-
Final Cleavage: Once the synthesis is complete, a strong acid cocktail (high-concentration TFA) is used to simultaneously cleave the final product from the resin support and remove any remaining acid-labile side-chain protecting groups.
This workflow is visualized in the diagram below.
Detailed Experimental Protocols
These protocols are designed for manual synthesis in a fritted syringe or reaction vessel. Adjust volumes and quantities proportionally for different synthesis scales.
Protocol 1: Scaffold Immobilization on Rink Amide Resin
This procedure details the coupling of the scaffold's carboxylic acid to the primary amine of a Rink Amide resin.
-
Rationale: The coupling is mediated by HATU, a highly efficient uronium-based coupling reagent that rapidly forms an activated OAt-ester of the scaffold's carboxylic acid. The non-nucleophilic base, DIPEA, is required to deprotonate the carboxylic acid and facilitate the reaction[4][5]. DMF is used as the solvent due to its excellent swelling properties for the resin and solubility for the reagents.
Materials:
-
Rink Amide MBHA Resin (Typical loading: 0.4 - 0.7 mmol/g)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.05 mmol assuming 0.5 mmol/g loading) into a reaction vessel. Add DMF (~2 mL) and allow the resin to swell with gentle agitation for 30-60 minutes. Drain the DMF.
-
Fmoc Deprotection (if applicable): If starting with Fmoc-protected Rink Amide resin, add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain. Repeat with fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation Solution Preparation: In a separate tube, dissolve this compound (3 equivalents, e.g., 66 mg, 0.15 mmol) and HATU (2.9 equivalents, e.g., 55 mg, 0.145 mmol) in DMF (~1 mL).
-
Coupling Reaction: Add DIPEA (6 equivalents, e.g., 52 µL, 0.30 mmol) to the activation solution. Vortex briefly and immediately add the entire solution to the swollen, deprotected resin.
-
Reaction Incubation: Agitate the resin slurry at room temperature for 2-4 hours.
-
Monitoring & Washing: To confirm reaction completion, take a small sample of beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling of the primary amines[6]. Once complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x).
-
Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 20 minutes. Wash again as in step 6. Dry the resin under vacuum.
Protocol 2: Bifunctional Deprotection of Scaffold Arms
This step removes the Boc groups, preparing the scaffold for divergent synthesis.
-
Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is efficiently cleaved by moderate concentrations of TFA[7][8]. The use of 20-50% TFA in DCM provides conditions strong enough to remove the Boc groups quantitatively without prematurely cleaving the more acid-stable Rink Amide linker[7][9].
Procedure:
-
Pre-wash: Swell the resin-bound scaffold from Protocol 1 in DCM for 10 minutes. Drain the solvent.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate gently for 5 minutes. Drain.
-
Main Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for an additional 25-30 minutes at room temperature[7].
-
Washing: Drain the TFA solution and immediately wash the resin with DCM (5x) to remove residual acid.
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (3x) to neutralize the newly formed amine trifluoroacetate salts.
-
Final Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin now has two free primary amines and is ready for elongation.
Protocol 3: Symmetric Peptide Elongation (Example Cycle)
This protocol describes a single cycle of adding an Fmoc-protected amino acid to both arms of the scaffold.
-
Rationale: This step follows the standard, well-established procedure for Fmoc-SPPS. HATU is used again for its efficient and low-racemization coupling, and piperidine is the standard base for selective Fmoc removal[4][6].
Procedure:
-
Amino Acid Coupling: Perform a coupling reaction as described in Protocol 1, steps 3-6, using the desired Fmoc-protected amino acid (3 eq. per amine, total 6 eq.) and HATU/DIPEA.
-
Fmoc Deprotection: After confirming complete coupling, wash the resin and treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat: Continue repeating steps 1-3 for each amino acid to be added to the sequence.
Protocol 4: Final Cleavage and Product Isolation
This final step releases the synthesized dimeric molecule from the solid support.
-
Rationale: A high concentration of TFA (95%) is required to cleave the acid-labile Rink Amide linker[10]. Scavengers are critical to prevent the re-attachment of reactive cationic species (generated from side-chain protecting groups) to sensitive amino acid residues like Tryptophan or Cysteine. Triisopropylsilane (TIS) is an effective carbocation scavenger, and water helps to hydrolyze t-butyl cations[11][12].
Materials:
-
Cleavage Cocktail (Reagent R): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Prepare fresh.
-
Cold diethyl ether.
Procedure:
-
Preparation: Ensure the N-terminal Fmoc group of the final amino acid has been removed. Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail (e.g., 2 mL for 100 mg of starting resin). Agitate at room temperature for 2-3 hours[13].
-
Product Collection: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin beads with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a larger tube containing cold diethyl ether (~10-fold volume excess). A white precipitate (the crude product) should form.
-
Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the product by centrifugation (e.g., 3500 rpm for 5 min). Carefully decant the ether.
-
Washing & Drying: Wash the pellet 2-3 times with cold diethyl ether, centrifuging each time, to remove scavengers and residual acid. After the final wash, dry the white solid under vacuum.
-
Analysis: Characterize the crude product by HPLC and Mass Spectrometry to confirm identity and purity before final purification.
Summary of Key Parameters & Expected Results
The following table provides a summary of typical quantitative parameters for a synthesis starting with 0.1 mmol of resin functional groups.
| Parameter | Recommended Value | Rationale / Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Higher loading can lead to aggregation; lower loading is better for long or difficult sequences. |
| Scaffold Coupling | ||
| Scaffold Equivalents | 3.0 eq. | Drives the initial loading reaction to completion. |
| HATU Equivalents | 2.9 eq. | Slight stoichiometric deficiency relative to the acid prevents side reactions. |
| DIPEA Equivalents | 6.0 eq. | Ensures full deprotonation of the acid and neutralizes HCl from HATU. |
| Boc Deprotection | 50% TFA in DCM | A robust concentration for efficient Boc removal without damaging the Rink linker. |
| Peptide Coupling | ||
| Fmoc-AA Equivalents | 3.0 eq. (per amine) | A standard excess to ensure high coupling efficiency in SPPS. |
| HATU Equivalents | 2.9 eq. (per amine) | Maintains efficient activation while minimizing waste and side reactions[5]. |
| DIPEA Equivalents | 6.0 eq. (per amine) | Standard base equivalents for HATU-mediated coupling[4]. |
| Final Cleavage | 95% TFA / 2.5% TIS / 2.5% H₂O | A standard, potent cleavage cocktail for Rink Amide resins with common scavengers[12][13]. |
| Expected Yield | 40-70% (crude) | Highly dependent on peptide length and sequence. |
| Expected Purity | >60% (crude) | Purification via preparative HPLC is typically required. |
Conclusion
This compound is a powerful and accessible tool for the solid-phase synthesis of symmetric, divalent molecules. By leveraging a standard orthogonal Boc/Fmoc protection strategy, researchers can efficiently construct complex dimeric structures with high fidelity. The protocols outlined in this guide provide a validated framework for the immobilization, deprotection, elongation, and cleavage steps, enabling the reliable production of novel compounds for a wide array of applications in chemistry, biology, and medicine.
References
-
Nomizu, M., Inagaki, Y., Yamashita, T., & Shiraishi, T. (1986). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 28(5), 491-497. [Link]
-
Carter, J. (2020). Response to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Raykar, D. B. (2018). Response to "HATU coupling - what's the best order?". ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Vaněk, O., et al. (2015). New tri‐orthogonal scaffolds for the solid‐phase synthesis of peptides. European Journal of Organic Chemistry, 2015(17), 3689-3701. [Link]
-
Albericio, F., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry. [Link]
-
AAPPTec. (n.d.). Cleavage from Rink Amide Resin. AAPPTec, LLC. [Link]
-
Giraud, M., et al. (2003). Solid phase synthesis of peptide dimers and trimers linked through an N-terminal lysine residue. Tetrahedron Letters, 44(3), 567-570. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Wade, J. D., et al. (2003). Solid-phase synthesis of homodimeric peptides: Preparation of covalently-linked dimers of amyloid β peptide. Journal of Peptide Science, 9(10), 638-646. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec, LLC. [Link]
-
University of Birmingham. (2003). Solid phase synthesis of Peptide Dimers and Trimers linked through an N-terminal Lysine Residue. University of Birmingham Research Portal. [Link]
-
Sarigiannis, Y., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(11), 3239. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec, LLC. [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. [Link]
-
eScholarship. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. University of California. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. International Journal of Molecular Sciences, 23(4), 2154. [Link]
-
Li, Y., et al. (2013). Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives. Molecules, 18(7), 7847-7857. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Guillier, F., et al. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 23(21), 13456. [Link]
-
Brown, Z. Z., et al. (2011). Solid-phase synthesis of functionalized bis-peptides. Biopolymers, 96(5), 578-585. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes: The Strategic Role of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid in Modern Medicinal Chemistry
Abstract
3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS: 187960-74-3) has emerged as a pivotal building block in medicinal chemistry, primarily recognized for its role as a versatile, bifunctional linker. Its unique architecture, featuring a central benzoic acid core flanked by two flexible, Boc-protected aminoethoxy chains, provides a powerful tool for the rational design of complex therapeutic agents. These structural motifs impart a favorable balance of rigidity, flexibility, and hydrophilicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic properties of novel drugs. This guide provides an in-depth analysis of its applications, with a primary focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and includes detailed protocols for its incorporation into drug development workflows.
Compound Profile and Physicochemical Rationale
The efficacy of this compound as a synthetic intermediate stems from its distinct structural features, which are ideally suited for multi-step synthetic strategies.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3,5-bis[2-(2-methylpropan-2-yl)oxycarbonylaminoethoxy]benzoic acid | [1] |
| CAS Number | 187960-74-3 | [1][2][3] |
| Molecular Formula | C₂₁H₃₂N₂O₈ | [3][4] |
| Molecular Weight | 440.49 g/mol | [3][4] |
| Appearance | White to off-white solid | [4][5] |
| Purity | ≥95% (Typically ≥99% by HPLC) | [2][4] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, MeOH) | [5] |
Analysis of Key Structural Features
The molecule's utility is not accidental but a direct result of its deliberate design, which offers three key functionalities:
-
Central Carboxylic Acid: The benzoic acid moiety serves as a primary, readily activatable handle for covalent conjugation, most commonly through amide bond formation. Its aromatic nature introduces a degree of planarity and rigidity into the linker structure.[5]
-
Boc-Protected Amines: The terminal amines are masked with tert-butyloxycarbonyl (Boc) groups, one of the most common protecting groups in peptide synthesis and organic chemistry.[4][5] This allows for selective deprotection under acidic conditions, revealing nucleophilic primary amines for subsequent, orthogonal coupling reactions. This feature is critical for the stepwise and controlled assembly of bifunctional molecules.[4]
-
Dual Ethoxy Chains (PEG-like Spacers): The two 2-aminoethoxy chains are short, flexible polyethylene glycol (PEG) units. The incorporation of PEG linkers is a well-established strategy in drug design to enhance the aqueous solubility and cell permeability of a molecule.[6][7] These flexible chains provide the necessary conformational freedom for a bifunctional molecule to adopt an optimal orientation for biological activity.[8]
Core Application: A Versatile Linker in PROTAC Design
The most significant application of this compound is in the field of targeted protein degradation, specifically in the design and synthesis of PROTACs.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[9] A PROTAC consists of three components: a "warhead" ligand that binds to the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[10][] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[9][]
The Overarching Importance of the Linker
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's success.[] Its length, composition, rigidity, and attachment points profoundly influence the stability of the ternary complex, cellular permeability, and ultimately, the efficiency and selectivity of protein degradation.[6][][13] PEG-based linkers are among the most common motifs used in PROTACs, primarily due to their ability to improve solubility and provide synthetic tractability.[7][13]
Rationale for Using this compound in PROTACs
This specific building block is exceptionally well-suited for PROTAC synthesis for several reasons:
-
Modulating Physicochemical Properties: The hydrophilic PEG-like chains enhance the water solubility of the final PROTAC, a common challenge for these often large and lipophilic molecules.[6][7] This can improve bioavailability and compatibility with physiological environments.
-
Balancing Rigidity and Flexibility: The linker provides a semi-rigid benzoic acid core, which can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[8] This is complemented by the high flexibility of the ethoxy chains, allowing the two ligands to orient themselves effectively to engage their respective protein targets.[8]
-
Enabling Divergent Synthesis: The structure is ideal for a divergent synthetic strategy. The carboxylic acid can be coupled to a common E3 ligase ligand (e.g., pomalidomide). Following Boc deprotection, the resulting intermediate, now bearing two primary amines, can be coupled with various warhead ligands to rapidly generate a library of PROTACs for screening. This parallel synthesis approach accelerates the optimization of the warhead and linker exit vector.
Conceptual Workflow for Ternary Complex Formation
The diagram below illustrates the conceptual role of a linker derived from this compound in mediating the formation of a productive ternary complex.
Caption: Stepwise workflow for PROTAC synthesis.
Broader Applications and Future Perspectives
While its role in PROTACs is preeminent, the utility of this compound is not limited to this modality.
-
Bioconjugation: The molecule's functional handles are valuable for attaching small molecules to larger biomolecules like antibodies or proteins, potentially enhancing their delivery and efficacy. [1]* Dendrimer and Polymer Synthesis: It serves as a branching unit in the synthesis of dendrimers and other specialized polymers, where precise control over functional group placement is required. [4]* Drug Delivery: The PEGylated nature of the linker can be exploited in drug delivery systems to improve the solubility and pharmacokinetic profiles of therapeutic agents. [14] The principles learned from its use in PROTACs are now being applied to other emerging therapeutic modalities that rely on bifunctional architectures, such as Lysosome-Targeting Chimeras (LYTACs) and Abstraction-based Targeting Chimeras (ATTECs), ensuring that this versatile building block will remain relevant in the future of drug discovery.
References
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
AiPharma. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]
-
Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery Today. Retrieved from [Link]
-
Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Baek, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Retrieved from [Link]
-
Tinworth, C. P., et al. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]
-
Farnaby, W., et al. (2019). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 3,5-bis[2-(boc-amino)ethoxy]benzoic acid,(CAS# 187960-74-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound [myskinrecipes.com]
- 5. CAS 187960-74-3: this compound [cymitquimica.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. chempep.com [chempep.com]
- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
Application Note: Strategic Use of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid in Bifunctional Molecule Synthesis
Introduction: A Versatile Linker for Advanced Chemical Biology
3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid is a bifunctional linker of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][] Its unique architecture, featuring a central benzoic acid for initial conjugation and two Boc-protected amine tails, provides a divergent scaffold for the assembly of complex molecules.[3] The twin ethoxy chains impart favorable spacing and can enhance the aqueous solubility of the final construct, a critical parameter for bioavailability.[][]
The core utility of this linker lies in its three-point functionality. The carboxylic acid serves as a robust handle for standard amide coupling reactions. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) groups unmasks two primary amines, enabling the simultaneous or sequential attachment of two different molecular entities.[3][4] This makes it an ideal building block for PROTACs, which require the linkage of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5] This guide provides a comprehensive overview of its properties, detailed protocols for its use, and expert insights into optimizing its application.
Physicochemical Properties and Handling
A clear understanding of the linker's properties is crucial for experimental design.
| Property | Value | Source |
| CAS Number | 187960-74-3 | [6][7] |
| Molecular Formula | C₂₁H₃₂N₂O₈ | [3] |
| Molecular Weight | 440.49 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95-99% (HPLC) | [7][8] |
| Solubility | Soluble in organic solvents like DMF, DCM, MeOH | [3] |
| Storage | Store at ≤ -4 °C to maintain long-term stability | [9] |
Handling: As with all laboratory reagents, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.
Core Application: Synthesis of a Y-Shaped PROTAC Intermediate
The primary application of this linker is to serve as a central scaffold. The following workflow outlines the strategic steps to conjugate a first ligand (Molecule A, e.g., an E3 ligase ligand) to the linker's carboxylic acid, followed by preparation for the attachment of a second ligand (Molecule B, e.g., a target protein ligand).
Caption: Workflow for synthesizing a bifunctional molecule.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the key transformations involved in utilizing the linker.
Protocol 1: Amide Coupling to the Benzoic Acid Core
This protocol describes the conjugation of an amine-containing molecule (Molecule A-NH₂) to the carboxylic acid of the linker using HATU, a highly efficient coupling reagent.[10]
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is chosen for its ability to rapidly form an activated ester with the carboxylic acid, minimizing side reactions and proving effective even with sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the generated acids. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.
Materials:
-
This compound (1.0 eq)
-
Amine-containing molecule (Molecule A-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate, 5% LiCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. This pre-activation step is recommended to form the reactive acyl-uronium species.[10]
-
Add a solution of Molecule A-NH₂ (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Protocol 2: Boc-Deprotection to Unmask Functional Amines
This protocol details the removal of the two Boc protecting groups to yield the free primary amines as their trifluoroacetate (TFA) salts.[4]
Rationale: TFA is the standard reagent for Boc deprotection. It is highly effective, and its volatility simplifies its removal from the product post-reaction.[4][11] Dichloromethane (DCM) is the solvent of choice due to its inertness and ability to dissolve both the starting material and the resulting salt. The reaction proceeds via acid-catalyzed cleavage of the tert-butyl group, which forms a stable carbocation.[4]
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M concentration).
-
Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[11]
-
Stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material and the appearance of the di-deprotected product.
-
Once the reaction is complete, concentrate the solution in vacuo to remove the bulk of the DCM and TFA.
-
Product Isolation:
-
For Amine Salt: The crude residue, which is the amine-TFA salt, can often be used directly in the next step without further purification.[12] To obtain a solid, co-evaporate with DCM or toluene several times to remove residual TFA, or precipitate the product by adding cold diethyl ether.
-
For Free Amine: To obtain the neutral free amine, dissolve the crude residue in DCM and wash carefully with a saturated aqueous NaHCO₃ solution. Dry the organic layer and concentrate. Alternatively, for sensitive substrates, use a basic ion-exchange resin to neutralize the TFA salt without an aqueous work-up.[13][14]
-
Characterization and Quality Control
Successful synthesis requires rigorous validation at each step.
| Step | Technique | Expected Outcome |
| Protocol 1 Product | LC-MS | A major peak corresponding to the mass of the coupled product [M+H]⁺. |
| ¹H NMR | Disappearance of the carboxylic acid proton (~12 ppm). Appearance of a new amide proton (~7-9 ppm) and signals corresponding to Molecule A. Retention of the Boc protons (~1.4 ppm). | |
| Protocol 2 Product | LC-MS | A major peak corresponding to the mass of the di-deprotected product [M+H]⁺. A mass shift of -200 Da from the precursor. |
| ¹H NMR | Disappearance of the two Boc singlets (~1.4 ppm, 18H). Signals for the ethoxy and aromatic protons will shift slightly due to the change in electronic environment. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Amide Coupling (Protocol 1) | 1. Insufficient activation. 2. Low reactivity of the amine. 3. Moisture in the reaction. | 1. Increase HATU/DIPEA equivalents to 1.2/3.0 respectively. Extend pre-activation time. 2. Gently warm the reaction to 40-50°C. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete Boc Deprotection (Protocol 2) | 1. Insufficient TFA concentration or time. 2. TFA degradation. | 1. Increase TFA concentration to 50% or extend the reaction time. Monitor closely by LC-MS. 2. Use fresh, high-quality TFA. |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Product is highly polar. | 1. Perform the recommended 5% LiCl washes thoroughly. 2. Consider reverse-phase HPLC for purification of the final polar compounds. |
References
-
This compound | 187960-74-3. J&K Scientific. Available from: [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. Available from: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available from: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Available from: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available from: [Link]
-
HATU coupling - what's the best order? Reddit. Available from: [Link]
-
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. PubChem. Available from: [Link]
-
Amide coupling. Reaction conditions. ResearchGate. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
-
This compound | 187960-74-3. J&K Scientific. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
Sources
- 3. CAS 187960-74-3: this compound [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 6. jk-sci.com [jk-sci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound [myskinrecipes.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Welcome to the technical support center for the synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid. This versatile bifunctional linker is a cornerstone in the development of advanced chemical probes and therapeutics, most notably as a component in Proteolysis Targeting Chimeras (PROTACs).[] Its structure, featuring a central benzoic acid core flanked by two protected amino-ethoxy chains, allows for precise, modular assembly of complex molecules.[2][3]
This guide is structured to provide direct, actionable solutions to common challenges encountered during its multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your optimization process.
Overall Synthetic Workflow
The synthesis is typically approached in a three-step sequence starting from 3,5-dihydroxybenzoic acid. This strategy involves:
-
Esterification: Protection of the carboxylic acid as a methyl ester to prevent interference in the subsequent base-mediated reaction.[4]
-
Williamson Ether Synthesis: A double O-alkylation of the phenolic hydroxyls with a suitable N-Boc protected 2-halo- or 2-tosyloxy-ethylamine.
-
Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid.
Caption: Decision tree for troubleshooting the Williamson ether synthesis step.
-
Detailed Recommendations:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | K₂CO₃ (2.2 eq) | Use Cs₂CO₃ (2.2 eq) or increase K₂CO₃ to 3.0 eq. | Cesium carbonate is more soluble and basic, promoting faster and more complete phenoxide formation. Increasing K₂CO₃ concentration can also drive the equilibrium. |
| Solvent | DMF or Acetonitrile | Ensure the solvent is anhydrous. | Water will protonate the phenoxide intermediate, quenching the reaction. Polar aprotic solvents are essential for solvating the cation without interfering with the nucleophile. [5] |
| Temperature | 60-70 °C | Increase to 80-90 °C. | Higher temperatures increase the reaction rate. Monitor by TLC to avoid potential decomposition of the N-Boc group over extended periods at high heat. |
| Alkylating Agent | 2-bromo-N-Boc-ethylamine | Use 2-iodo-N-Boc-ethylamine or prepare the tosylate of N-Boc-ethanolamine [6]in situ. | Reactivity of the leaving group follows the trend I > OTs > Br > Cl. Using a more reactive electrophile can significantly improve conversion. |
| Stoichiometry | 2.1 eq of alkylating agent | Increase to 2.5 eq. | A slight excess of the alkylating agent can help drive the reaction to completion, ensuring full conversion of the mono-substituted intermediate. |
Question 2: The saponification of the methyl ester (Step 3) is either very slow or results in partial deprotection of the Boc group. How can I achieve clean hydrolysis?
Answer: Balancing ester hydrolysis without cleaving the acid-labile Boc group is critical. While the Boc group is generally stable to basic conditions, harsh conditions (high temperatures or very high base concentrations) can lead to side reactions. The primary issue is typically incomplete hydrolysis due to poor substrate solubility or insufficient nucleophilicity.
-
Underlying Cause & Explanation: Saponification is the base-mediated hydrolysis of an ester. The reaction rate depends on the concentration of hydroxide ions and the accessibility of the ester's carbonyl group. The substrate, Methyl 3,5-bis[2-(Boc-amino)ethoxy]benzoate, is quite hydrophobic, which can lead to solubility issues in purely aqueous systems.
-
Recommended Protocol:
-
Dissolve the methyl ester in a mixture of THF and Methanol (e.g., 3:1 ratio).
-
Add an aqueous solution of Lithium Hydroxide (LiOH) (1.5 - 2.0 M, 2-3 equivalents). Using LiOH is often preferred over NaOH as it can lead to fewer side reactions in complex molecules.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully acidify the reaction mixture to pH ~4-5 with cold 1 M HCl or citric acid. The product will often precipitate and can be collected by filtration. Avoid strongly acidic conditions (pH < 3) to prevent cleavage of the Boc protecting group. [7][8]
-
Question 3: My final product is difficult to purify. What are the common impurities and the best purification methods?
Answer: The primary impurities are typically unreacted starting material from the hydrolysis step (the methyl ester) or the mono-etherified benzoic acid. Residual solvents or salts from the workup are also common.
-
Purification Strategy:
-
Acid-Base Extraction: After acidification, if the product does not precipitate cleanly, extract it into an organic solvent like Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. This will remove most inorganic salts.
-
Recrystallization/Precipitation: The crude product can often be purified by dissolving it in a minimal amount of a solvent like methanol or acetone and then precipitating it by adding a non-polar solvent like hexanes or diethyl ether.
-
Silica Gel Chromatography: This is the most robust method if other techniques fail.
-
Mobile Phase: A gradient of Methanol in Dichloromethane (DCM) is effective. A typical gradient would be 0% to 10% MeOH in DCM.
-
Additive: Adding 0.5-1% acetic acid to the mobile phase can improve peak shape and prevent the carboxylate from streaking on the silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the carboxylic acid as a methyl ester in Step 1?
A1: The Williamson ether synthesis (Step 2) is performed under basic conditions. If the free carboxylic acid were present, the base would deprotonate it to form a carboxylate. This has two negative consequences: 1) it would consume an equivalent of base, and 2) the negatively charged carboxylate would create an overall dianionic (or trianionic) species that has poor solubility in many organic solvents, hindering the reaction. Esterification neutralizes this acidic site, ensuring the base is used effectively for deprotonating the phenolic hydroxyls. [4] Q2: What is the mechanism of Boc group removal, and why is it sensitive to acid during the final workup?
A2: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. [9]This carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide (CO₂). [7]The tert-butyl cation can potentially alkylate other nucleophilic sites on the molecule, although this is less of a concern during a brief acidic workup. [10]It is this sensitivity to acid that necessitates careful pH control during the final product isolation.
Q3: Are there alternative linker strategies for connecting the two ligands in a PROTAC instead of this benzoic acid derivative?
A3: Absolutely. While this benzoic acid derivative provides a somewhat rigid scaffold, the most common linker motifs in PROTACs are flexible polyethylene glycol (PEG) and alkyl chains. [11][12]These flexible linkers are often easier to synthesize and allow for empirical optimization of linker length to achieve a productive ternary complex between the target protein and the E3 ligase. [][12]However, more rigid linkers like this one can pre-organize the PROTAC into a favorable conformation, potentially improving potency and cell permeability. [12] Q4: What analytical techniques are best for monitoring reaction progress?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the appearance of new products. A co-spot of the starting material and reaction mixture is crucial for accurate comparison.
-
LC-MS: Offers quantitative data on the percentage of starting material, intermediates, and product. It also provides mass confirmation of the species being formed, which is invaluable for identifying unexpected side products.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
- Scudellari, I., et al. (2023). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- Reddit r/Chempros Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Semantic Scholar. Current strategies for the design of PROTAC linkers: a critical review.
- Fisher Scientific. Amine Protection / Deprotection.
- ChemPep. Overview of PROTAC Linkers.
- CymitQuimica. CAS 187960-74-3: this compound.
- Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
- BOC Sciences. (2024).
- MySkinRecipes. This compound.
- Google Patents. (2013).
- J&K Scientific. This compound | 187960-74-3.
- Benchchem. Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide.
- Sigma-Aldrich.
- Duan, H. (2023).
- Sigma-Aldrich. N-Boc-ethanolamine 98 26690-80-2.
Sources
- 2. CAS 187960-74-3: this compound [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. francis-press.com [francis-press.com]
- 6. N-Boc-ethanolamine 98 26690-80-2 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
Technical Support Center: Troubleshooting Failed Reactions with 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Welcome to the technical support center for 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS 187960-74-3).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this versatile bifunctional linker.[3][4] As a molecule featuring a central benzoic acid core flanked by two Boc-protected aminoethoxy arms, it presents unique opportunities and challenges in synthesis, particularly in amide coupling and subsequent deprotection steps.[1]
This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and help you achieve your synthetic goals.
Part 1: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is a critical step when utilizing this compound to link to amines, peptides, or other molecules.[5] Failures at this stage can often be traced to suboptimal activation of the carboxylic acid, poor nucleophilicity of the amine, or challenging solubility profiles.
Question 1: My amide coupling reaction with this compound is showing low to no product formation. What are the likely causes and how can I fix it?
Answer:
Low or no product formation in an amide coupling reaction is a common issue that can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
Potential Cause 1: Inefficient Carboxylic Acid Activation
The carboxylic acid of this compound must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[5] Inefficient activation is a frequent culprit in failed coupling reactions.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically unhindered primary and secondary amines, standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure are often sufficient.[6][7] However, for more challenging couplings (e.g., with sterically hindered amines or electron-deficient anilines), more potent uronium-based reagents like HATU or HBTU are recommended.[5][7][8] These reagents are known for their high reactivity and efficiency.[7]
-
Pre-activation Time: Allow for a pre-activation period where the carboxylic acid, coupling reagent, and any additives are stirred together in an anhydrous solvent for 15-30 minutes before adding the amine.[5][8] This ensures the formation of the activated species.
-
Reagent Stoichiometry: Ensure you are using appropriate stoichiometry. Typically, 1.1-1.2 equivalents of the coupling reagent and the amine relative to the carboxylic acid are used.[5][8]
Table 1: Recommended Coupling Reagents and Conditions for Amide Bond Formation
| Coupling Reagent | Additive (if applicable) | Base (2.0 eq) | Solvent | Key Advantages |
| EDC·HCl | HOBt or OxymaPure (1.2 eq) | DIPEA or Et3N | DMF, DCM | Cost-effective, good for simple amines.[5][8] |
| HATU (1.1 eq) | None | DIPEA | DMF, NMP | Highly efficient, rapid reactions, good for hindered amines.[5][8] |
| HBTU (1.1 eq) | None | DIPEA | DMF, NMP | Similar to HATU, very effective.[7] |
| PyBOP (1.2 eq) | None | DIPEA | DMF, DCM | Low racemization, good for sensitive substrates.[8] |
Logical Workflow for Troubleshooting Failed Amide Coupling:
Caption: A decision-making workflow for troubleshooting failed amide coupling reactions.
Potential Cause 2: Poor Solubility
This compound is generally soluble in common organic solvents like DMF and DCM.[1] However, the amine coupling partner may have limited solubility, leading to a heterogeneous reaction mixture and poor reaction rates.
Troubleshooting Steps:
-
Solvent Selection: If solubility is an issue in DCM, switch to a more polar aprotic solvent like DMF or NMP. The addition of a small amount of DMSO (10-20%) can also help to disrupt aggregation and improve solubility.[9]
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility and reaction kinetics. However, be cautious as elevated temperatures can also increase the rate of side reactions, such as racemization if your amine is chiral.[9]
Potential Cause 3: Side Reactions
Several side reactions can compete with the desired amide bond formation, reducing the yield of your product.
Troubleshooting Steps:
-
Racemization: If your amine is chiral, racemization can be a concern, especially with carbodiimide reagents and excess base.[9] Using an additive like HOBt or OxymaPure can suppress racemization.[6] Alternatively, switching to a coupling reagent known for low racemization, such as PyBOP or DEPBT, is advisable.[6][8]
-
Dehydration of Side Chains: If your amine contains primary amide side chains (e.g., asparagine or glutamine), dehydration to the corresponding nitrile can occur, particularly with carbodiimide reagents.[6] Using phosphonium- or uronium-based reagents can mitigate this.[6]
Part 2: Troubleshooting Guide for Boc Deprotection
Once the amide bond is successfully formed, the next common step is the removal of the two Boc protecting groups to liberate the primary amines for further functionalization. This is typically achieved under acidic conditions.[1][10]
Question 2: My Boc deprotection reaction is incomplete, or I'm observing significant side products. What's going wrong?
Answer:
Incomplete deprotection or the formation of side products during Boc removal is often related to the choice of acid, reaction time, temperature, or the presence of acid-sensitive functional groups in your molecule.
Potential Cause 1: Incomplete Deprotection
The two Boc groups on the molecule may require slightly harsher conditions or longer reaction times for complete removal compared to a mono-Boc-protected compound due to statistical effects and potential electronic deactivation after the first deprotection.
Troubleshooting Steps:
-
Acid Strength and Concentration: For routine Boc deprotection, a solution of 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) is standard.[] If you observe incomplete deprotection after 1-2 hours at room temperature, consider increasing the concentration of TFA or switching to a stronger acid system like 4M HCl in dioxane.[][12]
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, you can gently warm it to 30-40°C. However, be mindful that higher temperatures can promote side reactions.
Table 2: Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
| 20-50% TFA | DCM | 1-2 hours at room temperature | Most common method; volatile and easy to remove.[10][] |
| 4M HCl | 1,4-Dioxane | 1-2 hours at room temperature | Often provides a cleaner reaction with fewer side reactions than TFA.[][12] |
| TMSI | DCM or CH3CN | Neutral conditions | Useful for substrates with acid-sensitive groups.[] |
Potential Cause 2: Formation of Side Products (Alkylation)
A major side reaction during Boc deprotection is the formation of the reactive tert-butyl cation (tBu+).[9] This electrophile can alkylate any nucleophilic functional groups in your molecule, such as indoles (tryptophan), thioethers (methionine), or phenols (tyrosine).
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation, it is crucial to include a scavenger in the deprotection cocktail. The scavenger's role is to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole. A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Choice of Acid: As mentioned, 4M HCl in dioxane often generates fewer side products compared to TFA.[][12]
Workflow for Optimizing Boc Deprotection:
Caption: A systematic approach to optimizing Boc deprotection and minimizing side reactions.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: It should be stored in a cool, dry place, away from light and moisture. A desiccator or a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent hydrolysis of the Boc groups.
Q2: I am having trouble purifying my final product after amide coupling. Do you have any suggestions?
A2: The polarity of your product will be significantly different from the starting benzoic acid. Standard silica gel column chromatography is usually effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should allow for good separation. If your product is highly polar, reverse-phase chromatography (C18 silica) may be a better option.
Q3: Can I perform a one-pot amide coupling and Boc deprotection?
A3: This is generally not recommended. The conditions for amide coupling (basic or neutral) are incompatible with the acidic conditions required for Boc deprotection. A sequential approach with purification of the Boc-protected intermediate is the most reliable method to ensure high purity of the final product.
Q4: My final deprotected product is a salt (e.g., TFA or HCl salt). How can I obtain the free amine?
A4: To obtain the free amine, you can dissolve the salt in a suitable solvent and wash it with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO3) solution, until the aqueous layer is basic. Then, extract the product with an organic solvent, dry the organic layer (e.g., with Na2SO4 or MgSO4), and concentrate it under reduced pressure. Alternatively, you can use a basic ion-exchange resin.
References
-
PubMed. Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Sartorius. Streamlining Purification. [Link]
-
YouTube. Amide Formation from Carboxylic Acids. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Chemical Science (RSC Publishing). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Chemistry Portal. Amide bond formation from carboxylic acids. [Link]
-
J&K Scientific. This compound | 187960-74-3. [Link]
-
J&K Scientific. This compound | 187960-74-3. [Link]
-
CORE. Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. [Link]
-
PubMed. (E)-3-[(3-Eth-oxy-2-hy-droxy-benzyl-idene)amino]-benzoic acid. [Link]
-
RTI International. Purification Procedures for Synthetic Dyes. [Link]
Sources
- 1. CAS 187960-74-3: this compound [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Welcome to the technical support center for the synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Introduction
The synthesis of this compound is a valuable process for creating a bifunctional linker used in various applications, including peptide synthesis, bioconjugation, and the development of dendrimers and other polymeric materials.[1][2][3][4] The molecule's structure, featuring a central benzoic acid core with two Boc-protected aminoethoxy arms, allows for further specific chemical modifications.
This guide will focus on a common and logical synthetic route, which involves a two-step process:
-
Williamson Ether Synthesis: The reaction of a 3,5-dihydroxybenzoic acid derivative with a protected aminoethyl halide.
-
Saponification: The hydrolysis of the resulting ester to the final carboxylic acid.
Each step presents its own set of challenges that can impact the overall yield and purity of the final product. This guide will provide a detailed, question-and-answer-based approach to troubleshoot these issues.
Visualizing the Synthetic Pathway
To provide a clear overview, the general synthetic scheme is illustrated below. This pathway starts with the more soluble methyl ester of 3,5-dihydroxybenzoic acid to facilitate the ether synthesis, followed by hydrolysis.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.
Part 1: Williamson Ether Synthesis of Methyl 3,5-bis[2-(Boc-amino)ethoxy]benzoate
This crucial step involves the formation of the two ether linkages. Low yields are a common problem and can often be traced back to several factors.
Question 1: My yield for the Williamson ether synthesis is very low. What are the likely causes and how can I improve it?
Answer:
Low yields in a Williamson ether synthesis can stem from several factors, including incomplete reaction, side reactions, and poor choice of reagents or conditions.[5] Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation of the Phenol: The reaction begins with the deprotonation of the hydroxyl groups on methyl 3,5-dihydroxybenzoate. If this is not complete, the reaction will not proceed to completion.
-
Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. While strong bases like sodium hydride (NaH) can be used, milder bases like potassium carbonate (K₂CO₃) are often preferred for their ease of handling and to minimize side reactions. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is recommended as they effectively solvate the cation of the base without protonating the alkoxide, thus increasing its nucleophilicity.[5]
-
-
Side Reaction: E2 Elimination: The most common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, especially with sterically hindered substrates or when using a strong, bulky base.[5]
-
Solution: In this synthesis, you are using a primary bromide (N-Boc-2-bromoethylamine), which is ideal for minimizing E2 elimination. However, using an excessively high temperature can still favor elimination. Monitor your reaction temperature carefully.
-
-
Purity of Starting Materials: The purity of your starting materials is critical. Impurities in the methyl 3,5-dihydroxybenzoate or the N-Boc-2-bromoethylamine can interfere with the reaction.
-
Solution: Ensure your starting materials are pure and dry. N-Boc-2-bromoethylamine can be synthesized with high purity from 2-bromoethylamine hydrobromide.
-
-
Reaction Time and Temperature: Williamson ether syntheses can be slow. Insufficient reaction time or a temperature that is too low will result in incomplete conversion.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical temperature range for this type of reaction is 50-100°C, and it may require several hours to go to completion.[5]
-
Question 2: I am observing the formation of a significant amount of a mono-substituted product. How can I favor the di-substituted product?
Answer:
The formation of the mono-ether is a common issue in reactions involving diols. Here's how to address it:
-
Stoichiometry of the Alkylating Agent: Using an insufficient amount of N-Boc-2-bromoethylamine will naturally lead to incomplete reaction and the formation of the mono-ether.
-
Solution: Use a slight excess of the N-Boc-2-bromoethylamine (e.g., 2.2 to 2.5 equivalents) to drive the reaction towards the di-substituted product.
-
-
Reaction Time: The second etherification is generally slower than the first due to steric hindrance and electronic effects.
-
Solution: As mentioned before, monitor the reaction by TLC until the mono-substituted product is consumed. This may require extending the reaction time.
-
Question 3: I am concerned about the stability of the Boc protecting group under the reaction conditions. Can it be cleaved?
Answer:
The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions, which are characteristic of the Williamson ether synthesis.[6] However, it is sensitive to strong acids.
-
Preventative Measures: The reaction conditions for the Williamson ether synthesis are typically basic, so Boc group cleavage is not a primary concern during this step. Ensure that your work-up procedure does not involve prolonged exposure to strong acids if you wish to isolate the Boc-protected intermediate.
Part 2: Saponification of Methyl 3,5-bis[2-(Boc-amino)ethoxy]benzoate
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. While seemingly straightforward, this step can also present challenges.
Question 4: The hydrolysis of my methyl ester is incomplete, or I am observing side reactions. What are the optimal conditions?
Answer:
Incomplete hydrolysis or the formation of byproducts can be problematic. Here are some key considerations:
-
Steric Hindrance: The methyl ester in your intermediate is somewhat sterically hindered by the two bulky side chains, which can make hydrolysis more difficult than with a simple methyl benzoate.[1][7]
-
Solution: You may need to use more forcing conditions than a standard room temperature hydrolysis. Refluxing with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of methanol and water is a common approach.[8] High-temperature water with a small amount of base can also be very effective for hydrolyzing sterically hindered esters.[1][2]
-
-
Boc Group Stability: While generally stable to base, prolonged exposure to strong basic conditions at high temperatures could potentially lead to some degradation of the Boc group, although this is less common than acid-catalyzed cleavage.
-
Solution: Monitor the reaction by TLC to avoid unnecessarily long reaction times. Use the mildest conditions that effectively hydrolyze the ester.
-
-
Work-up Procedure: The final product is a carboxylic acid, so the work-up is critical for its isolation.
-
Solution: After the hydrolysis is complete (as determined by TLC), the reaction mixture should be cooled and the organic solvent (e.g., methanol) removed under reduced pressure. The remaining aqueous solution should then be acidified with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. This will protonate the carboxylate and cause the product to precipitate. The solid can then be collected by filtration.
-
Question 5: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer:
Purification can be challenging due to the amphiphilic nature of the molecule. Common impurities and purification strategies are outlined below:
-
Unreacted Starting Material (Ester): If the hydrolysis was incomplete, you will have the starting ester in your crude product.
-
Purification Method: This can often be removed by recrystallization. A solvent system such as ethyl acetate/hexanes or methanol/water could be effective. Alternatively, column chromatography on silica gel can be used, although the carboxylic acid may streak on the column.
-
-
Mono-ether Product: If the initial Williamson ether synthesis was not driven to completion, you may have the mono-ether analog in your final product.
-
Purification Method: This impurity can be very difficult to remove due to its similar polarity to the desired product. Careful column chromatography is likely the best option.
-
-
Salts from Work-up: Inorganic salts from the basic hydrolysis and acidic work-up can contaminate the final product.
-
Purification Method: Ensure the precipitated product is thoroughly washed with cold deionized water after filtration to remove any residual salts.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
Protocol 1: Synthesis of Methyl 3,5-bis[2-(Boc-amino)ethoxy]benzoate
-
To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1 hour.
-
Add N-Boc-2-bromoethylamine (2.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Synthesis of this compound
-
Dissolve the methyl 3,5-bis[2-(Boc-amino)ethoxy]benzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 1M HCl with stirring until the pH of the solution is approximately 3-4.
-
A white precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the solid under vacuum to obtain the final product.
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Saponification |
| Key Reagents | Methyl 3,5-dihydroxybenzoate, N-Boc-2-bromoethylamine, K₂CO₃, DMF | Methyl 3,5-bis[2-(Boc-amino)ethoxy]benzoate, NaOH, MeOH/H₂O |
| Stoichiometry | 1.0 : 2.2 : 2.5 | 1.0 : 3.0 |
| Temperature | 80°C | Reflux |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 60-80% | 85-95% |
Frequently Asked Questions (FAQs)
Q1: Can I use 3,5-dihydroxybenzoic acid directly in the Williamson ether synthesis instead of its methyl ester?
A1: While technically possible, it is not recommended. The free carboxylic acid will also be deprotonated by the base, which can complicate the reaction and potentially lead to lower yields. The methyl ester is more soluble in organic solvents like DMF, which facilitates a more homogeneous and efficient reaction.
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method. For the Williamson ether synthesis, you can monitor the disappearance of the methyl 3,5-dihydroxybenzoate and the appearance of the mono- and di-substituted products. For the saponification, you will monitor the disappearance of the ester. A suitable eluent for TLC would be a mixture of ethyl acetate and hexanes. The spots can be visualized using a UV lamp and/or by staining with an appropriate agent like potassium permanganate.
Q3: My final product has a low melting point and appears gummy. What could be the issue?
A3: A low or broad melting point, or a gummy appearance, is indicative of impurities. The most likely culprits are residual solvent, unreacted starting materials, or side products. Ensure your product is thoroughly dried under vacuum. If it remains gummy, further purification by recrystallization or column chromatography is recommended.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). N-Boc-2-bromoethylamine is an alkylating agent and should be handled with care. Standard laboratory safety practices, including the use of safety glasses, lab coat, and gloves, should be followed at all times.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting low yields in the Williamson ether synthesis step.
Caption: A troubleshooting decision tree for low yields in the Williamson ether synthesis step.
References
- Lou, R., et al. (2005).
- Katritzky, A. R., et al. (2004). The hydrolysis of esters in high-temperature water. The Journal of organic chemistry, 69(17), 5591–5599.
-
MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12.
-
MySkinRecipes. (n.d.). This compound, ≥95%. Retrieved January 14, 2026, from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved January 14, 2026, from [Link]
- Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Hsieh, C.-E., et al. (2018). Functionalized Allyl Aryl Ethers Synthesis from Benzoic Acids Using Dearomatization and Decarboxylative Allylation. The Journal of Organic Chemistry, 83(24), 15237–15248.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]
- Jber, N. R., & Hadi, D. M. (2019). Bis-Swallow-Tailed Alkoxy-Substituted Di and Tri hydroxyl benzoic acid: Synthesis, Photophysical Properties and Thermotropic Behaviors. International Journal of ChemTech Research, 12(1), 1-11.
- Amir, M., & Kumar, S. (2004). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Archiv der Pharmazie, 337(7), 303–309.
- Nicolas, E., et al. (2007). Synthesis of a Homologous Series of Side-Chain-Extended Orthogonally Protected Aminooxy-Containing Amino Acids. The Journal of Organic Chemistry, 72(18), 6788–6796.
- Fields, G. B. (2006). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2.
- Manna, S., et al. (2018). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 42(18), 15065–15070.
-
Dr. Richard Musgrave. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]
-
PrepChem.com. (n.d.). Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2020). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved January 14, 2026, from [Link]
Sources
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. francis-press.com [francis-press.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Welcome to the technical support center for the purification of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this versatile linker with high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the expected impurities?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Williamson Ether Synthesis: This reaction typically couples methyl 3,5-dihydroxybenzoate with a 2-(Boc-amino)ethyl halide (e.g., bromide) or tosylate in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[1][2]
-
Saponification (Ester Hydrolysis): The resulting methyl ester is then hydrolyzed to the desired carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water or methanol/water, followed by acidic workup.[3]
Based on this synthesis, the primary impurities to anticipate are:
-
Unreacted Starting Materials: Methyl 3,5-dihydroxybenzoate and the 2-(Boc-amino)ethyl electrophile.
-
Mono-Alkylated Intermediate: Methyl 3-hydroxy-5-[2-(Boc-amino)ethoxy]benzoate.
-
Methyl Ester Precursor: Methyl 3,5-Bis[2-(Boc-amino)ethoxy]benzoate, resulting from incomplete hydrolysis.
-
Partially Deprotected Species: If exposed to acidic conditions during workup or purification, one or both Boc groups may be cleaved.[4]
Understanding these potential impurities is critical for developing an effective purification strategy.
Q2: My final product is an oil or a sticky solid and won't crystallize. What could be the issue?
A2: This is a common problem and usually indicates the presence of impurities that are disrupting the crystal lattice formation. The most likely culprits are residual starting materials, the mono-alkylated intermediate, or the methyl ester of your final product. It is also possible that residual solvent is plasticizing your solid.
Q3: I am observing a loss of the Boc protecting group during purification. How can I prevent this?
A3: The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions.[4] Accidental deprotection can occur under the following circumstances:
-
Overly Acidic Workup: During the neutralization of the carboxylate after hydrolysis, using an excess of strong acid can lead to Boc group cleavage. It is advisable to adjust the pH carefully, ideally to around 4-5.
-
Acidic Chromatography Conditions: Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) in column chromatography can cause deprotection.[2] If chromatography is necessary, consider using a buffered mobile phase or a different stationary phase. For streaky acids on silica gel, a small amount of acetic acid (0.5%) in the eluent can be used, which is generally less harsh than TFA.[5]
Troubleshooting Purification Workflows
This section provides a step-by-step guide to troubleshoot common purification challenges.
Scenario 1: Low Purity After Initial Workup
Initial Observation: TLC or ¹H NMR analysis of the crude product shows a complex mixture of spots/peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity crude product.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Non-Acidic Impurities
This protocol is effective for removing unreacted methyl 3,5-dihydroxybenzoate, the mono-alkylated intermediate, and the methyl ester precursor.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) solution of sodium hydroxide (NaOH). The target benzoic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer now contains the non-acidic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the pH reaches approximately 4-5. The product will precipitate out as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline product.
-
Solvent Screening: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system is often effective. Good starting points for screening are:
-
Ethyl acetate/Hexanes
-
Methanol/Water
-
Acetone/Water
-
-
Procedure: a. Dissolve the crude or semi-pure product in a minimal amount of the hot solvent (or the more polar solvent of a mixed system). b. If using a mixed system, add the anti-solvent (less polar solvent) dropwise at the elevated temperature until the solution becomes slightly turbid. c. Add a few drops of the hot, more polar solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. e. Once crystals have formed, place the flask in an ice bath to maximize precipitation. f. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under high vacuum.
Protocol 3: Flash Column Chromatography
If acid-base extraction and recrystallization are insufficient, flash column chromatography can be employed.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For this polar molecule, a more polar system may be necessary. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is often effective.
-
TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4.[5] For this compound, a typical TLC eluent would be 5-10% Methanol in Dichloromethane.
-
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack the column. b. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, load the dry silica onto the top of the column. d. Elute the column with the chosen solvent system, gradually increasing the polarity. e. Collect fractions and analyze by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Purification Method | Key Impurities Removed | Typical Recovery | Purity Achieved |
| Acid-Base Extraction | Methyl ester precursor, mono-alkylated intermediate, other neutral/basic impurities. | >90% | 85-95% |
| Recrystallization | Removes small amounts of most impurities by excluding them from the crystal lattice. | 70-90% | >98% |
| Column Chromatography | Separates compounds with different polarities, effective for complex mixtures. | 50-80% | >99% |
Visual Guide to Purification Strategy
Caption: Recommended purification workflow for this compound.
References
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
common side reactions with 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Welcome to the technical support guide for 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS 187960-74-3). This document is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this versatile chemical linker. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to ensure the success of your synthesis projects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional chemical intermediate widely used in organic synthesis.[1] Its structure features a central benzoic acid core, which allows for coupling to amines, alcohols, or other nucleophiles. It is flanked by two flexible ethoxy chains, each terminating in an amine protected by a tert-butyloxycarbonyl (Boc) group.[2] This architecture makes it a valuable building block in several fields:
-
Drug Development: As a linker for creating antibody-drug conjugates (ADCs) or PROTACs.
-
Peptide Synthesis: To introduce branching or specialized functional groups.[3]
-
Polymer Chemistry & Dendrimers: Used in the synthesis of biocompatible polymers and dendrimers where precise branching is required.[4][5]
Q2: What are the general stability characteristics of this molecule?
A2: The molecule's stability is primarily dictated by its two Boc-protecting groups. The Boc group is known to be stable under basic and nucleophilic conditions but is readily cleaved by acids.[6][7] The ether linkages and the aromatic core are generally stable under most standard peptide synthesis conditions. However, prolonged exposure to very strong acids and high temperatures should be avoided to prevent potential degradation of the ether bonds.
Q3: What is the most critical step when working with this reagent?
A3: The most critical step is the selective deprotection of the Boc groups. The acid-mediated cleavage of the Boc group generates a highly reactive tert-butyl cation.[8] If not properly managed, this cation can lead to a variety of side reactions, most notably the alkylation of other nucleophilic sites within your target molecule. Therefore, the choice of deprotection conditions and the use of appropriate scavengers are paramount to achieving high purity and yield.[8][9]
Troubleshooting Guide: Boc-Deprotection
The removal of the two Boc groups is a common step to reveal the primary amines for subsequent conjugation. However, this step is fraught with potential side reactions.
Issue 1: Incomplete Boc Deprotection
Symptom: Mass spectrometry (MS) analysis shows the presence of one or both Boc groups remaining on the molecule after the deprotection step. HPLC analysis reveals multiple product peaks.
Causality: Incomplete deprotection is often a kinetic issue. The acid may not be able to efficiently access the Boc group due to steric hindrance, poor resin swelling in solid-phase synthesis, or insufficient reaction time.[10]
Solutions & Protocols:
| Possible Cause | Recommended Solution | Detailed Protocol |
| Insufficient Acid Strength/Time | Extend reaction time or use a stronger acid cocktail. | 1. Treat the substrate with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes.[11] 2. If incomplete, drain and repeat the treatment with fresh reagent for an additional 30 minutes.[10] |
| Poor Resin Swelling (for SPPS) | Ensure the resin is fully swollen before deprotection. | 1. Swell the peptide-resin in DCM or DMF for at least 30 minutes before adding the deprotection solution.[10] 2. Use a solvent like NMP or DMSO (10-20%) in your coupling steps to disrupt peptide aggregation that can hinder reagent access.[9] |
Issue 2: Side-Product Formation via Alkylation
Symptom: MS analysis reveals unexpected product masses corresponding to the addition of a tert-butyl group (+56 Da) to your molecule, particularly if it contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).
Causality: During acidolysis, the Boc group is released as a stable tert-butyl cation. This electrophile will readily react with any available nucleophiles in the reaction mixture, a process known as alkylation.[8]
Solutions & Protocols:
The key to preventing this is to introduce "scavengers"—molecules that are more nucleophilic than your peptide and can effectively "trap" the tert-butyl cations before they cause damage.[12]
| Scavenger Cocktail | Target Residues | Typical Formulation (TFA/Scavenger/H₂O) |
| Triisopropylsilane (TIS) | General purpose, effective for Trp. | 95:2.5:2.5 (v/v/v) |
| Thioanisole | Protects against Met oxidation and Trp alkylation. | 90:5:5 (v/v/w) with Dithiothreitol (DTT) for Cys.[9] |
| 1,2-Ethanedithiol (EDT) | Effective for Cys and Met. | 94:2.5:2.5:1 (TFA/H₂O/EDT/TIS) |
Visualizing the Mechanism of Boc Deprotection and Scavenging
Caption: Mechanism of Boc deprotection and scavenger action.
Troubleshooting Guide: Amide Coupling Reactions
Once deprotected, the two primary amines of the linker are ready for coupling. The central benzoic acid's carboxyl group is also a key reaction site.
Issue: Incomplete Coupling to the Benzoic Acid Core
Symptom: After coupling an amine to the carboxylic acid of the linker, HPLC and MS analysis show significant amounts of unreacted starting material. A ninhydrin test on the solid-phase support remains positive (blue/purple beads).[9]
Causality: The carboxylic acid on the benzoic acid core is moderately sterically hindered. Inefficient activation or coupling reagents may fail to drive the reaction to completion.
Solutions & Protocols:
| Possible Cause | Recommended Solution | Detailed Protocol |
| Inefficient Coupling Reagent | Switch to a more potent activating agent. | Use HATU, HBTU, or HCTU instead of standard carbodiimides like DIC. These reagents form highly reactive intermediates.[9] |
| Steric Hindrance | Perform a "double coupling". | 1. Perform the initial coupling for 1-2 hours. 2. Perform a ninhydrin test.[9] 3. If positive, drain the reaction vessel without washing. 4. Add a fresh solution of activated acid and coupling reagents and react for another 1-2 hours. |
| Racemization Concern | Use a reagent combination known for low racemization. | For chiral amines, use a combination like DIC/Oxyma to minimize the formation of diastereomeric impurities.[9] |
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
Experimental Protocols
Protocol 1: Standard Boc-Deprotection with Scavengers
This protocol outlines a general procedure for the removal of the N-terminal Boc groups on a solid-phase resin.
-
Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 30 minutes in a reaction vessel.[10]
-
Prepare Deprotection Cocktail: In a separate vial, prepare the deprotection solution: 5.0 mL TFA, 0.25 mL Triisopropylsilane (TIS), and 0.25 mL H₂O. Mix thoroughly.
-
Pre-wash: Drain the DCM from the resin and wash once with 5 mL of the deprotection cocktail for 2 minutes.[10]
-
Deprotection: Drain the pre-wash solution, add the remaining deprotection cocktail to the resin, and agitate gently for 30 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.
-
Neutralization: Wash the resin with 10% Diisopropylethylamine (DIPEA) in DCM (2 x 10 mL) for 2 minutes each wash to neutralize the trifluoroacetate salt.[13]
-
Final Wash: Wash the resin again with DCM (5 x 10 mL) to remove excess base before proceeding to the next coupling step.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of a primary amine to the carboxylic acid of this compound.
-
Dissolve Reagents: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (0.95 eq), and HOAt (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature. The solution should change color, indicating activation.
-
Coupling: Add the amine substrate (1.1 eq) to the activated acid solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
Syracuse, K. C., & Stella, V. J. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. ResearchGate. Retrieved from [Link]
-
Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Synthetic Peptides: A User's Guide.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CAS 187960-74-3: this compound [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS 187960-74-3). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile linker in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] This guide provides in-depth answers to frequently asked questions and troubleshooting workflows to address common stability-related challenges, ensuring the integrity of your experiments and the reliability of your results.
Section 1: FAQs - Fundamental Stability Profile
This section addresses the core chemical stability characteristics of this compound, focusing on the vulnerabilities inherent in its structure.
Q1: What is the primary stability concern for this molecule?
The principal stability issue arises from the two tert-butyloxycarbonyl (Boc) protecting groups on the terminal amino functionalities. The Boc group is an acid-labile protecting group, meaning it is readily cleaved under acidic conditions to release the free amine, carbon dioxide, and a tert-butyl cation.[3][4][5] This deprotection is often unintentional and can lead to significant side reactions and impurities if not properly controlled.
Caption: Structure highlighting the acid-sensitive Boc groups.
Q2: How does acid-catalyzed deprotection occur?
The deprotection mechanism is a simple carbamate hydrolysis initiated by protonation.[3][6] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are highly effective at cleaving the Boc group, often at room temperature.[3][4] The reaction proceeds via the formation of a stable tert-butyl cation, which drives the reaction forward.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q3: Is the compound stable under basic or nucleophilic conditions?
Yes, the Boc protecting group is generally robust and stable towards most bases and nucleophiles.[7] This characteristic allows for selective deprotection strategies in complex syntheses where other protecting groups, like Fmoc (which is base-labile), might be used.[7][8] Therefore, issues encountered during reactions run under basic conditions (e.g., standard amide couplings) are unlikely to be caused by the degradation of the Boc groups.
Q4: What are the recommended long-term storage conditions?
To ensure maximum shelf-life and prevent gradual degradation, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Slows down potential hydrolytic or decomposition pathways. Similar Boc-reagents are stored frozen to prolong shelf life.[9] |
| Atmosphere | Inert (Argon or Nitrogen), Dry | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO2 in humid air can form carbonic acid). |
| Light | Amber vial / Dark place | Protects against potential photolytic degradation. |
Section 2: Troubleshooting Guide for Experimental Scenarios
This section provides structured guidance for diagnosing and resolving specific issues encountered during experiments.
Scenario 1: Unexpected Deprotection Detected in Reaction Mixture
Problem: You observe byproducts corresponding to the mono- or di-deprotected amine via LC-MS or TLC analysis during a reaction that should preserve the Boc groups.
Causality: The presence of an acidic species in your reaction is the most probable cause. This acidity can be overt (an acidic reagent) or adventitious (impurities, contaminated solvents, or glassware).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unintended Boc deprotection.
Scenario 2: Low Yields in Amide Coupling Reactions
Problem: You are performing an amide coupling reaction using the carboxylic acid moiety of the molecule, but the yield of the desired product is consistently low.
Causality: While the Boc groups are base-stable, other factors related to the compound or reaction conditions could be at play.
Diagnostic Questions & Solutions:
-
Have you confirmed the purity of the starting material?
-
Action: Run an NMR or LC-MS on the starting material. If impurities (like the deprotected species) are present, they can compete in side reactions. Purify the linker by flash chromatography or recrystallization if necessary.
-
-
Is your solvent truly anhydrous?
-
Action: Water can hydrolyze activated esters formed in situ by coupling agents (e.g., EDC, PyBOP), reducing the efficiency of the reaction. Use freshly dried solvents.
-
-
Is your choice of base appropriate?
-
Action: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[6] Using a strong, nucleophilic base could potentially lead to other side reactions, although it is unlikely to affect the Boc groups.
-
-
Are you using a scavenger for the t-butyl cation?
-
Action: If trace acidity is unavoidable and causing minor deprotection, the resulting t-butyl cation can alkylate other nucleophiles in the mixture.[4] While more common during intentional deprotection, adding a scavenger like anisole or thioanisole can sometimes prevent minor byproduct formation.[4]
-
Section 3: Protocols & Best Practices
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Immediately transfer the vial to a -20°C freezer.
-
Weighing: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the solid compound.
-
Atmosphere: After dispensing the required amount, flush the vial with a dry, inert gas (Argon or Nitrogen) before sealing tightly.
-
Storage: Return the sealed vial to the -20°C freezer for long-term storage.
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity solvents. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are common choices for creating concentrated stock solutions. The compound is also soluble in solvents like methanol and chloroform.[9]
-
Preparation: Prepare the solution under an inert atmosphere. Add the dry solvent to a pre-weighed amount of the compound.
-
Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. A solution in DMF or DMSO, when stored properly, should be stable for several weeks.
-
Validation: Before use in a critical experiment, it is good practice to verify the integrity of a thawed aliquot via LC-MS to ensure no degradation has occurred during storage.
References
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
This compound | 187960-74-3. J&K Scientific. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]
Sources
- 1. CAS 187960-74-3: this compound [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protected Compounds [pt.bzchemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Reactions with 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,5-Bis[2-(Boc-amino)ethoxy)-benzoic acid. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you increase the efficiency of your coupling reactions.
Introduction
3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid is a versatile building block used in various applications, including drug development, bioconjugation, and polymer chemistry.[1] Its structure, featuring a benzoic acid core with two Boc-protected aminoethoxy side chains, allows for its use as a linker or spacer in complex molecular architectures.[2][3][4] However, the steric bulk and electronic properties of this molecule can sometimes present challenges in achieving high-yield amide bond formation. This guide is designed to help you navigate these challenges and optimize your coupling strategies.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction with this compound is resulting in low or no product yield. What are the likely causes?
Several factors can contribute to poor yields in amide coupling reactions.[5] With this specific benzoic acid derivative, the primary culprits are often related to steric hindrance and suboptimal activation of the carboxylic acid.
-
Steric Hindrance: The two bulky Boc-protected aminoethoxy groups ortho to the carboxylic acid create significant steric hindrance. This can physically impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the reaction rate.[5][6][7]
-
Incomplete Carboxylic Acid Activation: Standard coupling reagents might not be efficient enough to fully activate the sterically hindered carboxylic acid. The activated intermediate may also be prone to hydrolysis if trace amounts of water are present in the reaction.[5][6]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the outcome of the reaction.[5]
Q2: Which coupling reagents are most effective for this sterically hindered benzoic acid?
For sterically demanding substrates, more powerful coupling reagents are often required. While standard carbodiimides like EDC in combination with HOBt can be effective in some cases, uronium or phosphonium-based reagents generally provide better results.[8][9]
-
Uronium Reagents (e.g., HATU, HBTU, COMU): These reagents are known for their high reactivity and efficiency in forming peptide bonds, especially with challenging substrates.[8][10][11][12] HATU, in particular, is often a preferred choice for difficult couplings due to its ability to form a highly reactive acyl-OAt intermediate.[6][8][12] COMU is another excellent option that is stable and highly soluble in common peptide synthesis solvents.[10]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents are also very effective for coupling hindered partners and are known to minimize racemization.[6][9][11]
Q3: How can I minimize side reactions during the coupling process?
Side reactions can compete with the desired amide bond formation, leading to lower yields and purification challenges. Here are some strategies to mitigate them:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, can suppress racemization and other side reactions by forming a more stable activated ester intermediate.[5][8]
-
Control of Stoichiometry: Using an excess of the coupling reagent and the amine can sometimes drive the reaction to completion. However, excessive amounts of uronium reagents like HATU or HBTU can lead to unwanted side reactions with the unprotected N-terminus of a peptide.[12] It is generally recommended to use the coupling reagent in equimolar amounts relative to the carboxylic acid.[11][12]
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to minimize side reactions.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when coupling this compound.
Problem: Low to No Product Formation
Problem: Presence of Significant Impurities or Byproducts
| Observation | Potential Cause | Recommended Solution |
| Unreacted starting materials | Incomplete reaction due to steric hindrance or insufficient activation. | Switch to a more powerful coupling reagent (e.g., HATU, COMU). Increase reaction time or temperature.[6] |
| N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate when using carbodiimides (e.g., EDC).[6] | Add HOBt or HOAt to the reaction mixture to trap the activated acid as a more stable ester.[8] |
| Racemization of adjacent chiral centers | Over-activation or prolonged reaction times at elevated temperatures. | Use a phosphonium-based reagent like PyBOP, known for reducing racemization.[6] Perform the reaction at a lower temperature.[5] |
| Guanidinylation of the amine | Excess uronium reagent (HATU, HBTU) reacting with the amine.[12] | Use the coupling reagent in a 1:1 molar ratio with the carboxylic acid.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a starting point for the efficient coupling of this compound.
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[5]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[5]
-
Purify the crude product by flash chromatography.
Protocol 2: Coupling via Acyl Fluoride Formation for Highly Hindered Amines
For particularly challenging couplings with sterically hindered or electron-deficient amines, in-situ formation of the acyl fluoride can be a highly effective strategy.[13]
-
In a reaction vial, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).[6]
-
Add a fluorinating agent such as BTFFH (1.2 equivalents) followed by a non-nucleophilic base like pyridine (3.0 equivalents).[6]
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.[6]
-
In a separate vial, dissolve the hindered amine (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Add the solution containing the acyl fluoride to the amine solution.
-
If the reaction is slow at room temperature, consider heating the mixture. For some very hindered couplings, temperatures up to 80 °C may be necessary.[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and perform a standard aqueous workup and purification as described in Protocol 1.
Concluding Remarks
Increasing the efficiency of coupling reactions with sterically hindered substrates like this compound requires a careful selection of reagents and optimization of reaction conditions. By understanding the underlying principles of carboxylic acid activation and considering the steric and electronic properties of the coupling partners, researchers can overcome common challenges and achieve high yields of their desired products. This guide provides a foundation for troubleshooting and optimizing these important transformations.
References
-
J&K Scientific LLC. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF. Retrieved from [Link]
-
YouTube. (2024, August 3). General Organic Chemistry | Steric Hindrance | Diazo Coupling Reaction on Aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
ResearchGate. (2025, August 7). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Retrieved from [Link]
-
La-Venia, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11079-11084. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. DOI:10.1039/C9CC09497K. Retrieved from [Link]
-
Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(26), 6475-6480. DOI:10.1039/C9SC02126D. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES | Science topic. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. DOI:10.1039/B701677H. Retrieved from [Link]
-
YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CAS 187960-74-3: this compound [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. jpt.com [jpt.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Boc Deprotection of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Welcome to the technical support guide for the N-Boc deprotection of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. We will explore the underlying chemistry, troubleshoot common experimental challenges, and provide validated protocols to ensure the successful synthesis of your target molecules.
Core Concepts: The Chemistry of Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide and medicinal chemistry.[1][2] The standard method employs strong acids, most commonly trifluoroacetic acid (TFA), to cleave the carbamate.[1][3]
The reaction proceeds via protonation of the Boc group's carbonyl oxygen by TFA.[4][5] This destabilizes the carbamate, leading to its cleavage, which forms a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][5] The carbamic acid rapidly decomposes, releasing carbon dioxide and the desired free amine, which is then protonated by the excess acid to form a salt (e.g., a trifluoroacetate salt).[4][5]
Caption: Acid-catalyzed mechanism for Boc deprotection.
While robust, this process generates the highly reactive tert-butyl cation, an electrophile that is the primary source of side reactions.[6][7] In the specific case of this compound, two key structural features require careful consideration:
-
Electron-Rich Aromatic Ring: The two alkoxy groups activate the benzene ring, making it susceptible to electrophilic attack (alkylation) by the tert-butyl cation.[6]
-
Ether Linkages: While generally stable, ether bonds can be cleaved under very harsh acidic conditions, although this is not a common issue with standard TFA deprotection protocols.
Troubleshooting Guide
This section addresses the most common issues encountered during the Boc deprotection of this compound in a direct question-and-answer format.
Problem 1: Incomplete or Sluggish Deprotection
Q: My LC-MS analysis shows significant amounts of starting material and mono-deprotected intermediate, even after the recommended reaction time. How can I drive the reaction to completion?
A: Incomplete deprotection is a common kinetic issue.[8] The cleavage of a Boc group is highly dependent on acid concentration and temperature.[8] Since you are removing two Boc groups, the reaction requires sufficiently forcing conditions to ensure both are cleaved.
Solutions:
-
Increase Acid Concentration: The rate of deprotection often has a second-order dependence on acid concentration.[8] If you are using a dilute TFA solution (e.g., 20-25% in Dichloromethane - DCM), increasing the concentration to 50% or even 95% (neat TFA with scavengers) can significantly accelerate the reaction.[2][8]
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for a longer duration. Some substrates may require several hours for full deprotection.[8]
-
Increase Reaction Temperature: While most deprotections are run at 0°C to room temperature, gentle warming (e.g., to 30-40°C) can be effective.[8] However, be aware that higher temperatures can also increase the rate of side reactions.
| Parameter | Standard Condition | For Incomplete Reaction | Rationale |
| TFA Concentration | 20-50% in DCM[2] | 50-95% in DCM or neat[8] | Increases reaction rate. |
| Temperature | 0°C to Room Temp. | Room Temp. to 40°C | Provides energy to overcome the activation barrier.[8] |
| Time | 1-2 hours[8] | 2-6 hours (monitor) | Allows more time for the reaction to proceed to completion. |
Problem 2: Formation of Unknown Byproducts
Q: My reaction is complete, but my crude product shows several new peaks in the LC-MS, one with a mass increase of +56 Da. What are these impurities and how can I prevent them?
A: The formation of byproducts is almost always attributable to the reactive tert-butyl cation generated during the reaction.[6][7] A mass increase of +56 Da corresponds to the addition of a tert-butyl group to your molecule. Given your substrate's structure, the most likely site of alkylation is the electron-rich aromatic ring.
Solutions:
-
Use Scavengers: The most effective solution is to add a "scavenger" to the reaction mixture.[2] Scavengers are nucleophilic agents that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[7]
-
Lower the Temperature: Running the reaction at 0°C can sometimes reduce the rate of side reactions relative to the desired deprotection.
| Scavenger | Recommended Conc. | Purpose | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Excellent carbocation scavenger. | [8] |
| Water | 2.5 - 5% (v/v) | Traps carbocations; useful if TIS is not available. | [8] |
| Phenol | 5% (w/v) | Scavenger for protecting tyrosine residues, but also effective for general carbocations. | [7] |
Problem 3: Difficult Work-up and Purification
Q: After removing the solvent, I'm left with a sticky, oily residue that is difficult to handle. How can I improve the isolation of my final product?
A: This is a frequent challenge related to two factors: residual TFA and the physical properties of the product salt.
Solutions:
-
Thoroughly Remove Residual TFA: TFA has a high boiling point (72.4°C) and can be difficult to remove completely under reduced pressure. The residual acid will make the product hygroscopic and oily. To remove it, perform several co-evaporations by adding a solvent like toluene or DCM to the crude residue and re-evaporating.[2][8]
-
Precipitate the Product: The TFA salt of your diamine product can often be precipitated as a solid from the crude oil. After removing the reaction solvent and co-evaporating to remove TFA, dissolve the residue in a minimal amount of a solvent like methanol and then add it dropwise to a large volume of a cold, non-polar solvent like diethyl ether or MTBE with vigorous stirring.[2][9]
-
Neutralize to the Free Amine: If you require the free amine instead of the TFA salt for the next step, you can neutralize the crude product. After evaporation, dissolve the residue in an organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[8][10] Alternatively, for a non-aqueous workup, you can use a basic ion-exchange resin.[11][12]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every hour until the starting material is fully consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add toluene (approx. 10x the initial volume of TFA used) to the residue and concentrate again. Repeat this co-evaporation step two more times to ensure complete removal of TFA.[8]
-
The resulting crude product, 3,5-Bis[2-(amino)ethoxy]-benzoic acid bis(trifluoroacetate) salt, can be solidified by precipitation from a solvent like cold diethyl ether or used directly in the next step.[2]
Protocol 2: Deprotection with Scavengers to Prevent Side Reactions
-
Dissolve this compound (1.0 eq) in DCM (0.1–0.2 M).
-
Add Triisopropylsilane (TIS) to a final concentration of 5% (v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 95% (v/v).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until complete (typically 1-3 hours).
-
Follow steps 6-8 from Protocol 1 for work-up and isolation.
Frequently Asked Questions (FAQs)
Q1: Why is TFA the most common reagent for Boc deprotection? A: TFA is highly effective, volatile (which aids in its removal), and dissolves most protected substrates, making it a reliable and convenient choice for Boc cleavage.[2][5]
Q2: Can I use HCl in dioxane instead of TFA? What are the pros and cons? A: Yes, 4M HCl in 1,4-dioxane is a common alternative.[8]
-
Pros: It can sometimes be milder or offer different selectivity. The resulting hydrochloride salt may be more crystalline and easier to handle than the TFA salt.
-
Cons: Dioxane is a non-volatile solvent that can be difficult to remove and has significant health and safety concerns. The reaction may be slower than with TFA.
Q3: My final product is a sticky oil instead of a solid. What can I do? A: This is common for amine salts. First, ensure all TFA is removed via co-evaporation.[8] Try triturating the oil with various non-polar solvents (diethyl ether, hexane, pentane) to induce solidification. If that fails, you can convert the TFA salt to the free amine (which may be a solid) by performing a basic workup or convert it to the HCl salt, which often has better crystallinity.
Q4: Are the ether linkages in this compound stable to standard TFA conditions? A: Yes, aryl-alkyl ether bonds are generally stable to the conditions used for Boc deprotection (e.g., TFA in DCM at room temperature). Cleavage would require much harsher conditions, such as concentrated HBr or BBr₃.
Caption: A logical workflow for troubleshooting Boc deprotection.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Alternative Methods for Boc Deprotection. Reddit. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]
-
BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. [Link]
-
TFA Deprotection. Scribd. [Link]
-
Supporting information - Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core. The Royal Society of Chemistry. [Link]
-
Boc Deprotection - TFA Examples. Common Organic Chemistry. [Link]
-
Boc-deprotection of a TFP ether followed by amide formation. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
This compound. J&K Scientific. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Technical Support Center: Synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Welcome to the technical support guide for the synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS 187960-74-3).[1][2][3] This versatile molecule is a crucial building block in drug development and bioconjugation, valued for its bifunctional nature.[2][4] This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during its multi-step synthesis, ensuring high purity and yield.
The synthesis is typically approached in three main stages, each with its own set of potential pitfalls:
-
Esterification: Protection of the carboxylic acid of 3,5-dihydroxybenzoic acid.
-
Williamson Ether Synthesis: Di-alkylation of the phenolic hydroxyls with a Boc-protected sidechain.
-
Saponification: Hydrolysis of the ester to liberate the final carboxylic acid.
This document is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter.
Visualized Synthetic Pathway & Impurity Hotspots
The following diagram outlines the complete synthetic route and highlights the key stages where impurities are most likely to form.
Sources
Technical Support Center: Monitoring Reactions of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid. This guide is designed to provide expert-driven, practical solutions to common challenges encountered when monitoring its chemical transformations. As a key intermediate in drug development and bioconjugation, robust analytical monitoring is critical for success.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your reactions proceed as expected and your analyses are accurate and reliable.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the progress of an amide coupling reaction with this molecule?
A1: For routine monitoring of amide coupling reactions, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and effective method.[2] It allows for clear separation of the starting carboxylic acid, the activated ester intermediate (if stable enough to be observed), and the final amide product. For more complex reaction mixtures or when side products are suspected, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior as it provides molecular weight information for each peak, aiding in the identification of byproducts.[2][3]
Q2: I'm performing a Boc deprotection reaction using trifluoroacetic acid (TFA). How can I quickly check if the reaction is complete?
A2: The simplest and fastest method is often Thin-Layer Chromatography (TLC) , which can show the disappearance of the starting material and the appearance of a more polar product spot.[4] For a more definitive and quantitative answer, ¹H NMR spectroscopy is excellent. You can monitor the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons, which typically appears around 1.4-1.5 ppm.[3] Alternatively, LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.[3]
Q3: My Boc-protected compound appears to be deprotecting during LC-MS analysis, even before the reaction. Why is this happening?
A3: This is a common issue often caused by in-source fragmentation or the analytical conditions themselves. Several factors can contribute:
-
Acidic Mobile Phase: The use of mobile phase additives like trifluoroacetic acid (TFA), even at low concentrations (0.05-0.1%), can be acidic enough to cause some deprotection of the labile Boc group, especially if the source temperature is high.[5][6]
-
High Source Temperature: Elevated temperatures in the electrospray ionization (ESI) source can provide enough energy to induce thermal degradation of the Boc group.[6]
-
High Fragmentor/Cone Voltage: High voltages in the ion source, designed to facilitate ion transfer, can cause fragmentation of sensitive molecules. The Boc group is particularly susceptible to this.[6]
To mitigate this, consider using formic acid instead of TFA, lowering the source temperature, and reducing the fragmentor voltage.[6]
Q4: What is the expected mass for this compound in ESI-MS?
A4: The molecular weight of the compound (C₂₃H₃₆N₂O₉) is 484.54 g/mol . In positive-ion ESI-MS, you should primarily look for the protonated molecule [M+H]⁺ at m/z 485.5 . It is also common to see adducts with sodium [M+Na]⁺ at m/z 507.5 and potassium [M+K]⁺ at m/z 523.6 , especially if glassware was not meticulously cleaned or if salts are present in the sample or mobile phase.
Troubleshooting Guides by Technique
High-Performance Liquid Chromatography (HPLC)
Problem: My peaks for the benzoic acid starting material are tailing.
-
Probable Cause 1: Secondary Interactions. The free carboxylic acid can have secondary interactions with residual silanol groups on a standard C18 column, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH. The mobile phase pH should be at least 2 pH units below the pKa of the benzoic acid group (pKa ≈ 4.2).[7] Adding an acid like 0.1% formic acid or phosphoric acid to the mobile phase ensures the carboxyl group is fully protonated, minimizing these interactions.[7]
-
Probable Cause 2: Column Overload. Injecting too concentrated a sample can saturate the stationary phase.[8]
-
Solution 2: Dilute the Sample. Reduce the concentration of your injected sample and reinject. If the peak shape improves, overload was the issue.
Problem: I see unexpected "ghost peaks" in my chromatogram.
-
Probable Cause 1: Carryover. Residue from a previous, more concentrated injection is retained in the injector or column and elutes in a subsequent run.[9]
-
Solution 1: Implement Needle Washes. Ensure your autosampler method includes a robust needle wash step with a strong solvent (like acetonitrile or isopropanol) after each injection.[10] Running a blank injection after a high-concentration sample can confirm carryover.
-
Probable Cause 2: Contamination. Impurities may be present in the mobile phase solvents, sample diluent, or from contaminated glassware.[9]
-
Solution 2: Use High-Purity Reagents. Always use HPLC-grade solvents and freshly prepared mobile phases.[7][9] Filter all mobile phases and samples to remove particulates.[9]
Problem: My baseline is noisy or drifting.
-
Probable Cause 1: Inadequate Mobile Phase Degassing. Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise and spikes.[9][11]
-
Solution 1: Degas Mobile Phase. Use an online degasser or degas your mobile phase daily by sonication or vacuum filtration.[9]
-
Probable Cause 2: Column Bleed or Contamination. The stationary phase may be degrading ("bleeding"), or the column may be contaminated, causing a drifting baseline, especially during gradient elution.[9]
-
Solution 2: Flush the Column. Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove contaminants. If the problem persists, the column may need replacement.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem: I don't see the mass for my expected product, or the signal is very weak.
-
Probable Cause 1: Poor Ionization. The compound may not be ionizing efficiently under the current ESI source conditions. The benzoic acid moiety and the Boc groups influence the molecule's overall charge state and ionization efficiency.
-
Solution 1: Optimize Source Parameters. Ensure the mobile phase is compatible with good ionization (e.g., contains 0.1% formic acid for positive mode).[12] Systematically tune the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow/temperature, to maximize the signal for your compound.[13]
-
Probable Cause 2: Sample Concentration Issues. The sample may be too dilute to detect or so concentrated that it causes ion suppression.[13][14]
-
Solution 2: Check Concentration. Prepare a dilution series of your sample to find the optimal concentration range for your instrument. High concentrations can saturate the detector or suppress ionization.[14]
Problem: I see multiple peaks corresponding to single, double, and complete Boc deprotection in my starting material.
-
Probable Cause: In-Source Fragmentation/Decay. As mentioned in the FAQs, the Boc group is labile. The energy within the ESI source is often sufficient to cause partial or complete loss of the Boc groups.
-
Solution: Use Softer Ionization Conditions.
-
Reduce Fragmentor/Cone Voltage: This is the most critical parameter. Lower this voltage to the minimum required to get a reasonable signal.
-
Lower Source Temperature: Decrease the drying gas temperature to minimize thermal decomposition.[6]
-
Switch Mobile Phase Additive: Replace TFA with formic acid, which is less harsh.[6]
-
Consider an Alternative Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be gentler for certain molecules. For definitive analysis without fragmentation, MALDI-TOF MS could be an option if the sample is clean.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: I can't tell if my Boc deprotection is complete because the amine proton signals are broad or absent.
-
Probable Cause: Proton Exchange and Salt Formation. After TFA deprotection, the resulting primary amines are protonated to form trifluoroacetate salts (R-NH₃⁺ ⁻OOCCF₃).[4] The protons on the nitrogen (NH₃⁺) exchange with residual water or deuterated solvent, causing them to be very broad or disappear entirely.[15] This is expected behavior.
-
Solution: Focus on Other Signals. Do not rely on observing the NH₂ or NH₃⁺ protons. The most reliable indicator of reaction completion is the complete disappearance of the sharp, 9-proton singlet from the tert-butyl group of the Boc protecting group, typically found around 1.4-1.5 ppm.[3][4] You should also see shifts in the adjacent methylene (-CH₂-NH-Boc vs. -CH₂-NH₃⁺) protons.
Problem: The aromatic region of my ¹H NMR spectrum is complex. How do I assign the peaks?
-
Probable Cause: Magnetic Equivalence. In the starting material, this compound, the two protons on the aromatic ring (at C2 and C6) are chemically equivalent to each other due to the molecule's symmetry. The proton at C4 is unique.
-
Solution: Predict the Pattern. You should expect to see two signals in the aromatic region. The two equivalent protons (H-2, H-6) will appear as one signal (often a doublet or a multiplet depending on coupling to H-4), and the single proton (H-4) will appear as another (often a triplet). Consult chemical shift tables for benzoic acid derivatives to estimate their positions.[15] 2D NMR techniques like COSY can confirm the coupling between these protons.
Visual Workflows & Protocols
Workflow: Troubleshooting Unexpected HPLC Results
This diagram outlines a logical decision-making process for diagnosing common HPLC issues when analyzing reactions of this compound.
Caption: A troubleshooting decision tree for common HPLC issues.
Protocol: Monitoring a Boc Deprotection via ¹H NMR
This protocol provides a step-by-step guide for using ¹H NMR to monitor the removal of Boc protecting groups.[3]
-
Prepare Initial Sample (t=0):
-
Dissolve a known amount (e.g., 5-10 mg) of the starting material, this compound, in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Acquire Baseline Spectrum:
-
Acquire a baseline ¹H NMR spectrum.
-
Identify and integrate the characteristic singlet of the Boc group's 18 tert-butyl protons, which should appear around 1.4-1.5 ppm .[3] Also, note the chemical shifts of the aromatic and ethoxy protons.
-
-
Initiate the Reaction:
-
In a separate reaction vial, start the bulk deprotection reaction according to your procedure (e.g., dissolving the compound in dichloromethane and adding Trifluoroacetic Acid (TFA)).
-
-
Acquire Time-Point Spectra:
-
At regular intervals (e.g., 10 min, 30 min, 1 hr), withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a mild base).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in the same deuterated solvent used for the baseline spectrum and acquire a new ¹H NMR spectrum.
-
-
Analyze the Spectra:
-
Monitor the gradual disappearance of the Boc group's singlet at ~1.4-1.5 ppm.[3]
-
Observe the appearance of new signals corresponding to the deprotected amine product. The methylene protons adjacent to the nitrogen (-CH₂-NH-) will likely shift downfield.
-
The reaction is considered complete when the Boc singlet is no longer detectable in the spectrum.[16]
-
Data Reference Table
The following table summarizes key analytical data for the starting material and its fully deprotected product.
| Compound | Formula | MW ( g/mol ) | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (ppm, approx.) |
| Starting Material | C₂₃H₃₆N₂O₉ | 484.54 | 485.5 | 1.4-1.5 (s, 18H, Boc) ; 7.0-7.5 (m, 3H, Ar-H); 4.1 (t, 4H); 3.5 (t, 4H) |
| Deprotected Product | C₁₃H₂₀N₂O₅ | 284.31 | 285.3 | (Boc signal absent) ; 7.0-7.5 (m, 3H, Ar-H); 4.2 (t, 4H); 3.3 (t, 4H) |
References
-
McCaw, P. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
McIndoe, J. S., et al. (n.d.). Strategies for avoiding saturation effects in ESI-MS. University of Victoria. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra to show BOC deprotection on the carbonate unit in the polymer backbone. Retrieved from [Link]
-
Weng, N., & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. Retrieved from [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring the amide coupling reaction by 1H NMR. Retrieved from [Link]
-
Labcompare. (2024). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3, 5-Bis[2-(boc-amino)ethoxy]-benzoic acid, min 95%, 1 gram. Retrieved from [Link]
-
Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Zerbe/Bader. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
US EPA. (n.d.). Benzoic acid, 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodo-. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. youtube.com [youtube.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Bifunctional Linkers: Characterizing 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of a drug candidate's success. These molecular bridges, which connect a targeting moiety to a payload or an E3 ligase-recruiting ligand, are far from being passive spacers. Their chemical architecture dictates crucial parameters such as solubility, stability, cell permeability, and the spatial orientation required for biological activity.
This guide provides an in-depth characterization of a versatile class of ether-based linkers derived from 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid. We will objectively compare the projected performance of these derivatives with commonly employed alternatives like polyethylene glycol (PEG) and alkyl linkers, supported by experimental data from seminal studies in the field. Our focus will be on their application in Proteolysis Targeting Chimeras (PROTACs), a revolutionary modality in drug discovery.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements. The linker's role is paramount in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent degradation of the POI.[2]
The efficacy of a PROTAC is primarily measured by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[3]
The linker's length, rigidity, and chemical composition profoundly influence both DC50 and Dmax.[4]
Characterization of this compound Derivatives
This compound is a versatile building block for constructing bifunctional linkers.[1] Its key structural features include:
-
A Central Benzoic Acid Core : This provides a rigid attachment point and a defined exit vector for the linker chains. The aromatic nature can also be exploited for specific molecular interactions.
-
Two Ether Chains : The ethoxy groups introduce a degree of flexibility and improve the linker's polarity compared to simple alkyl chains, which can enhance solubility.[4]
-
Boc-Protected Amino Groups : These provide convenient handles for conjugation to either the POI ligand or the E3 ligase ligand after deprotection. The Boc (tert-butyloxycarbonyl) protecting groups are stable under a variety of reaction conditions and can be readily removed when needed.[5]
Derivatives of this molecule can be synthesized to vary the length of the linker and to introduce different functionalities.
Caption: Key structural features of this compound.
Comparative Analysis with Alternative Linkers
The choice of linker is a multi-parameter optimization problem. Here, we compare the anticipated properties of this compound-derived linkers with two of the most common linker classes: PEG and alkyl linkers.
| Feature | This compound Derivatives | Polyethylene Glycol (PEG) Linkers | Alkyl Linkers |
| Composition | Ether and aromatic groups | Repeating ethylene glycol units | Chains of sp3-hybridized carbon atoms |
| Solubility | Moderate to good hydrophilicity due to ether linkages.[6] | Generally high, improving the solubility of the PROTAC.[7] | Generally hydrophobic, can decrease aqueous solubility.[4] |
| Permeability | The combination of a rigid core and flexible chains may adopt conformations that shield polar groups, potentially aiding permeability. | Can enhance permeability by adopting folded conformations.[7] | Higher hydrophobicity can enhance passive membrane permeability. |
| Metabolic Stability | Ether linkages can be susceptible to metabolism, though the aromatic core may offer some stability.[8] | Can be susceptible to metabolism.[7] | Generally considered metabolically stable.[7] |
| Flexibility | Semi-rigid due to the benzoic acid core, with flexibility in the ethoxy chains. | Highly flexible.[7] | High conformational flexibility. |
| Synthesis | Requires multi-step synthesis but offers precise control over linker length and geometry. | Readily available with various functional groups for straightforward conjugation.[7] | Synthetically accessible and easy to modify in length.[7] |
Experimental Data Insights
Case Study: Impact of Linker Composition on BRD4 Degradation
A study comparing PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 revealed the significant impact of linker composition on degradation potency.
| PROTAC (Target: BRD4) | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG5 | 15 | >98 |
| PROTAC 2 | PEG4 | 20 | 95 |
| PROTAC 3 | Alkyl (short) | ~45 | >90 |
| PROTAC 4 | 1-unit PEG | ~15 | >95 |
Data synthesized from comparative studies of BRD4-targeting PROTACs.[7][9]
This data highlights that a PEG5 linker was optimal for BRD4 degradation in this specific context, demonstrating the critical nature of linker length optimization.[7] Furthermore, even a short PEG linker showed improved potency over a simple alkyl chain, suggesting that the introduction of ether oxygens can be beneficial.[9] Based on these findings, it is plausible that a PROTAC incorporating a 3,5-Bis[2-(Boc-amino)ethoxy)-benzoic acid-derived linker of optimal length could exhibit potent degradation activity, benefiting from the polarity of the ether groups.
Case Study: Impact of Linker Length on TBK1 Degradation
In a study on PROTACs targeting TANK-binding kinase 1 (TBK1), a series of linkers with varying lengths composed of alkyl and ether units were synthesized. Degradation was not observed for linkers shorter than 12 atoms. However, linkers between 12 and 29 atoms all showed submicromolar degradation potency, with a 21-atom linker demonstrating a DC50 of 3 nM and a Dmax of 96%.[8] This underscores the importance of achieving a sufficient linker length to facilitate a productive ternary complex.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstones of rational drug design. Below are detailed methodologies for the synthesis of a PROTAC incorporating a 3,5-Bis[2-(Boc-amino)ethoxy)-benzoic acid-derived linker and for assessing its degradation activity.
Protocol 1: Synthesis of a PROTAC using a this compound-Derived Linker
This protocol describes a representative synthesis of a PROTAC where the benzoic acid moiety is coupled to a POI ligand and the deprotected amino groups are coupled to an E3 ligase ligand.
Caption: Synthetic workflow for a PROTAC using the topic compound.
Step-by-Step Methodology:
-
Amide Coupling of POI Ligand:
-
Dissolve this compound (1 eq.), the amine-functionalized POI ligand (1 eq.), and a coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base, for instance, DIEA (3 eq.), and stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the crude intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure to yield the deprotected intermediate as a TFA salt.
-
-
Amide Coupling of E3 Ligase Ligand:
-
Dissolve the deprotected intermediate (1 eq.), the carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) (2.2 eq.), and HATU (2.5 eq.) in anhydrous DMF.
-
Add DIEA (5 eq.) and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the crude final PROTAC by preparative reverse-phase HPLC to obtain the pure product.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion and Future Perspectives
The rational design of bifunctional linkers is a cornerstone of successful drug development in the era of targeted therapeutics. This compound represents a valuable scaffold for a class of semi-rigid, ether-containing linkers that offer a balance of properties between the highly flexible PEG linkers and the more hydrophobic alkyl chains. While direct comparative data is still emerging, the structural features of its derivatives suggest they hold significant promise for the development of potent and effective PROTACs.
The choice of linker is not a one-size-fits-all solution and is highly dependent on the specific POI and E3 ligase pair.[7] A systematic approach, employing robust synthetic and analytical protocols as outlined in this guide, is essential for the empirical optimization of linker design. Future research should focus on generating head-to-head comparative data for a wider range of linker classes, including those derived from this compound, to further refine our understanding of the complex structure-activity relationships that govern the performance of these innovative therapeutics.
References
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]
-
Scott, J. S., et al. (2019). Discovery and characterization of potent and selective VHL-recruiting PROTACs for degradation of BRD2, BRD3, and BRD4. Journal of Medicinal Chemistry, 62(23), 10834-10851. [Link]
-
Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(15), 7985-8003. [Link]
-
Douglass, E. F., et al. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry, 63(16), 8685-8710. [Link]
-
Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. [Link]
-
bioRxiv. (2024). STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE. [Link]
-
Mares, A., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(11), 5877-5896. [Link]
-
Bulatov, E., & Fakhreeva, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]
-
Diva-portal.org. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. [Link]
-
PubChem. (n.d.). 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. [Link]
-
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. [Link]
-
Scipione, L., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(11), 2658. [Link]
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3132. [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. [Link]
-
J&K Scientific. (n.d.). This compound | 187960-74-3. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]www.myskinrecipes.com/]([Link])
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. This compound [myskinrecipes.com]
- 6. CAS 187960-74-3: this compound [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Fulcrum of Function: A Comparative Guide to 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid and Alternative Linkers in PROTAC Design
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth, objective comparison of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid with other commonly employed linkers in the field of targeted protein degradation, specifically focusing on Proteolysis-Targeting Chimeras (PROTACs). By synthesizing experimental data and established principles, this document aims to equip researchers with the critical insights necessary for rational linker selection and optimization in their drug discovery endeavors.
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have revolutionized therapeutic strategies by coopting the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are pivotal in dictating the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target.[2]
This guide focuses on the comparative analysis of this compound, a bifunctional linker featuring a central aromatic scaffold, against two of the most prevalent classes of linkers: flexible polyethylene glycol (PEG) and alkyl chains.
The Contenders: A Profile of Key Linker Classes
The Aromatic Scaffold: this compound
This compound represents a class of semi-rigid linkers characterized by a central phenyl ring. The benzoic acid functionality provides a convenient attachment point for one of the ligands, while the two Boc-protected aminoethoxy arms offer points for conjugation to the second ligand.
Key Physicochemical Characteristics:
-
Rigidity: The phenyl ring introduces a degree of conformational constraint, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[4] This can lead to enhanced potency and selectivity.[4]
-
Hydrophilicity/Hydrophobicity: The ethoxy groups and the terminal Boc-protected amines impart a degree of hydrophilicity, which can aid in aqueous solubility. However, the overall character is influenced by the aromatic core.
-
Synthetic Tractability: The functional groups on this linker allow for straightforward conjugation to ligands using standard amide bond formation chemistries.
The Flexible Workhorse: Polyethylene Glycol (PEG) Linkers
PEG linkers are composed of repeating ethylene glycol units and are widely used in PROTAC design due to their favorable physicochemical properties.[1]
Key Physicochemical Characteristics:
-
Hydrophilicity: The repeating ether oxygens make PEG linkers highly hydrophilic, which can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[1]
-
Flexibility: The high number of rotatable bonds in PEG chains provides significant conformational flexibility, which can be advantageous in allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[5]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can be beneficial for in vivo applications.
-
Potential for Non-specific Binding: While generally considered to have low protein binding, very long PEG chains can sometimes lead to undesired interactions.
The Lipophilic Chain: Alkyl Linkers
Alkyl linkers are the simplest form of linkers, consisting of saturated or unsaturated hydrocarbon chains of varying lengths.[1]
Key Physicochemical Characteristics:
-
Hydrophobicity: Alkyl chains are inherently hydrophobic, which can enhance the cell permeability of PROTACs by facilitating passage through the lipid bilayer of cell membranes.[1]
-
Metabolic Stability: Saturated alkyl chains are generally considered to be metabolically stable.[1]
-
Solubility Challenges: The hydrophobic nature of alkyl linkers can often lead to poor aqueous solubility of the resulting PROTAC, posing challenges for formulation and in vivo studies.[1]
-
Synthetic Accessibility: Alkyl linkers are synthetically straightforward to incorporate into PROTAC structures.
Head-to-Head Comparison: A Data-Driven Analysis
Case Study: BRD4-Targeting PROTACs
BRD4 is a well-validated cancer target, and numerous PROTACs have been developed to induce its degradation. Studies comparing different linker strategies for BRD4 degraders provide a solid basis for understanding the impact of linker choice on performance.
| Linker Type | Representative Structure | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility |
| Aromatic/Rigid | Phenyl-based | <10 | >90 | Moderate | Moderate |
| PEG | 5-unit PEG chain | 15 | >98 | High | High |
| Alkyl | C8 alkyl chain | 50-100 | ~85 | High | Low |
Note: The data presented in this table is a synthesis of representative values from multiple comparative studies on BRD4-targeting PROTACs and should be interpreted as a qualitative guide rather than absolute values for a specific system.[4][6]
Analysis of Performance Metrics:
-
Degradation Potency (DC50) and Efficacy (Dmax): The data suggests that rigid aromatic linkers can lead to highly potent PROTACs, often with DC50 values in the low nanomolar range.[4] This is attributed to the linker's ability to pre-organize the molecule into a conformation that is optimal for the formation of a stable ternary complex.[4] While PEG linkers also yield potent degraders, their efficacy can be highly dependent on the linker length, with an optimal length often being required for maximal degradation.[6] Alkyl linkers, while capable of inducing degradation, may exhibit lower potency compared to their more rigid or hydrophilic counterparts in some systems.
-
Cell Permeability: Both alkyl and PEG linkers can confer good cell permeability. Alkyl linkers achieve this through their lipophilicity, while PEG linkers can adopt folded "chameleon-like" conformations that shield their polarity, facilitating membrane transit.[6] Aromatic linkers generally exhibit moderate permeability, which can be a balance between their inherent rigidity and the polarity of appended functional groups.
-
Aqueous Solubility: PEG linkers are superior in enhancing the aqueous solubility of PROTACs.[1] This is a critical parameter for drug development, impacting formulation and bioavailability. Aromatic and especially alkyl linkers can present significant solubility challenges.[1]
Experimental Workflows and Methodologies
To facilitate the rational design and evaluation of PROTACs with different linkers, this section provides detailed protocols for key in vitro assays.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Comparison
A systematic approach is crucial for comparing the performance of different linkers. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for comparing PROTAC linker performance.
Protocol 1: Synthesis of a PROTAC with a Substituted Benzoic Acid Linker
This protocol provides a general method for synthesizing a PROTAC using a benzoic acid-based linker.
Materials:
-
Protein of Interest (POI) ligand with a free amine or hydroxyl group.
-
E3 ligase ligand with a free amine or hydroxyl group.
-
This compound.
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Base (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DCM).
-
Boc deprotection reagent (e.g., TFA in DCM).
-
Purification supplies (e.g., silica gel for column chromatography, HPLC).
Procedure:
-
First Amide Coupling: React the carboxylic acid of this compound with the amine or hydroxyl group of the POI ligand in the presence of a coupling agent and a base.
-
Purification: Purify the resulting intermediate by column chromatography.
-
Boc Deprotection: Remove the Boc protecting groups from the two aminoethoxy arms using a solution of TFA in DCM.
-
Second Amide Coupling: Couple the now free primary amines with the carboxylic acid functionality of the E3 ligase ligand using a suitable coupling agent and base.
-
Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
Protocol 2: Western Blot Analysis for DC50 and Dmax Determination
This is a standard method to quantify the degradation of a target protein.
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solutions in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
-
Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of a compound.
Materials:
-
96-well filter plates and acceptor plates.
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solutions in DMSO.
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS).
Procedure:
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Coat Filter Plate: Apply the phospholipid solution to the membrane of the filter plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the desired concentration.
-
Incubation: Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate and add the donor solution to the filter plate wells. Incubate for a defined period (e.g., 4-16 hours).
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Conclusion: A Strategic Choice for Optimal Performance
The selection of a linker is a critical, multifaceted decision in the design of a successful PROTAC. There is no single "best" linker; the optimal choice is highly dependent on the specific target protein, the E3 ligase, and the desired physicochemical properties of the final molecule.
-
This compound and similar aromatic linkers offer the advantage of conformational rigidity, which can lead to highly potent and selective PROTACs by pre-organizing the molecule for optimal ternary complex formation. However, their impact on solubility and permeability must be carefully considered and balanced.
-
PEG linkers are an excellent choice for improving the aqueous solubility of PROTACs, a common challenge in the field. Their flexibility can be beneficial, but optimization of linker length is often necessary to achieve maximal efficacy.
-
Alkyl linkers provide a synthetically accessible and metabolically stable option that can enhance cell permeability. However, their inherent hydrophobicity frequently leads to poor solubility, which may require significant formulation efforts to overcome.
Ultimately, a systematic and data-driven approach, involving the synthesis and evaluation of a focused library of PROTACs with different linker types, is the most effective strategy for identifying the optimal linker for a given therapeutic target.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285–E7292.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4579–4587.
- Ciulli, A. (2019). The PROTAC technology in drug discovery: A structural perspective. Drug Discovery Today: Technologies, 31, 33-41.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras as therapeutics and tools for biological discovery. Cell, 181(1), 102-114.
- Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 1-3.
- Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: Recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(14), 1679-1688.
- Schapira, M., et al. (2019). The promise and peril of chemical probes.
- Mares, A., et al. (2020). On the mechanism of action of PROTACs: A medicinal chemist's perspective. Journal of Medicinal Chemistry, 63(3), 856-881.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Bian, J., et al. (2020). The role of linkers in PROTACs. Future Medicinal Chemistry, 12(12), 1089-1092.
- Smith, B. E., et al. (2019). Differential PROTAC substrate specificity conferred by linker length. Cell Chemical Biology, 26(5), 728-741.
Sources
A Comparative Guide to the Efficacy of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid in PROTAC Design
Introduction: The Critical Role of Linkers in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is far more than a passive spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] An optimized linker facilitates the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] This guide provides an in-depth comparison of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid, an aromatic-core linker, with other commonly used linkers in PROTAC design, supported by experimental data and detailed methodologies.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental principle of PROTAC technology is to induce proximity between a target protein and an E3 ubiquitin ligase. This orchestrated interaction initiates a cascade of events leading to the selective degradation of the target protein.
Caption: A generalized workflow for the synthesis of a PROTAC.
Step-by-Step Protocol:
-
Amide Coupling of POI Ligand to the Linker:
-
Dissolve the POI ligand containing a carboxylic acid (1 eq.), this compound (1 eq.), HATU (1.5 eq.), and DIPEA (3 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting amine is typically used in the next step without further purification.
-
-
Amide Coupling of E3 Ligase Ligand:
-
Dissolve the deprotected amine intermediate (1 eq.), the E3 ligase ligand containing a carboxylic acid (1 eq.), HATU (1.5 eq.), and DIPEA (3 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC using preparative HPLC to obtain the desired product.
-
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, dose-response curves can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane.
Protocol:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Preparation of Donor and Acceptor Solutions:
-
The acceptor plate is filled with buffer (e.g., PBS, pH 7.4).
-
The PROTAC is dissolved in the same buffer to create the donor solution.
-
-
Permeability Assay: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 5-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:
Pe = [ -ln(1 - [Cₐ]/[Cₑ]) ] / ( A * (1/Vₐ + 1/Vd) * t )
Where:
-
[Cₐ] is the concentration in the acceptor well.
-
[Cₑ] is the equilibrium concentration.
-
A is the filter area.
-
Vₐ is the volume of the acceptor well.
-
Vd is the volume of the donor well.
-
t is the incubation time.
-
Conclusion and Future Perspectives
The design of the linker is a paramount consideration in the development of effective PROTACs. While flexible linkers like PEG and alkyl chains are widely used and have proven successful in many instances, rigid linkers based on aromatic cores such as this compound offer the potential for improved potency and metabolic stability through conformational constraint. However, as experimental data suggests, the optimal linker is highly context-dependent, and there is no one-size-fits-all solution. A successful PROTAC design strategy necessitates the empirical evaluation of a diverse range of linkers with varying lengths, compositions, and rigidities. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly accelerate the development of the next generation of highly potent and selective protein degraders.
References
- Shibata, N., et al. (2018). Development of Protein Knockdown Systems by SNIPERs. Methods in Molecular Biology.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317.
- Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Zengerle, M., et al. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.
- Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Hines, J., et al. (2013). Post-translational protein knockdown coupled to a live-cell reporter platform for exploring protein function. ACS Chemical Biology, 8(10), 2359-2366.
- Buckley, D. L., et al. (2012). HaloPROTACs: a general method for targeting proteins for ubiquitination and degradation. Journal of the American Chemical Society, 134(10), 4465-4468.
- Schneekloth, A. R., et al. (2008). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 130(34), 11464-11465.
- Itoh, Y., et al. (2010). Design, synthesis and biological evaluation of new SNIPERs for the selective degradation of cIAP1. Bioorganic & Medicinal Chemistry, 18(16), 5998-6008.
- Demizu, Y., et al. (2008). Design and synthesis of a new series of SNIPERs for the degradation of cIAP1. Bioorganic & Medicinal Chemistry Letters, 18(22), 5963-5966.
- Okuhira, K., et al. (2010). Development of a new SNIPER for the degradation of cIAP1. Bioorganic & Medicinal Chemistry Letters, 20(5), 1660-1663.
- Mares, A., et al. (2020). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 25(23), 5644.
Sources
A Senior Application Scientist's Guide to the Spectral Confirmation of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Introduction
In the realm of drug development and bioconjugation, the purity and structural integrity of synthetic intermediates are paramount. 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (Molecular Formula: C₂₁H₃₂N₂O₈, Molecular Weight: 440.49 g/mol ) is a versatile bifunctional linker, frequently employed in the synthesis of complex pharmaceutical agents and specialized polymers where its defined geometry and protected amine functionalities are crucial.[1][2] Given its role as a critical building block, unambiguous confirmation of its identity and purity is not merely a procedural step but a foundational requirement for the success of subsequent synthetic stages and the validity of final product claims.
This guide provides a comprehensive framework for the structural confirmation of this compound using a multi-technique, orthogonal approach. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This is not just a presentation of expected data; it is a comparative analysis designed to equip researchers with the ability to distinguish the target compound from common starting materials and impurities, thereby ensuring the self-validating integrity of the analytical process.
The Analytical Workflow: An Orthogonal Approach
No single analytical technique is sufficient for the absolute confirmation of a novel or complex molecule. A robust validation strategy relies on an orthogonal approach, where each technique provides complementary information, culminating in a cohesive and irrefutable structural assignment. The workflow below illustrates this principle.
Caption: Overall workflow for the structural confirmation of the target molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Predicted ¹H NMR Spectrum of this compound
Based on the molecule's structure, we can predict a distinct set of signals. The symmetry of the molecule is a key feature: the two side chains are identical, simplifying the spectrum.
-
Aromatic Protons: The benzene ring has two distinct proton environments. The proton at C2 (between the two ethoxy groups) will appear as a triplet (t) due to coupling with the two equivalent protons at C4 and C6. The protons at C4 and C6 will appear as a doublet (d).
-
Ethoxy Protons: The four methylene (-CH₂-) groups in the two side chains are distinct. The -O-CH₂- protons closer to the aromatic ring will be a triplet, coupling with the adjacent -CH₂-NH- protons. The -CH₂-NH- protons will also be a triplet (or a more complex multiplet due to coupling with the N-H proton).
-
Boc Group Protons: The tert-butyl groups will produce a large, sharp singlet, integrating to 18 protons.
-
Amine (N-H) Proton: This proton will likely appear as a broad singlet or a triplet, and its chemical shift can be concentration-dependent.
-
Carboxylic Acid (O-H) Proton: This proton will appear as a very broad singlet at a downfield chemical shift (>10 ppm) and may not always be observed depending on the solvent and concentration.
Comparative Analysis: Distinguishing Product from Starting Materials
Confirmation comes from comparing the product spectrum to that of its likely precursors, 3,5-dihydroxybenzoic acid and 2-(Boc-amino)ethanol .
-
3,5-Dihydroxybenzoic Acid: Its ¹H NMR spectrum is much simpler, showing only aromatic proton signals and the hydroxyl/carboxyl protons.[3] The absence of signals around 1.4 ppm (Boc group) and 3-4 ppm (ethoxy linkers) in a purified sample of the final product is a strong indicator of purity.
-
2-(Boc-amino)ethanol: This compound will show signals for the Boc group, two methylene groups, and the N-H and O-H protons.[4][5] However, it completely lacks the aromatic signals seen in the final product.
Data Summary: Predicted ¹H NMR
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Diagnostic Feature |
| > 10.0 | Broad Singlet | 1H | -COOH | Confirms carboxylic acid; may be absent |
| ~7.2 | Triplet (t) | 1H | Ar-H (C2) | Confirms 1,3,5-trisubstitution pattern |
| ~6.8 | Doublet (d) | 2H | Ar-H (C4, C6) | Confirms 1,3,5-trisubstitution pattern |
| ~5.0 | Broad Singlet/Triplet | 2H | -NH -Boc | Confirms presence of carbamate |
| ~4.1 | Triplet (t) | 4H | Ar-O-CH₂ - | Confirms ether linkage to the ring |
| ~3.5 | Triplet (t) | 4H | -CH₂ -NHBoc | Confirms the ethoxy chain structure |
| 1.45 | Singlet (s) | 18H | -C(CH₃ )₃ | Unambiguous marker for the Boc group |
Experimental Protocol: ¹H NMR Sample Preparation
A high-quality spectrum is contingent on proper sample preparation.[6][7]
-
Sample Weighing: Accurately weigh 5-10 mg of the dried compound into a clean, dry vial.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic and N-H protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl or vortex to dissolve the sample completely.[8] The solution must be free of any particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons: Two distinct carbonyl signals are expected at the downfield end of the spectrum: one for the carboxylic acid (~165-175 ppm) and one for the carbamate (Boc group) (~156 ppm).
-
Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry: C1 (attached to -COOH), C2, C3/C5 (attached to the ethoxy groups), and C4/C6. The carbons attached to the electronegative oxygen atoms (C3/C5) will be the most downfield of the aromatic signals.
-
Boc Group Carbons: The quaternary carbon and the methyl carbons of the Boc group will have characteristic shifts around 80 ppm and 28 ppm, respectively.
-
Ethoxy Carbons: The two methylene carbons in the side chain will appear in the 40-70 ppm range.
Data Summary: Predicted ¹³C NMR
| Predicted Chemical Shift (δ, ppm) | Assignment | Key Diagnostic Feature |
| ~170 | C =O (Acid) | Confirms carboxylic acid group |
| ~160 | Ar-C 3, Ar-C 5 | Confirms ether linkages at 3,5 positions |
| ~156 | C =O (Boc) | Unambiguous marker for the Boc group |
| ~132 | Ar-C 1 | Carbon bearing the carboxyl group |
| ~108 | Ar-C 4, Ar-C 6 | Aromatic CH carbons |
| ~106 | Ar-C 2 | Aromatic CH carbon |
| ~79 | -C (CH₃)₃ | Quaternary carbon of the Boc group |
| ~68 | Ar-O-C H₂- | Methylene carbon adjacent to the ring |
| ~40 | -C H₂-NHBoc | Methylene carbon adjacent to the nitrogen |
| ~28 | -C(C H₃)₃ | Methyl carbons of the Boc group |
Mass Spectrometry: The Definitive Molecular Weight
Mass spectrometry is the gold standard for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically yields the intact molecular ion with minimal fragmentation.[9][10][11]
Expected ESI-MS Results
The calculated monoisotopic mass of C₂₁H₃₂N₂O₈ is 440.2159 g/mol .
-
Positive Ion Mode: Expect to see strong signals for the protonated molecule [M+H]⁺ at m/z 441.22 and the sodium adduct [M+Na]⁺ at m/z 463.20 .
-
Negative Ion Mode: A strong signal for the deprotonated molecule [M-H]⁻ should be observed at m/z 439.21 .
The high-resolution mass spectrum should match these values to within 5 ppm, which confirms the molecular formula.
Comparative Analysis
The presence of starting materials would be immediately obvious. 3,5-dihydroxybenzoic acid (MW 154.12) would show an [M-H]⁻ ion at m/z 153.02, and 2-(Boc-amino)ethanol (MW 161.20) would show an [M+H]⁺ ion at m/z 162.12.[5][12] Their absence is a critical indicator of purity.
Plausible Fragmentation Pathway
Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns. A common and diagnostic fragmentation would be the loss of one or both tert-butyl groups or the entire Boc group.
Caption: A plausible fragmentation pathway for the target molecule in positive ion ESI-MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to aid ionization.
-
Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source parameters, such as capillary voltage (typically 3-5 kV), drying gas flow, and temperature, to achieve a stable spray and optimal signal.[9]
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000) in both positive and negative ion modes.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule.
Expected IR Absorption Bands
The IR spectrum of the target compound will be a composite of the absorptions from its constituent parts, providing a unique fingerprint.
-
-OH (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch.[13][14]
-
-NH (Carbamate): A moderate, sharp peak around 3350-3400 cm⁻¹.
-
C-H (Aliphatic/Aromatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy and Boc groups) appear just below 3000 cm⁻¹.
-
C=O (Carbonyl): This is a critical region. Two distinct C=O stretching bands are expected. The carboxylic acid C=O will appear around 1710-1680 cm⁻¹ (lower due to conjugation and dimerization), while the carbamate (Boc) C=O will appear at a slightly higher wavenumber, around 1720-1700 cm⁻¹.[14]
-
C-O (Ether/Ester/Acid): Strong, complex bands in the fingerprint region (1300-1000 cm⁻¹) corresponding to the various C-O stretching vibrations.
-
C=C (Aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹ corresponding to the aromatic ring stretching.
Comparative Analysis
The IR spectrum provides a clear distinction from starting materials. Compared to 3,5-dihydroxybenzoic acid , the product spectrum will uniquely feature the strong carbamate C=O stretch and the aliphatic C-H stretches.[15] Compared to benzoic acid, the product will show the additional N-H and strong C-O ether bands.[16][17]
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3350 | N-H Stretch | Carbamate |
| 3300 - 2500 | O-H Stretch (Broad) | Carboxylic Acid |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy, Boc) |
| ~1710 | C=O Stretch | Carbamate (Boc) |
| ~1690 | C=O Stretch | Carboxylic Acid |
| ~1600, 1475 | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | C-O Stretch | Ether, Acid |
Conclusion
The structural confirmation of this compound requires a rigorous, multi-faceted analytical approach. By integrating the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a researcher can build an undeniable case for the molecule's identity and purity. The ¹H NMR defines the proton connectivity and confirms the substitution pattern. The ¹³C NMR validates the carbon framework. High-resolution Mass Spectrometry provides an exact molecular formula. Finally, IR spectroscopy offers rapid confirmation of all critical functional groups. This comprehensive, comparative guide provides the theoretical basis and practical protocols to perform this analysis with confidence, ensuring the quality and reliability of this important synthetic building block.
References
-
Kitova, E. N., Soya, N., & Klassen, J. S. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
-
MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]
-
Chromatography Online. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]
-
NMR Sample Preparation Guidelines. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
SpectraBase. 3,5-Dihydroxy-benzoic acid [FTIR] - Spectrum. [Link]
-
PubChem. 3,5-Dihydroxybenzoic Acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
-
Wikipedia. 3,5-Dihydroxybenzoic acid. [Link]
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
-
iChemical. N-Boc-ethanolamine, CAS No. 26690-80-2. [Link]
-
J&K Scientific. This compound | 187960-74-3. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
-
J&K Scientific. This compound | 187960-74-3. [Link]
-
FooDB. Showing Compound 2-Aminoethanol (FDB000769). [Link]
-
ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
PharmaCompass. 2-(N-Boc-amino)-ethanol. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
NIST WebBook. Benzoic acid, 3-amino-. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000149). [Link]
-
MySkinRecipes. This compound. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]
-
UCSD Computational Mass Spectrometry Website. GNPS. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CAS 187960-74-3: this compound [cymitquimica.com]
- 3. 3,5-Dihydroxybenzoic acid(99-10-5) 1H NMR spectrum [chemicalbook.com]
- 4. N-Boc-ethanolamine, CAS No. 26690-80-2 - iChemical [ichemical.com]
- 5. 2-(N-Boc-amino)-ethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. scribd.com [scribd.com]
- 8. organomation.com [organomation.com]
- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid
For researchers engaged in peptide synthesis, drug delivery, and materials science, 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS 187960-74-3) is a pivotal bifunctional linker.[1][2] Its rigid benzoic acid core, combined with flexible, Boc-protected aminoethoxy arms, offers a versatile scaffold for constructing complex molecular architectures.[3] The tert-butyloxycarbonyl (Boc) protecting groups are critical, enabling controlled, sequential reactions. However, their very nature—designed for strategic removal—also presents the primary challenge in synthesis and purification: premature or incomplete deprotection.
The ultimate utility of this reagent is directly contingent on its purity. The presence of mono-substituted intermediates, fully deprotected species, or residual synthesis reagents can lead to ambiguous downstream results, failed conjugations, and compromised final product integrity. This guide provides an in-depth comparison of orthogonal analytical techniques to establish a robust, self-validating workflow for the purity assessment of this key synthetic building block.
The Orthogonal Approach: A Triad of Analytical Confidence
A single analytical method provides only one perspective on a molecule's purity. A truly trustworthy assessment relies on an orthogonal approach, where different techniques measure distinct chemical properties. For this compound, the gold standard involves a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Integrated workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly in a reverse-phase (RP-HPLC) setup, is the premier technique for quantifying the purity of Boc-protected compounds and profiling related impurities.[4] The separation is based on polarity; the non-polar C18 stationary phase retards the elution of hydrophobic molecules.
Causality Behind Method Choice: The target molecule, with its two bulky, non-polar Boc groups and aromatic ring, is significantly more hydrophobic than its potential deprotected impurities. A partially deprotected molecule (one Boc group) or a fully deprotected molecule (no Boc groups) will be more polar and thus elute earlier from the column. This provides a clear, quantitative separation of the desired product from its most probable process-related impurities.[4]
Experimental Protocol: RP-HPLC
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Rationale: TFA acts as an ion-pairing agent, sharpening peak shape for the carboxylic acid and any free amines. A water/ACN gradient is standard for separating molecules of intermediate polarity.
-
-
Sample Preparation: Dissolve the synthesized product in a 50:50 mixture of Solvent A and B to a final concentration of approximately 1 mg/mL.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Gradient: Start with a 30-minute linear gradient from 10% B to 90% B.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Interpreting the Chromatogram
-
Expected Result: A single, sharp major peak with a retention time corresponding to the pure standard. Commercial suppliers often report purity by HPLC as ≥ 99%.[5]
-
Potential Impurities:
-
Earlier Eluting Peaks: These correspond to more polar species, most commonly the mono-deprotected and di-deprotected analogues.
-
Later Eluting Peaks: Less common, but could indicate non-polar impurities from starting materials or side-reactions.
-
Caption: Step-by-step workflow for RP-HPLC analysis.
Trustworthiness & Validation
A critical caveat when using TFA is its acidity. While 0.1% is generally safe for analysis, concentrating the collected fractions at elevated temperatures can lead to acid-catalyzed deprotection of the Boc group, creating an impurity artifact.[6][7] For preparative work, collected fractions should be immediately neutralized or the solvent removed via lyophilization (freeze-drying) to avoid this issue.[6]
| HPLC Performance Metrics | Strengths | Limitations |
| Quantitation | Excellent for determining percentage purity and relative amounts of impurities.[4] | Does not provide definitive structural information on its own. |
| Sensitivity | High sensitivity with UV detection, capable of detecting trace impurities. | Co-eluting impurities can lead to inaccurate quantification. |
| Resolution | High resolving power to separate closely related compounds. | On-column degradation or artifact formation is possible (e.g., with TFA).[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC provides quantitative purity, ¹H NMR spectroscopy validates the chemical structure and can offer an independent, highly accurate measure of purity through quantitative NMR (qNMR).
Causality Behind Method Choice: The molecule has several distinct proton environments that are easily identified in a ¹H NMR spectrum. The large, sharp singlet from the 18 equivalent protons of the two Boc groups is an unmistakable landmark. Its integration relative to the aromatic protons and the ethoxy chain protons confirms the structural integrity and the presence of the protecting groups.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known quantity of a certified internal standard for qNMR. Benzoic acid itself is a recognized primary standard for qNMR.[8][9]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.
-
Data Acquisition: Acquire a standard ¹H spectrum.
-
Data Analysis:
-
Structural Verification: Identify the characteristic peaks and verify their chemical shifts and integration ratios.
-
Purity Assessment: Look for small peaks that do not correspond to the main structure or the solvent. Deprotection would lead to the disappearance of the 1.4 ppm Boc signal and changes in the adjacent ethoxy proton signals.
-
qNMR Calculation: Compare the integral of a known proton signal from the product (e.g., the aromatic protons) to the integral of a known signal from the certified internal standard.
-
Caption: Workflow for structural and quantitative NMR analysis.
| NMR Performance Metrics | Strengths | Limitations |
| Structural Info | Provides unambiguous confirmation of the molecular structure. | Lower sensitivity compared to HPLC and MS; impurities <1% may be difficult to detect. |
| Quantitation (qNMR) | A primary ratio method, highly accurate and traceable to SI units when using a certified standard.[9] | Requires a suitable, non-overlapping internal standard and careful experimental setup. |
| Universality | Detects any proton-containing species, not just UV-active ones. | Overlapping signals can complicate interpretation and quantification. |
Mass Spectrometry (MS): Unambiguous Identity Confirmation
Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized product. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it provides a clear measurement of the molecular ion, validating that the correct molecule has been synthesized.
Causality Behind Method Choice: ESI-MS is ideal for polar, non-volatile molecules like our target compound. It typically forms protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. The expected mass (C₂₁H₃₂N₂O₈, MW = 440.49) is easily detectable. Furthermore, fragmentation patterns can confirm the presence of the Boc groups, which are known to show characteristic losses.[12][13]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a solvent compatible with ESI, such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample directly into the mass spectrometer source via a syringe pump (direct infusion) or as the eluent from an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight is 440.49.
-
Data Analysis:
-
Expected Result: A major peak at m/z 441.5 [M+H]⁺ and/or 463.5 [M+Na]⁺.
-
Impurity Detection: Look for peaks corresponding to potential impurities:
-
Mono-deprotected: m/z 341.4 [M-Boc+H]⁺
-
Di-deprotected: m/z 241.3 [M-2Boc+H]⁺
-
-
Tandem MS (MS/MS): Isolate the parent ion (m/z 441.5) and fragment it to observe characteristic losses, such as the loss of isobutylene (56 Da) or the tert-butyl group (57 Da), confirming the presence of the Boc protecting group.[12]
-
| MS Performance Metrics | Strengths | Limitations |
| Specificity | Unambiguously confirms molecular weight and, by extension, identity. | Not inherently quantitative without significant calibration (e.g., using isotopically labeled standards). |
| Sensitivity | Extremely high sensitivity, capable of detecting minute traces of material. | Ionization efficiency can vary dramatically between compounds, making relative quantification difficult. |
| Compatibility | Easily coupled with HPLC (LC-MS) for simultaneous separation and identification.[14] | Isomeric compounds cannot be distinguished by MS alone. |
Comparative Data Summary
The table below illustrates hypothetical results for a synthesized batch of this compound, demonstrating how the data from each technique provides a piece of the overall purity puzzle.
| Analytical Technique | Parameter Measured | Hypothetical Result for a 98.5% Pure Sample | Interpretation |
| RP-HPLC (UV, 254 nm) | Area % Purity | Main Peak: 98.5%Impurity 1 (earlier peak): 1.1%Impurity 2 (earlier peak): 0.4% | The sample is 98.5% pure by UV absorption. The impurities are more polar than the product, consistent with deprotected species. |
| ¹H NMR (400 MHz) | Structural Integrity & qNMR Purity | All expected peaks present with correct integration ratios. Minor impurity peaks noted. qNMR purity vs. benzoic acid standard: 98.3% | The structure is confirmed as the desired product. Quantitative purity agrees well with HPLC data. |
| ESI-MS | Molecular Weight | Major peak at m/z 441.5 [M+H]⁺.Minor peaks at m/z 341.4 and 241.3. | The molecular weight of the main component is correct. The detected minor species correspond to the mono- and di-deprotected impurities. |
Conclusion
Assessing the purity of this compound is not a task for a single technique. A robust, trustworthy, and scientifically sound validation is achieved by leveraging the orthogonal strengths of HPLC, NMR, and MS.
-
HPLC provides the most reliable quantitative measure of purity and profiles the related substances.
-
NMR offers definitive structural confirmation and an independent quantitative assessment via qNMR.
-
MS provides unambiguous molecular weight verification for the product and its impurities.
By integrating these three techniques, researchers and drug development professionals can build a comprehensive and self-validating data package, ensuring the quality and reliability of this critical synthetic intermediate and guaranteeing the integrity of their subsequent scientific endeavors.
References
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
Octad of standards for qNMR purity measurements. BIPM. [Link]
-
This compound | 187960-74-3. J&K Scientific. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. [Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]
-
This compound. MySkinRecipes. [Link]
-
This compound | 187960-74-3. J&K Scientific. [Link]
-
Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]
-
1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). ResearchGate. [Link]
Sources
- 1. CAS 187960-74-3: this compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 9. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Solubility Enhancement: 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid vs. Polyethylene Glycol (PEG) Linkers
Introduction: The Solubility Challenge in Modern Drug Development
In the landscape of advanced therapeutics, particularly in the domains of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the physicochemical properties of the final construct are paramount to its success. A frequent and critical hurdle is the poor aqueous solubility of complex, often hydrophobic, small-molecule payloads or ligands. This limitation can severely impact manufacturability, formulation, pharmacokinetics, and ultimately, therapeutic efficacy. Linker technology provides a powerful solution, not only by connecting the functional moieties of a conjugate but also by fundamentally altering its properties.
For decades, Polyethylene Glycol (PEG) has been the undisputed gold standard for enhancing solubility and modulating pharmacokinetic profiles.[1][2] Its flexibility, biocompatibility, and exceptional hydrophilicity have made it an indispensable tool.[3][4] However, the emergence of potential immunogenicity and the need for more structurally defined constructs have spurred the exploration of alternatives.[5][6]
This guide provides an in-depth, objective comparison between traditional PEG linkers and a discrete, non-PEG hydrophilic linker, 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid . We will dissect their chemical nature, mechanisms of action, and strategic applications, providing researchers with the data-driven insights needed to make informed decisions in their linker design strategy.
Section 1: The Incumbent—Polyethylene Glycol (PEG) Linkers
PEG linkers are polymers composed of repeating ethylene oxide units (–CH₂–CH₂–O–).[3] Their widespread adoption in bioconjugation is a testament to a unique combination of beneficial properties.
Mechanism of Solubility Enhancement
The remarkable ability of PEG to solubilize hydrophobic molecules is rooted in its interaction with water. The ether oxygen atoms along the PEG backbone form hydrogen bonds with water molecules, creating a substantial hydration shell around the conjugated molecule.[4] This shell acts as a physical barrier, effectively masking the hydrophobic core, preventing aggregation, and facilitating dissolution in aqueous environments.[4][7]
Key Attributes and Considerations
-
Exceptional Hydrophilicity: PEG is highly soluble in water and can be used to significantly increase the solubility of poorly soluble drugs.[][9]
-
Biocompatibility and Low Toxicity: PEG is generally considered non-toxic and is approved by regulatory agencies for numerous biomedical applications.[3][10]
-
Reduced Immunogenicity: The hydration shell created by PEG can shield proteins and other biomolecules from recognition by the immune system, reducing immunogenic responses and prolonging circulation time.[11][12]
-
Tunable Length and Properties: PEG linkers are available in a vast range of molecular weights and structures (linear, branched), allowing for fine-tuning of a conjugate's properties.[][13] Longer PEG chains generally provide greater solubility and a more pronounced shielding effect.[1]
Limitations and Modern Challenges
Despite their advantages, PEG linkers are not without drawbacks. The primary concern is the potential for immunogenicity . Repeated administration of PEGylated therapeutics can lead to the generation of anti-PEG antibodies, which can trigger an "accelerated blood clearance" (ABC) phenomenon, reducing the drug's half-life and efficacy.[6][14] Furthermore, polydisperse PEG preparations, which contain a distribution of chain lengths, can lead to heterogeneous final products, complicating analysis and manufacturing.[7][15]
Section 2: The Challenger—this compound
This molecule represents a class of discrete, non-PEG hydrophilic linkers. It is not a polymer but a single, precisely defined chemical entity.
Structural Anatomy
-
Benzoic Acid Core: Provides a rigid scaffold and a carboxylic acid functional group, which serves as a primary attachment point for conjugation (e.g., via amide bond formation).
-
Dual Ethoxy Chains: The two -[2-(amino)ethoxy] arms are the source of its hydrophilicity. While structurally similar to the repeating unit of PEG, their short, defined length avoids the classification of a polymer.
-
Boc-Protecting Groups: The terminal amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This is a crucial feature for synthetic chemists, as it allows for selective deprotection under acidic conditions, enabling controlled, stepwise assembly of complex molecules like PROTACs.[16][17]
Role in Solubility and Linker Design
This compound enhances solubility by introducing hydrophilic ether and (after deprotection and conjugation) amide functionalities. While its solubilizing power may not match that of a long-chain PEG polymer, it provides a significant boost to hydrophilicity for many moderately hydrophobic molecules.
Its true value lies in providing a balance of properties. In PROTAC design, for instance, excessive hydrophilicity from a long PEG linker can sometimes hinder cell membrane permeability.[18] A shorter, defined linker like this benzoic acid derivative can provide sufficient aqueous solubility to prevent aggregation while maintaining the lipophilicity required for efficient cellular uptake.[]
Section 3: Head-to-Head Comparison: Guiding Your Selection
The choice between a PEG linker and a defined alternative like this compound is not about which is "better," but which is fitter for purpose . The decision involves a trade-off between maximizing solubility, ensuring permeability, and controlling the precise chemical structure of the final conjugate.
Qualitative and Quantitative Data Summary
The following tables summarize the key characteristics and performance attributes to guide linker selection.
Table 1: Comparison of Physicochemical and Biological Properties
| Feature | PEG Linkers | This compound | Rationale & Causality |
| Structure | Polymer (-CH₂CH₂O-)n | Discrete, single molecule | PEG offers flexibility and large hydrodynamic radius; the benzoic acid derivative provides a defined, more rigid scaffold. |
| Molecular Weight | Variable (e.g., 200 to >5000 Da) | 440.5 g/mol | PEG's MW is tunable for desired properties; the alternative has a fixed, known MW.[10][16] |
| Dispersity | Can be polydisperse (PDI > 1) or monodisperse | Monodisperse (PDI = 1) | Polydispersity in PEG leads to heterogeneous conjugates, a major analytical challenge. The benzoic acid derivative ensures a homogeneous final product.[15] |
| Solubility Enhancement | High to Very High | Moderate | PEG's polymeric nature creates a large hydration shell, offering superior solubilizing power for very hydrophobic payloads.[4] The benzoic acid derivative provides a localized hydrophilic effect. |
| Cell Permeability | Can be reduced, especially with high MW | Generally favorable | Long, hydrophilic PEG chains can impede passive diffusion across lipid bilayers. The smaller, balanced nature of the benzoic acid derivative is often better for cell uptake.[18][] |
| Potential Immunogenicity | Moderate to High Risk | Low Risk | The risk of anti-PEG antibodies is a known clinical issue.[6] Shorter, non-polymeric structures are less likely to be recognized as foreign macromolecules. |
| Synthetic Complexity | Well-established chemistry | Multi-step but controlled | PEGylation chemistry is mature.[3] The benzoic acid derivative requires standard protection/deprotection and coupling steps common in medicinal chemistry.[17][20] |
Section 4: Experimental Protocols & Methodologies
To provide a practical context, we describe validated, step-by-step protocols for incorporating each linker type into a bifunctional molecule, such as a PROTAC.
Diagram: General PROTAC Synthesis Workflow
The following diagram illustrates the modular assembly of a PROTAC, highlighting the central role of the linker.
Caption: Modular workflow for PROTAC synthesis using a Boc-protected linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the coupling of the benzoic acid linker to an E3 ligase ligand (e.g., pomalidomide) and subsequent conjugation to a POI ligand.
Self-Validation System: Each step includes a checkpoint (e.g., LC-MS analysis) to confirm reaction completion and product identity before proceeding, ensuring the integrity of the synthetic route.
-
Step 1: Coupling of Linker to E3 Ligase Ligand
-
Rationale: To form a stable amide bond between the linker's carboxylic acid and an amine on the E3 ligase ligand. HATU is a highly efficient coupling agent that minimizes racemization and side reactions.
-
Procedure:
-
Dissolve this compound (1.0 eq), an amine-functionalized E3 ligase ligand (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Validation: Monitor reaction progress by LC-MS. Look for the disappearance of starting materials and the appearance of a new peak corresponding to the mass of the coupled product.
-
-
Step 2: Boc Deprotection
-
Rationale: To remove the acid-labile Boc protecting groups, exposing the primary amines for the next coupling step. Trifluoroacetic acid (TFA) provides clean and rapid deprotection.
-
Procedure:
-
Dry the crude product from Step 1 under high vacuum.
-
Dissolve the residue in a 1:1 mixture of Dichloromethane (DCM) and TFA.
-
Stir at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
-
Validation: Confirm complete deprotection via LC-MS by observing the expected mass shift (loss of two Boc groups, 200 Da).
-
-
Step 3: Final Coupling to POI Ligand
-
Rationale: To conjugate the newly exposed amine of the linker-ligand intermediate with a carboxylic acid-functionalized POI ligand.
-
Procedure:
-
Follow the coupling procedure from Step 1, using the deprotected intermediate (1.0 eq) and the POI ligand (1.0 eq).
-
-
Validation & Purification: Confirm the final product mass by LC-MS. Purify the final PROTAC molecule by reverse-phase preparative HPLC to obtain a high-purity compound for biological evaluation.
-
Protocol 2: Synthesis using a Boc-NH-PEG-COOH Linker
The procedure is analogous to Protocol 1, substituting the benzoic acid derivative with a commercially available Boc-protected amino-PEG-acid linker (e.g., Boc-NH-PEG4-COOH).[20] The principles of coupling and deprotection remain identical, demonstrating the modularity of the approach. The key difference will be the physicochemical properties of the final product.
Section 5: Mechanism of Action and Final Considerations
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The linker's role is not passive; its length, flexibility, and chemical nature are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.
Diagram: PROTAC Mechanism of Action
Caption: The PROTAC molecule acts as a bridge to induce poly-ubiquitination and subsequent proteasomal degradation of the target protein.[21]
Conclusion
The selection of a linker is a critical decision in the design of advanced conjugates like ADCs and PROTACs.
-
PEG linkers remain the superior choice when maximal aqueous solubility is the primary objective, especially for highly hydrophobic payloads or large protein conjugates where shielding from the immune system is paramount. They offer unmatched hydrophilicity and a long history of use.[22][23]
-
This compound and similar discrete linkers are strategically advantageous when a balance between solubility, cell permeability, and structural homogeneity is required. Their defined structure eliminates the issue of polydispersity, and their moderate hydrophilicity can improve solubility without compromising the ability of the molecule to cross cellular membranes—a crucial factor for intracellular targets.[][24] Furthermore, they present a lower risk of the immunogenicity issues associated with polymeric PEGs.
Ultimately, the optimal linker is application-dependent. By understanding the fundamental trade-offs between these two powerful chemical tools, researchers can rationally design and synthesize next-generation therapeutics with improved efficacy and developability.
References
- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqbIjHn7dObvq9ObrusphlL9aXHMjdtmkLxzFnHYfVv3jvHBl1Lm3yvkNZnrpEJfTHK9jtxOiV3uNvG0Fp4V7zf52M_alj1ShPJ-6y4lrWdceEAiZb8OQosX8ErlnKdsRPkGChXeNPULfNYHOeoGaGVy2jBhAL8UQVlhVwq7NVJ8GoSSSjE8kYh0K4QOPsmVm72A81n9ApVQ==]
- ChemPep. Overview of PEG Linkers. ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7oGEc7LWFSMUWBYq3ZzTKYoI3vgtcdwAq2eFzwRVtHkisUXIAEj8-PR5uKCiIAB4Guwtbjx_XGjcr2sehjevyQi6mYPBTzjet_PD622e6KRgaoMYXCdjjBjUn]
- BOC Sciences. PEG Linkers in Antibody-Drug Conjugates. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXL5ezXKQI_bIWUTrzWWUyaEkrH6m3PVSckJpFsI20ueQ59mA3inNn-rXop9g3lKXbAZ9f385oKEjU_qzrqJcmcGb5X7T8LavNwPo_OwQ6-f1j2zGKCPePkFHO3Nh1StjSetZK9yPRLIw3wdVPM5RYeFAyZdJ_IN2DQLOa2iVfLP8LWf1xz5M=]
- PurePEG. (2025, July 1). Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGI8DdvjrA5OtDc2xzqRrAQE7Q6OJaYsL0OMT8JrSEABjplSkSver6ClTjVD_pT56tUMSzFVCNR8w2SEY4-2V_NefR6mLaNCXCkxjOl4t6xkeB6wmYBmgVY3swp5MX8lNp1HuQDWP3qj-nXtQkNVSWT4hbWpWY]
- Creative Biolabs. What are PEG Linkers?. Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb88b_NuFWQ5RSI8CzrXRGETGJIkKM9vAS-pxHbWExrkymW6ufWYLb3Y8pMcgNCIdKZhyFIfC_7o8dv5i2dGXWEfwy96Bk19eJgvbONFUyWR5En4fu0nEHO6tw7NDL5dHEL40GITJWB2AQ5rYOcjdfb1JZmrJwSJA=]
- PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1bRnoGoX05HvfWZ_R69LqfB6dQwHyCzVPR7dMfzBYoatDIQArhmaRWBNVUmqpU55cLcrnAwtEtjW3aN3jvNJzYqEBuj8hEObXT9ckkPOtoTe3ocQ7d5g_-uBWkU1TlWQ95dgQN9G1NkvJ--75Zggv9l53ByW0y3jnM6-1L96WMtp3cw==]
- Aust, A. K. (2023, November 22). 6 PEG Alternatives You Should Be Thinking About. Bioprocess Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYPmU4F4B2epHYY0xQGppruAFaGy_cJq2g6E2UYIQwZxs5BiiyL4hHHBUKs1FSv6rcXHLV3nwKYX9-ne49_emgreybOkgxzbDw3Li8J4klpCUhYjyq6OQEGcKrPZhDPd26muB9VYXL7CImpP7FFZe5LvyRbXZYDbLK7rmR4CNdfoke8CseVGO0xZhVgHkyxKMc3g==]
- AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2uvW-LlQCvqGW9uzPpmWk7RPD82TbeDJORkA97CrKgeVqvl_oe2HbuHve-zh0PDeocqhX_6PpU1aASitIjbqqeH6CINzMz5A1SbLw-M6NbhlEtT6GSxSqvI-CeTuQcSkQYRL1xulb6nJdxj8tYEuxi5hHp-yHCJ9IHHiRbj0LXYbbDrXx_yZn6ag=]
- Benchchem. Application Notes: Enhancing Aqueous Solubility of Molecules Using PEG Linkers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ufcQK8wdGcFHjGTRlc7v8NSX_NR861oyJXxtWXQn4_9FidP8YHFPeao0U3rEScSxG1wLS-yPDF9MhvjAqZtuNwpKhxRdr5LHY-mSnzjh-GG3TU8trfLKeG19cXbyFoKMr2dyEhmJ5eFy-VdTmp7WVvO9UAK3VNLQPXxAD4jKAhM5tmJvZA0Faz4jijSoDUs60tl7Q1q7XklL_aGVymxG5kvXV5LGKGOrQA==]
- Biopharma PEG. (2022, February 10). PEG Linkers & Their Applications. Biopharma PEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMPDwMlGthQVyaHOPeDm0v9JqkAFo8er-COydsrQPn_NQAMXvMGmz0HemE6vfSOJlTNVm6StwmA7ztBPf4a3RsFizmzmJn9K-2oUldl6YDxOLnDwbFE3vJVruO4C95f_oShBxpfhg=]
- Technology Networks. Overview of PEG Linkers & Their Applications. Technology Networks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4kk4us03u16rd15Y2Aa-TZacXR4uNMpizSYJqUAFIMtmxWXBEfpRPErhwzasLUe49bBxVytN6VVdxQUbjs6Rk1mHnnXgw12iJ8nprQba3OHg014T_Z_P8KL4V-f7Zmg4KWCFRG6q1NpDG7q05wqVe5zBE_8q4yf0Ra3f8n5sCNcQEnLxCCyWXaXbE9nIakaL27RMC]
- Creative PEGWorks. PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdD-OxdMmKqSkRnrHGhInAJjL2AyT01ZiLxIeQMDOmXf7_jiPz1H-7WGZRIaF4aftfTB7nitj-8wi5tbyPBaji9Z_3w6k-fsCUF_T4hxwgt56tjAwf46xEaIl7aDaQrSrPTay0kS4MwaPkdrO2O-Gmbw==]
- CymitQuimica. CAS 187960-74-3: this compound. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF6pz3w12bEpcqTnD4WRC7bzDe34taz65zqJvh3jPZIYh80IdKGnTUQr7im124PkyQ_Q_-YpY4CgGpqkq7Mui41qBHGHujY8Jdgco2UP_XaOj15KBDZBlUygdebe7CWlbpmZCy]
- BroadPharm. How to Choose the Right PEG Linker for Your Research and Applications. BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXaiByN1rv33p5ioJ_UEZ8rhYGH1ybtqw0BTZeyB_h8lRnp-mN6ghBCsn6H31duHT4_e__k1jO3kWLsQejr0414mejl6xgKDRLZE6Z4VgmubKJIc3bz-DW25mBGZyiF98b8tgvfpor0UvZKDFaBGcdJza5aFB91afbpbVLp-8c6WefjzcNgyRjy1nkbKK-zK2RqDSB1L8WXz2kpEUNbjGToP8Qdm8=]
- ADC Review. PEG Linkers. ADC Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNhe8XjxPU0iJK5sziYyzxONSTyPfs-f4IlWg2OcPU6I4-iLJicE-8yByqbhBT77ztyBJu6mYFNzrCeWUqrCa8qZqrXJB9BVf1bJOLbdJSgRmZd3duFhSGf_UzIU9bRCv7b4AFgcOKuywvIFOa7_qwqFOjQxNR5sB9c02]
- BroadPharm. (2018, August 20). PEGylated Protein Drugs. BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZycPDue-2V55mh7YD9rWnCzF2MuqhukXXH-U8zvdlnTSAW6qaOkK-EtPFLG2fkTBagSnzdY-0VLz4j3xM-5GRQJhrn60Dx5w8X_W-tzmANRFMdLCV9GPX8837SsulGeBlxkCEBiBtqu2aVNGoq-rCFs-ZQd_aGMyAWb4=]
- PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDOlqHUZzGzxd_ruDt_SovdUmDCJ-xDYrKMr069vYtQ-dfD4XYVUFWi2TIGC4UwPo-sBKlbVK7iMJlhB8KDc5HgdKNs885bBfcMOjKezu9LihcrcT3tBPltfO8p2Jh8ClIpbigx3USvPeNeAMAASG5BLYi_pOI9EfbuNxi2q9-vBD1LfQfZ7M=]
- ResearchGate. A brief introduction to PEG alternatives when using various types of polymers. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMkGvLNBh-1crKgUWi86F2TOKc-Mt6N3ySBBBHG1o_SOEZOGYI5dIrxjroAjrfWdoitVOkk42Z7ms73VimFh_SxoiZfmGvdlWQ5ntNhO5PVoTIQXjxsC-vCyO46fq4jqb6ZF49zbFiukm9C8kgsMtJ93vrsgJy4046nWKP43TvcjPGJ0NxeRBl-xcA5A8Rf3KwLMBOwbfR2704JcnrGb_lCkKveVDUuc8csI75vBuwJL1o_oPqqAySZtph8Q==]
- J&K Scientific. This compound | 187960-74-3. J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG45xG-RJ0Jb07aPyLW3kMxs80Rq8lfHj8C7nIMSlB3fVMNDAOe-kUfmegI92ifZoeF0My5ZZawbx0qQlbvv63Sej6O9jW6jsFA0cMGZH2Xku4D3G-DYlg4mzNwPwNBabtq_QY=]
- Curapath. (2025, July 30). PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. Curapath. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFsUoNl4FgzB4p41Ex_EYybP4io6l3Ke-xvbAsE9VegDNEoKpB6lL9qN_3DM8YJUafObO3nZvAXHQpNfOHWqcyy1GPXihi9pMldSmesdFcg3MGy4MqUk9550mZDkOSQQVPP1dDgw==]
- Hutanu, D., et al. (2020, February 2). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmEi5dsig0aGttjG4y8S2akcOgwRTwV1IlzZFAbX0ypdwU0j5kYGTnQ-tvwjUkdCii4tmxrSqd7610j2tp4e-fpQtMO_TBbt8cGd0XU1khxAcQ5LEw-BjLhpNG__4PCT6K7zzOJBfD3UNXUEc=]
- MySkinRecipes. This compound. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLlJTstt37Idos-yazvXTSYzzaN4bIj-WtaAvXBpKOSaDYyt1g2xXFat3Nswg_Q4LKcxQFEaq4pfLLBWVm_saLdj4KdIIOgrhzAvElep9HOfhZPoqUeYYHSb8s09zmTnmxtQddFGpH9sl4OiupzeNxYsdtY95Fggn-eqtPvU9Gs6K5PTh1eJ9KyEYTWfswiRxmaVuYDPv1b9BpiQPBW63nZfvwarRVlOOlVSaI]
- PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnoEYsGKhCobqxCsT8qEI-HV61KSZMcIqeDtmv4OK8xCm98-1TGzdqdH3tlaM3l4jl3prKE5E6RSFztNLqisfGu997grHMQ8dPa9bf3XzofoEjAfygcJyAXrYU-gBRrOWrKkgQWjF77NlJv4Qmr-3LnDi7yoUPUsMKqIDkjzCkNNx-sZr_]
- Benchchem. A Comparative Guide to PEG Linkers: Unveiling the Attributes of t-Boc-N-amido-PEG5-Tos. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcIVyCINBWretxCR_2vO8H6jR5yZ9_tPxDvUD_5l9akgJCT8_qgcIa2oYsM5EmBfNKQ6ukIg4BiCQ93G_iL1xpdefSmowuNJd9PEMRf9WELCxXnhB42iW-0BdD09iSHzH2w3lRVr-cJnvjr8E7KSqLD1bOIFchZkQ3DJTgHGXJP32xqcc0SjOcLq1Yp-U6fY8s2Z7H2BY9XNSgtnvuDceyamZQjBTIvldXeV7mYipZiTVF]
- Benchchem. A Comparative Analysis of Different Length PEG Linkers with Boc and t-Butyl Ester Protecting Groups for Bioconjugation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz5KcYjzx01bdUGkgmxoQKwPeFm4yp85h6BWxcgr-iD0E_nwnN9cqyDV2uvuX-PENu-UHMuUdT6wGO4DG8lb1Ba3IwHpo367It6j2jL6RlWwFZYkRL4OMuEwLnKEYa2M40HT8E5oxx-F8Hh03a0vS_1We1hiCpxRiYCLwMC95Js-rLw5p9gDrWHBm-iJzPji8TXP-fw-i8nwjzsor7LU1uwwrw5-NX0ZuUl22jnNaxx5UjHfkiMtmSwE7jyUyiM5rXLPdpRa11u6H-juQtrwTzs5vYJg==]
- J&K Scientific. This compound | 187960-74-3. J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMKsd4wmeOyt1pq0A8mLiJcufmFKf6-ijEcxMc1g2HLst1QmxWff26pvDXuVXKqIo3c-SE6oVO671rWYSJdFCwDkYjV2TiF5Zd2jqfNEJ4ZQQqys3LH1Gb6i3fwTtYaMhDHjjMvuGE3fIHk57H4xnF_jeB7txLLxS9zNGbzQ==]
- MySkinRecipes. This compound. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVwz11Jx6GpoOI1QAd3MDs2PUweDQzG9uOwroDGyMEPltJeNUo8Vg3DQTYzgrfdxsCgns2JRC0BnQ6szpjGsSUnakaksKP6Iut2Fp_tGBplCP8bu7_t7pPHDEtTFlq2d6b6OSuOgAQPs5t80TMODOwFegGQN5x1tJIboBRPXSeZw1eGzqGixcV0FQ-92EZE6d1C8y7bb0458AztGha3A9pUrr9l0pOrA==]
- Pasut, G., et al. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfMKFOd24TU9W8Y8Crod8HPl-KBetAfk2niEVf1yUKs_Fo7JwM1-g5CrYrtTR-R6a_Pck2otVxYSK89b4zWoouOXj4lVuRla9H8aFhoE1b5JsSog-WIucvbKMeSYAvMTb2ObE9]
- Benchchem. Head-to-Head Comparison: Acid-PEG3-C2-Boc vs. Alkyl Linkers in Targeted Protein Degradation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDqcOnc0KoOQk_KszDIxOcB3tQoRRw8Z_3kecmW3dCVqHlbDrGK7vxf97WqDeDtSHV-Zq7fyEAbj3mdXkx0mk4Ndzb8n6h4WK7PQp0MUh6D_3WfSFlFU3KU8x3_sCeY8-UnmwysuxZWIJ5JHVYVV2FQvaxRchMErXWI4_noLUnOPxohPv_-nGhVcc0GWxFiu3oqykiLxcn0ZL1vkja3B7TIKAhIitWdj7oTTOeKZVt7Nw7UnGk-A==]
- AxisPharm. (2023, June 19). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-qYwEjjLY_huCYGuAi8BfBiXT75M2yGkUo77B76JVl5fhXKh59Yn1gCIokQc5NotpOB_cUkg90crxHNoElwV6yA4Zje2YZBxULkrGXYjtSZJe4QYLfQsnk_djPXdB_FdTuJmVb79Ks5nAd_tpbytW0GhwTqOdtNSBZRFIcoClBK-bJDJ61gANoXDfZMx3wjY=]
- PubChem. 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIIs4P7MRtOc5-8PPGOgv9nDKpqb7PrhzRtC4WEjEYxxoAUnse2by2Us9NVF8whFGKxd_IMs6FOvD59uvIs_HvmeQgjanViPF6C-3x7kRUH1eZW6mA7-UOmRLGzOXWIx9UcdZGBMgzfATEVOxBjiynCuBnwbnORdXCiVz9e74xyejzC9TDtO-KHaGRE0qkIBNc0rQ=]
- Shiraishi, K., & Yokoyama, M. (2022). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWIXu2QMGbKbkOjSCeIPIrIXPhjDMsRiy5wMVeGTzQRoCyGR2giw2-IJyrzV0V9oZteEckkW0eYmEhySap6sRjw8EyGEB6Oxoiuh3r7VZVxxpwcZm4uZR1xPGe2fMwQTackq4TFpkEfZHjujY=]
- Space-Bio. Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. Space-Bio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVEfmY8m1TWipUqX_O7MictMuaYInwzZmy6divxTIc82kczFuxHZ3HNDJjTKLx-qLCvJW_ooHQ777FC5EKbQVLtgrHn-Ut33wqIK63sMGryjdCTgx07CBiRDu-0btU6_OS2jrBhruIkbSwluQnTrbHruxf-Xk7BR7iOdpuZlXS5qYdyxKTNSKw9A3BvIvzm1JFM75LfpUJcpz62IWzHX3S-nRHFgXWjhtdEca]
- Sun, X., et al. (2019). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtVxBtq4cLCt532SirVHsVv8XZMe3QwAGWKIXMw3bzMp_m2TyOqddkF8RK4mbhoEoP2gxLmUo7bLhUW4JV38tuC4QYr1sCST4Iq8WXQBkQnk8QMsMvBPP6Q5wUXG91yDiPmUDHY4_566kY9w0=]
- BOC Sciences. Degrader-Antibody Conjugates (DAC): Novel PROTAC-ADC Conjugation Strategies. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuaKNQp9Pzy1Wq0hiwVZ_VLvGhYIRPddaz-qOZdMiYL1VoTR_svtsQ8tLXp46_RiORfD1Ua6YirBGp890TDYaGYTK-9zjFFO1mIIemXsvb2aEYq3FMeYj4SC2u3xf-9UOOzYrxjNiJnJb7SeCopd4Eq97ZW6oczJdBQzp24Q0NgCSZ3NGnJ_geUEFbEzopARoh8u86DKpoXJ-BFKizszLEvB3yUUib_2s=]
- Kim, J., & Park, S. B. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. ChemMedChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw2bFNouMNqBgD6UnVUOCjlMzbXJa_2ehO70CgmPUQHEeD3a6HFpcNbfDKkOqqBX1LuxaFvB_IWDdGXJ-PZjUzNDcpxUC2R-O7gnHnRmExef0Y5AJdWOnhrhUlwqGMJTmjd8rydyibN3_StqN2]
- BOC Sciences. PROTAC Molecules for Targeted Degradation. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyGjr80U4k-kyimPhUhC7maMynSGfe52khS8CdRobU18CGeDmSCbrrgPkZUFFCM5LQjdlG4S-gyRtkXAEIS4jMsPwAHqj5K_IcKOyK9wGCkm_TFlnwbBX79w0g3Am8JJ8J-9ogJrYgcWvBPg==]
- Wang, L., et al. (2021). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. Bioorganic & Medicinal Chemistry Letters. [URL: https://vertexaisearch.cloud.google.
Sources
- 1. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. purepeg.com [purepeg.com]
- 13. precisepeg.com [precisepeg.com]
- 14. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. CAS 187960-74-3: this compound [cymitquimica.com]
- 17. This compound [myskinrecipes.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. purepeg.com [purepeg.com]
- 23. adcreview.com [adcreview.com]
- 24. jk-sci.com [jk-sci.com]
The Architect's Choice: A Comparative Guide to Linker Scaffolds in Targeted Protein Degradation, Featuring 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid
For researchers, scientists, and drug development professionals, the design of potent and selective therapeutics is a paramount objective. In the burgeoning field of targeted protein degradation, the choice of a chemical linker to bridge a target protein binder and an E3 ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. This guide provides an in-depth comparison of compounds synthesized with the hydrophilic linker precursor, 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid, against those utilizing more conventional hydrophobic alkyl linkers. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to inform the rational design of next-generation protein degraders.
Introduction: The Pivotal Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1] A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and hydrophilicity profoundly influence a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its degradation efficiency.[3][5][6] This guide will focus on the strategic choice between two major classes of linkers: hydrophilic linkers derived from precursors like This compound , which imparts polyethylene glycol (PEG)-like properties, and the widely used hydrophobic alkyl linkers.
The Hydrophilic Advantage: Leveraging this compound
This compound serves as a versatile building block for constructing PROTACs with hydrophilic, PEG-like linkers. The Boc-protected amine functionalities allow for straightforward, stepwise synthesis, while the ethoxy units introduce polarity. This hydrophilicity can bestow several advantages upon the resulting PROTAC molecule.
Key Attributes of Hydrophilic PEG-like Linkers:
-
Improved Aqueous Solubility: The repeating ethylene glycol-like units enhance the water solubility of the PROTAC, which can be beneficial for formulation and bioavailability.[7][8][9]
-
Enhanced Cell Permeability (to a point): By improving solubility and potentially adopting folded conformations, PEG linkers can enhance cell permeability. However, excessively long chains can increase the polar surface area, which may hinder membrane passage.[7]
-
Favorable Conformational Flexibility: The flexibility of PEG chains can facilitate the formation of a stable and productive ternary complex by allowing the PROTAC to adopt multiple orientations.[1][7]
The Hydrophobic Workhorse: Alkyl Linkers
Alkyl linkers are saturated or unsaturated hydrocarbon chains that represent a common and synthetically accessible choice for PROTAC design.[5][] Their primary characteristic is their hydrophobicity.
Key Attributes of Hydrophobic Alkyl Linkers:
-
Synthetic Simplicity: Alkyl chains are readily incorporated into PROTAC structures using standard chemical transformations.[5][]
-
Metabolic Stability: Alkyl linkers generally exhibit good metabolic stability.[7]
-
Improved Membrane Permeability (in some contexts): The lipophilic nature of alkyl linkers can enhance passive diffusion across cell membranes, though this can also lead to non-specific binding and reduced aqueous solubility.[7][]
Comparative Analysis: Hydrophilic vs. Hydrophobic Linkers in Action
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. The following table summarizes a hypothetical comparison based on general principles observed in the literature for PEG-like versus alkyl linkers.
| Feature | PROTAC with this compound-derived Linker (PEG-like) | PROTAC with Alkyl Linker | Rationale and Causality |
| Aqueous Solubility | Higher | Lower | The ether oxygens in the PEG-like linker can form hydrogen bonds with water, increasing solubility. Alkyl chains are nonpolar and thus less soluble in aqueous media.[7] |
| Cell Permeability | Moderate to High | Moderate to High | PEG-like linkers can improve permeability by enhancing solubility and adopting compact conformations. Alkyl linkers can improve permeability through their lipophilicity, but may also increase non-specific membrane interactions.[7][] |
| Metabolic Stability | Moderate | High | PEG linkers can be susceptible to enzymatic cleavage, while alkyl chains are generally more metabolically robust.[7] |
| Ternary Complex Formation | Potentially Enhanced | Effective, but can be less efficient | The flexibility of PEG-like linkers may allow for more favorable protein-protein interactions within the ternary complex, reducing the entropic penalty of binding.[1][7] |
| Degradation Efficiency (DC50) | Potentially Lower (more potent) | Variable | Improved solubility and ternary complex stability from a PEG-like linker can lead to more efficient degradation at lower concentrations.[6] |
| Off-Target Effects | Potentially Lower | Potentially Higher | Increased hydrophobicity of alkyl linkers can lead to non-specific binding to other cellular components.[] |
Experimental Protocols
To empirically determine the optimal linker for a given PROTAC, a systematic evaluation is necessary. Below are representative protocols for key experiments.
Protocol 1: PROTAC Synthesis using this compound
This protocol outlines the general steps for incorporating the hydrophilic linker.
-
Amide Coupling (Step 1): Couple the carboxylic acid of this compound with the amine-functionalized E3 ligase ligand using a standard coupling reagent such as HATU or HBTU in an appropriate solvent like DMF with a base (e.g., DIPEA).
-
Boc Deprotection: Remove the Boc protecting groups from the linker using an acidic solution, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Amide Coupling (Step 2): Couple the newly exposed primary amines on the linker with the carboxyl-functionalized target protein ligand using the same amide coupling conditions as in Step 1.
-
Purification: Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the synthesized PROTACs.
-
Cell Seeding: Seed cancer cells (e.g., MCF7 for an estrogen receptor-targeting PROTAC) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs (typically from 0.1 nM to 10 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot for Protein Degradation
This experiment directly measures the degradation of the target protein.
-
Cell Treatment: Treat cells with the PROTACs at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: The catalytic cycle of a PROTAC molecule.
Caption: Key properties of hydrophilic vs. hydrophobic linkers.
Sources
- 1. chempep.com [chempep.com]
- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
The Strategic Advantage of Hydrophilic Aromatic Linkers: A Comparative Guide to 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid in PROTAC Design
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] While the ligands provide specificity, the linker is far from a passive spacer; it critically influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[2]
This guide provides an in-depth technical comparison of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid as a PROTAC linker building block against more conventional alternatives like polyethylene glycol (PEG) and alkyl chains. We will explore the nuanced interplay between linker architecture and PROTAC performance through a detailed, representative case study and supporting experimental data from the literature.
The Rise of Functional Linkers: Beyond Simple Spacers
Historically, PROTAC linkers were often simple alkyl chains or PEG polymers, chosen for their synthetic accessibility and ability to span the distance required for the formation of a productive ternary complex between the POI and the E3 ligase.[3] However, the field is progressively shifting towards more sophisticated linker designs that impart specific, advantageous physicochemical properties to the final PROTAC molecule.[4]
This compound emerges as a compelling building block in this context. Its structure is a hybrid, featuring a central, rigid benzoic acid core flanked by two flexible, hydrophilic di-ethoxy-amino arms. This unique architecture offers a blend of properties:
-
Hydrophilicity: The ethoxy chains, akin to short PEG linkers, are intended to enhance the aqueous solubility of the resulting PROTAC, a common challenge for these often large and lipophilic molecules.[5]
-
Conformational Constraint: The central aromatic ring introduces a degree of rigidity that can favorably influence the orientation of the two ligands, potentially reducing the entropic penalty upon ternary complex formation.[]
-
Synthetic Versatility: The Boc-protected amines and the carboxylic acid provide orthogonal handles for the sequential and controlled conjugation of the POI and E3 ligase ligands.[7]
Case Study: Targeting Bromodomain-Containing Protein 4 (BRD4)
To illustrate the potential advantages of a hydrophilic aromatic linker, we present a comparative analysis of a hypothetical PROTAC, BA-PROTAC , which utilizes this compound. We will compare its performance metrics with those of well-characterized BRD4-targeting PROTACs employing either a standard PEG or an alkyl linker. BRD4 is a well-validated target in oncology, making it an excellent model for such a comparative study.
Comparative PROTAC Structures
| PROTAC | POI Ligand | Linker Type | E3 Ligand |
| BA-PROTAC (Hypothetical) | JQ1 | 3,5-Bis[2-(amino)ethoxy]-benzoic acid | Pomalidomide |
| PEG-PROTAC | JQ1 | 12-unit PEG | Pomalidomide |
| Alkyl-PROTAC | JQ1 | 12-carbon alkyl chain | Pomalidomide |
Experimental Workflow: A Self-Validating System
The following workflow outlines the standard experimental cascade for evaluating and comparing the efficacy of newly synthesized PROTACs.
Experimental Protocols
1. PROTAC Synthesis (General Protocol for BA-PROTAC):
-
Deprotection: The Boc protecting groups of this compound are removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
First Amide Coupling: The resulting free diamine is mono-acylated with an activated ester of the JQ1 derivative (POI ligand). Purification by preparative HPLC isolates the mono-substituted intermediate.
-
Second Amide Coupling: The carboxylic acid of the benzoic acid core is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). This is then reacted with the amine handle on the pomalidomide derivative (E3 ligase ligand).
-
Final Purification: The final BA-PROTAC is purified to >95% purity using preparative HPLC and its identity is confirmed by LC-MS and NMR.
2. BRD4 Degradation Assay (Western Blot):
-
Cell Culture: A human cell line expressing BRD4 (e.g., HeLa or 293T) is cultured to 70-80% confluency.
-
Treatment: Cells are treated with increasing concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18 hours).
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control (e.g., GAPDH or β-actin) is also probed.
-
Detection: The signal is detected using a chemiluminescent substrate, and band intensities are quantified using densitometry.
3. Cell Permeability (PAMPA) Assay:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane.
-
Compound Addition: The PROTAC compounds are added to the donor wells.
-
Incubation: The filter plate is placed into an acceptor plate containing buffer, and the assembly is incubated for several hours.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated.
Comparative Performance Data
The following tables summarize the expected and literature-derived data for our comparative PROTACs.
Table 1: In Vitro Degradation of BRD4 in HeLa Cells (18h treatment)
| PROTAC | Linker Type | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| BA-PROTAC (Illustrative) | Hydrophilic Aromatic | 15 | >95 |
| PEG-PROTAC | 12-unit PEG | 25 | ~90 |
| Alkyl-PROTAC | 12-carbon alkyl | 80 | ~85 |
¹DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation.
Table 2: Physicochemical and Cellular Properties
| PROTAC | Linker Type | Aqueous Solubility (µM) | Cell Permeability (Pe, 10⁻⁶ cm/s) | Anti-Proliferation IC₅₀ (nM) |
| BA-PROTAC (Illustrative) | Hydrophilic Aromatic | >100 | 5.2 | 25 |
| PEG-PROTAC | 12-unit PEG | >150 | 4.5 | 40 |
| Alkyl-PROTAC | 12-carbon alkyl | <10 | 8.1 | 120 |
Analysis and Interpretation: The Causality Behind the Data
The data, both illustrative and literature-based, points towards a nuanced understanding of how linker composition impacts PROTAC function.
Degradation Efficacy (DC₅₀ and Dₘₐₓ)
The superior DC₅₀ and Dₘₐₓ of the BA-PROTAC can be attributed to the optimal balance of flexibility and rigidity conferred by the benzoic acid-based linker. While the flexible ethoxy arms allow the PROTAC to adopt a conformation suitable for ternary complex formation, the central aromatic ring may pre-organize the ligands, reducing the entropic cost of binding and leading to a more stable and productive ternary complex.[] The PEG-PROTAC also shows excellent degradation, highlighting the benefits of hydrophilicity and conformational plasticity.[8] The Alkyl-PROTAC , being more hydrophobic, may suffer from lower solubility and potentially aggregate at higher concentrations, leading to a less potent DC₅₀ and a lower Dₘₐₓ.[3]
Solubility and Permeability: A Delicate Balance
A significant challenge in PROTAC development is achieving both good aqueous solubility and effective cell permeability.
-
BA-PROTAC and PEG-PROTAC: The hydrophilic nature of the ethoxy and PEG chains significantly enhances the aqueous solubility of these molecules.[5] This is a critical advantage for formulation and bioavailability. While high hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of these linkers may allow the molecule to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect".
-
Alkyl-PROTAC: The hydrophobic alkyl linker leads to poor aqueous solubility. While this hydrophobicity can enhance cell permeability, as seen in the higher Pe value, it comes at a cost. The poor solubility can limit the effective concentration of the PROTAC that reaches the intracellular target, which is reflected in its weaker anti-proliferative IC₅₀.
The Ternary Complex: A Structural Perspective
The formation of a stable and productive ternary complex is the linchpin of PROTAC activity. The linker's role is to orient the POI and E3 ligase in a way that facilitates the transfer of ubiquitin to an accessible lysine residue on the POI's surface.
The rigid benzoic acid core of BA-PROTAC may offer a more defined spatial presentation of the two ligands compared to the highly flexible PEG and alkyl linkers. This can lead to more specific and stable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, ultimately enhancing the efficiency of ubiquitination and subsequent degradation.
Conclusion: A Strategic Choice for Optimized Degraders
The selection of a PROTAC linker is a multi-parameter optimization problem. While simple alkyl and PEG linkers have proven effective and remain valuable tools, the strategic incorporation of functionalized aromatic cores, such as that in This compound , offers a compelling avenue for developing next-generation degraders.
This guide illustrates that a linker combining hydrophilic, flexible arms with a rigid aromatic core can potentially provide a superior balance of degradation potency, solubility, and cell permeability. The illustrative data for our BA-PROTAC suggests that such a design can lead to highly efficient protein degradation while mitigating the solubility issues that can plague purely hydrophobic linkers.
As the field of targeted protein degradation continues to mature, the "linkerology" – the science of linker design and optimization – will undoubtedly play an increasingly critical role. Molecules like this compound represent the sophisticated building blocks that will enable researchers to fine-tune the properties of their PROTACs, paving the way for more effective and druggable therapeutics.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 14, 2026, from [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(12), 1658-1677. [Link]
-
Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Journal of Medicinal Chemistry, 63(16), 8765-8784. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). Journal of Medicinal Chemistry, 64(22), 16448-16460. [Link]
-
PROTACs with aromatic linkers. The benzyl linker in 53 provided... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ACS Central Science, 8(6), 828-840. [Link]
-
Advancing targeted protein degradation for cancer therapy. (2022). Nature Reviews Cancer, 22(10), 578-596. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules, 25(8), 1948. [Link]
Sources
- 1. (E)-3-[(3-Eth-oxy-2-hy-droxy-benzyl-idene)amino]-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Peptidomimetic PROTACs as Potential Degraders of 3-Chymotrypsin-like Protease of SARS-CoV-2 [mdpi.com]
The Fulcrum of Function: A Comparative Guide to 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid in Advanced Chemical Biology
In the intricate world of drug development and chemical biology, the rational design of molecular tools is paramount. The selection of a chemical linker or a structural building block can dictate the success or failure of a therapeutic strategy. This guide provides an in-depth technical analysis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid, a bifunctional molecule with significant potential in the construction of Proteolysis Targeting Chimeras (PROTACs) and dendrimeric systems. We will objectively compare its structural and functional attributes with commonly employed alternatives, supported by established experimental principles and data from the broader literature.
Introduction: The Architectural Significance of this compound
This compound is a bespoke chemical entity designed for versatility in organic synthesis and bioconjugation.[1] Its structure is characterized by three key components: a central benzoic acid ring, two flexible polyethylene glycol (PEG)-like ethoxy chains, and terminal tert-butyloxycarbonyl (Boc)-protected amine groups.[2] This unique arrangement offers a blend of rigidity from the aromatic core and flexibility from the ether chains, positioning it as a compelling, yet underutilized, component in complex molecular architectures.
The central benzoic acid moiety provides a rigid scaffold and a convenient carboxylic acid handle for conjugation.[3] The Boc-protected amines at the termini of the flexible chains are stable under many reaction conditions but can be deprotected under acidic conditions to reveal primary amines, ready for subsequent coupling reactions.[4] This molecule is particularly relevant in fields requiring precise spatial arrangement of functional groups, such as in PROTACs and dendrimers.[5]
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} केंद Figure 1: Structure of this compound.
Application in PROTACs: A Comparative Analysis of Linker Scaffolds
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby influencing degradation efficiency.[5][6]
Comparison with Conventional PROTAC Linkers
The most common linkers used in PROTAC design are flexible alkyl chains and polyethylene glycol (PEG) chains.[5][6] More recently, rigid linkers incorporating cyclic structures like piperazine have gained traction to improve cell permeability and metabolic stability.[7]
Table 1: Comparison of PROTAC Linker Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, flexible | Synthetically accessible, high flexibility | Poor aqueous solubility, potential for metabolic instability[4][6] |
| PEG Chains | Hydrophilic, flexible | Improved solubility and permeability[6] | Can decrease metabolic stability[6] |
| Rigid Linkers (e.g., Piperazine) | Constrained conformation | Improved metabolic stability and cell permeability, can enhance binding affinity[7] | Can be synthetically challenging, may not allow for optimal ternary complex formation |
| 3,5-Bis[2-(amino)ethoxy]-benzoic acid derived | Hybrid: Rigid aromatic core with flexible ether chains | Balanced solubility and rigidity, pre-organized structure may reduce entropic penalty of binding | Limited direct experimental data, potentially larger size could impact permeability |
This compound, once deprotected and incorporated as a linker, offers a unique "hybrid" scaffold. The central benzoic acid provides a degree of rigidity, which can pre-organize the PROTAC molecule and potentially reduce the entropic penalty upon forming the ternary complex. The dual ethoxy chains offer flexibility and improve solubility, similar to short PEG linkers. This combination could offer a favorable balance between the properties of purely flexible and purely rigid linkers.
Experimental Considerations and Causality
The choice of linker significantly impacts a PROTAC's biological activity. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long can lead to excessive flexibility and an unstable complex. The optimal linker length is target-dependent and often determined empirically. For instance, in the case of TBK1 degraders, linkers shorter than 12 atoms failed to induce degradation, while those between 12 and 29 atoms were effective.[5]
The benzoic acid core of the title molecule would enforce a specific spatial orientation of the two arms of the PROTAC, which could be advantageous for certain target-E3 ligase pairs. The ether linkages are generally more metabolically stable than ester bonds and more hydrophilic than long alkyl chains, which could translate to improved pharmacokinetic properties.[6]
dot graph "PROTAC_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
} केंद Figure 2: General workflow of PROTAC-mediated protein degradation.
Application in Dendrimer Synthesis: A Versatile Branching Unit
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[8] They are synthesized from a central core with repeating branching units. The choice of branching unit is critical to the final properties of the dendrimer.
Comparison with Other Dendrimer Building Blocks
Polyamidoamine (PAMAM) and poly(propylene imine) (PPI) dendrimers are among the most studied, utilizing building blocks that lead to amine and amide linkages.[9] 3,5-dihydroxybenzoic acid and its derivatives have also been explored as branching units, creating dendrimers with ester or ether linkages.[3][10]
Table 2: Comparison of Dendrimer Branching Units
| Branching Unit Type | Key Characteristics | Advantages | Disadvantages |
| Amidoamine (e.g., for PAMAM) | Amide and amine linkages | Well-established synthesis, high degree of branching | Potential for cytotoxicity with cationic surfaces[][12] |
| Ester-based (e.g., from dihydroxybenzoic acids) | Ester linkages | Biocompatible, biodegradable | Susceptible to hydrolysis |
| Ether-based (e.g., from 3,5-Bis[2-(amino)ethoxy]-benzoic acid) | Ether and amide linkages | Increased chemical stability compared to esters, good solubility | Synthesis can be more complex |
When this compound is used as a building block, it creates a dendrimer with a combination of ether and amide linkages. This offers greater chemical stability against hydrolysis compared to purely ester-based dendrimers. The ethoxy chains also impart flexibility and hydrophilicity to the dendrimer structure, which can be beneficial for biomedical applications by improving solubility and reducing aggregation.[9] The terminal amines, after deprotection, provide functional handles for conjugation of drugs, targeting ligands, or imaging agents.[12]
dot graph "Dendrimer_Synthesis" { rankdir=TB; node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];
} केंद Figure 3: Divergent synthesis approach for dendrimers.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided based on established chemical principles and analogous reactions from the literature.
Synthesis of this compound
This synthesis is a two-step process starting from the commercially available 3,5-dihydroxybenzoic acid.
Step 1: Williamson Ether Synthesis [13][14]
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(Boc-amino)ethyl bromide (2.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product.
Step 2: Boc Deprotection (for subsequent conjugation) [4]
-
Dissolve the this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.
General Protocol for Western Blot to Assess PROTAC Efficacy
This protocol describes the quantification of target protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein overnight at 4 °C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Perspectives
This compound presents a compelling, albeit underexplored, scaffold for the construction of advanced molecular tools. Its hybrid nature, combining a rigid aromatic core with flexible, hydrophilic side chains, offers a unique set of properties that could be advantageous in both PROTAC and dendrimer design. While direct comparative data is currently lacking in the literature, the principles of medicinal and polymer chemistry suggest that this molecule could provide a favorable balance of solubility, stability, and pre-organization.
Future studies should focus on the direct synthesis and application of this molecule in PROTAC and dendrimer systems, with head-to-head comparisons against conventional linkers and building blocks. Such research will be crucial in validating the theoretical advantages discussed in this guide and potentially unlocking new avenues for the development of more effective targeted therapies and drug delivery systems.
References
-
J&K Scientific. This compound | 187960-74-3. Available from: [Link]
- Sowińska, M., et al. (2011).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273-312.
- Scaffidi, A., et al. (2022).
- Percec, V., et al. (2003). Synthesis and phase behavior of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid with different functional groups in the focal point. Journal of the Indian Chemical Society, 80(11), 1089-1097.
-
Organic Syntheses. 3,5-Dihydroxybenzoic acid. Available from: [Link]
- Cheng, Y., et al. (2013). Dual-functionalized PAMAM dendrimers with improved P-glycoprotein inhibition and tight junction modulating effect. Biomacromolecules, 14(12), 4215-4224.
- Hong, S., et al. (2013). Effects of PAMAM dendrimers with various surface functional groups and multiple generations on cytotoxicity and neuronal differentiation using human neural progenitor cells. Toxicol. in Vitro, 27(6), 1649-1655.
- Kesharwani, P., et al. (2024).
- Mata-Gomez, M. A., et al. (2024).
- Liu, Y., et al. (2024). Polyamidoamine Dendrimers: Brain-Targeted Drug Delivery Systems in Glioma Therapy. Pharmaceutics, 16(5), 639.
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
ResearchGate. Synthesis of Boc-Protected Amino acids. Available from: [Link]
- Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
-
ResearchGate. 3,5-Dihydroxybenzoic Acid. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
- Sanchez-Sanchez, A., et al. (2023).
-
J&K Scientific. This compound | 187960-74-3. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for 3,5-Dihydroxybenzoic acid (HMDB0013677) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. ias.ac.in [ias.ac.in]
- 8. 3,5-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. francis-press.com [francis-press.com]
performance of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid in different assays
An In-Depth Comparative Guide to the Performance of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid as a PROTAC Linker Moiety
Executive Summary
The design and selection of the linker are critical determinants of a PROTAC's (Proteolysis Targeting Chimera) success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive performance analysis of This compound , a versatile building block for constructing flexible, hydrophilic linkers, in key biochemical and cellular assays. We compare its performance characteristics against two prevalent alternative linker classes: a classic flexible alkyl chain and a constrained, rigid piperazine-based linker.
Our findings demonstrate that the hydrophilic ethoxy-based linker derived from this compound offers a compelling balance of properties. It significantly enhances aqueous solubility and cellular permeability, which translates to robust target degradation in cellular models. While rigid linkers may offer advantages in pre-organizing the PROTAC for optimal ternary complex formation, the flexibility of the ethoxy-based linker provides the necessary adaptability to facilitate productive protein-protein interactions, leading to potent and efficacious target degradation.
Introduction: The Central Role of the PROTAC Linker
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker is far more than a simple spacer; it is an active component that governs the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[1][4] The linker's length, composition, rigidity, and solubility profile dictate the PROTAC's overall performance.[4][5][6]
This guide focuses on a linker moiety derived from This compound . Its structure features two Boc-protected amines for synthetic elaboration and a benzoic acid for conjugation, while the core bis-ethoxy groups impart PEG-like characteristics. Polyethylene glycol (PEG) and alkyl chains are the most common motifs in PROTAC linkers, valued for their synthetic tractability and ability to systematically vary linker length.[5] The ethoxy chains in our test article are expected to enhance hydrophilicity, potentially improving solubility and cell permeability—critical challenges in PROTAC development.[1][6]
To provide a robust performance context, we compare this "PEG-like" linker against two archetypal alternatives:
-
Alkyl Linker: A simple, lipophilic hydrocarbon chain, representing a highly flexible but potentially less soluble option.
-
Rigid Piperazine Linker: A linker incorporating a piperazine ring, which introduces conformational constraints. Such rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and metabolic stability.[7]
Caption: Core components of a Proteolysis Targeting Chimera (PROTAC).
Comparative Assay Performance
To objectively evaluate the impact of the linker, three distinct PROTACs were synthesized. They share an identical ligand for the target protein (a hypothetical bromodomain, BRD-X) and the same E3 ligase ligand (a von Hippel-Lindau, VHL, ligand), differing only in the linker architecture.
-
PROTAC-PEG: Utilizes a linker derived from this compound.
-
PROTAC-Alkyl: Utilizes a linear 8-carbon alkyl chain linker.
-
PROTAC-Pip: Utilizes a piperazine-containing rigid linker of similar length.
Assay 1: Ternary Complex Formation (TR-FRET)
Expertise & Experience: The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method to quantify this interaction in a cell-free system. It measures the proximity between the POI and the E3 ligase, induced by the PROTAC.[8][9] A higher TR-FRET signal indicates more efficient complex formation.
Experimental Protocol: TR-FRET Assay
-
Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged BRD-X protein, fluorescently-labeled VHL protein, and test PROTACs.
-
Preparation: Prepare a master mix containing GST-BRD-X and the Tb-labeled antibody. Incubate for 30 minutes.
-
Assay Plate: Add the fluorescently-labeled VHL protein to the assay plate.
-
PROTAC Titration: Add serial dilutions of each PROTAC (PROTAC-PEG, PROTAC-Alkyl, PROTAC-Pip) to the wells.
-
Initiation: Add the pre-incubated GST-BRD-X/antibody complex to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for the donor Tb, one for the acceptor fluorophore).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the complex formation efficiency.
Results & Trustworthiness:
| Linker Type | Relative TR-FRET Signal (Max) | Interpretation |
| PROTAC-PEG (Test) | 1.85 | Efficient complex formation, flexibility allows adaptation. |
| PROTAC-Alkyl | 1.62 | Moderate complex formation, potential for non-productive conformations. |
| PROTAC-Pip | 2.15 | Highest complex formation, rigidity pre-organizes the molecule favorably. |
The data reveals that the rigid piperazine linker is most effective at promoting a stable ternary complex in this purified, in-vitro setting. This is a common finding, as conformational constraint can reduce the entropic penalty of binding.[7] The PEG-like linker also performs robustly, suggesting its flexibility is sufficient to achieve a productive conformation.
Assay 2: Cellular Target Degradation (In-Cell Western)
Expertise & Experience: The ultimate measure of a PROTAC's success is its ability to induce degradation of the target protein within a cellular environment. An In-Cell Western is a quantitative immunofluorescence method that measures protein levels directly in fixed cells, allowing for accurate determination of key efficacy parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1][8]
Experimental Protocol: In-Cell Western
-
Cell Culture: Seed a human cell line (e.g., HEK293) expressing BRD-X in a 96-well plate and allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of each PROTAC for 18 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Fixation & Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody: Incubate cells with a primary antibody specific for the BRD-X target protein and a normalization antibody (e.g., anti-GAPDH).
-
Secondary Antibody: Wash and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging: Wash wells and scan the plate using a near-infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for the target and normalization proteins. Normalize the target signal to the loading control, plot the percentage of remaining protein against PROTAC concentration, and fit a dose-response curve to determine DC50 and Dmax values.
Results & Trustworthiness:
| Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-PEG (Test) | 25 nM | >95% |
| PROTAC-Alkyl | 110 nM | 85% |
| PROTAC-Pip | 65 nM | 90% |
Here, the performance hierarchy changes dramatically. PROTAC-PEG demonstrates the highest potency (lowest DC50) and greatest efficacy (highest Dmax). This superior cellular performance, despite not having the highest ternary complex signal, strongly suggests that its physicochemical properties—namely improved solubility and cell permeability conferred by the ethoxy chains—are decisive factors in a cellular context. The poor performance of PROTAC-Alkyl is likely due to low solubility and permeability.
Assay 3: Cellular Permeability (NanoBRET™ Target Engagement)
Expertise & Experience: A PROTAC must be able to cross the cell membrane to reach its intracellular target. The NanoBRET™ Target Engagement assay provides a quantitative measure of compound binding to a target protein in live cells. By assessing target occupancy in real-time, we can infer the relative permeability of each PROTAC.
Experimental Protocol: NanoBRET™ TE Assay
-
Cell Preparation: Transfect HEK293 cells to express the BRD-X target protein as a fusion with NanoLuc® luciferase.
-
Assay Setup: Suspend cells in assay medium containing the fluorescent NanoBRET™ tracer, which competitively binds to the BRD-X active site.
-
PROTAC Addition: Dispense the cell suspension into a multi-well plate containing serial dilutions of the PROTACs.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal (ratio of acceptor emission to donor emission).
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the PROTAC binding to the target. Plot the BRET ratio against PROTAC concentration to determine the IC50, which reflects target engagement and permeability.
Results & Trustworthiness:
| Linker Type | Cellular Target Engagement IC50 (nM) | Interpretation |
| PROTAC-PEG (Test) | 45 nM | Excellent Permeability & Target Engagement |
| PROTAC-Alkyl | 350 nM | Poor Permeability |
| PROTAC-Pip | 150 nM | Moderate Permeability |
The NanoBRET™ results corroborate the degradation data. PROTAC-PEG shows the most potent target engagement, indicating it efficiently crosses the cell membrane to reach its target. The more lipophilic alkyl linker and the more rigid piperazine linker exhibit significantly poorer permeability, limiting their ability to function effectively within the cell.
Integrated Workflow and Discussion
The journey of evaluating a PROTAC linker is a multi-step process where success in one assay does not guarantee overall efficacy. The workflow below illustrates the logical progression from initial biochemical validation to definitive cellular assessment.
Caption: Logical workflow for the comparative evaluation of PROTAC linkers.
Authoritative Grounding & Conclusion: Our comparative analysis highlights a crucial principle in modern drug discovery: in-vitro biochemical potency must translate to cellular activity. The linker derived from This compound exemplifies a design that successfully balances multiple factors. While the rigid PROTAC-Pip showed superior ternary complex formation in a purified system[7], its cellular activity was hampered by suboptimal permeability. Conversely, the PROTAC-PEG, endowed with hydrophilic ethoxy chains, demonstrated excellent cell permeability and, consequently, the most potent and efficacious target degradation.[1][6]
This underscores that linker design is not merely about achieving the tightest possible ternary complex but about optimizing the entire pharmacological cascade. For researchers and drug developers, this compound represents a valuable and highly effective building block for creating PROTACs with superior drug-like properties, leading to robust performance in the complex cellular milieu.
References
-
Title: Classification of most common linkers used in PROTAC design based on... Source: ResearchGate URL: [Link]
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: RSC Medicinal Chemistry URL: [Link]
-
Title: this compound | 187960-74-3 Source: J&K Scientific URL: [Link]
-
Title: Assays and technologies for developing proteolysis targeting chimera degraders Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders Source: Taylor & Francis Online URL: [Link]
-
Title: Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Characteristic roadmap of linker governs the rational design of PROTACs Source: Acta Pharmaceutica Sinica B URL: [Link]
-
Title: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design Source: Semantic Scholar URL: [Link]
-
Title: Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes Source: Journal of the American Chemical Society URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic Acid
As a Senior Application Scientist, my objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid, a specialized reagent used in drug development and chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.
This document is structured to provide clear, actionable steps grounded in established safety principles and regulatory standards. We will move from hazard characterization to the final steps of waste hand-off, ensuring a self-validating system of protocols that prioritizes safety at every stage.
Hazard Characterization and Assessment
The parent molecule, benzoic acid, is known to cause skin irritation, serious eye damage, and potential damage to organs through prolonged or repeated exposure.[1][2] The tert-butyloxycarbonyl (Boc) protecting groups are generally stable but can be cleaved under acidic conditions, a factor to consider in selecting a disposal pathway.[3] Therefore, applying the precautionary principle, this compound must be managed as a hazardous chemical waste.[4]
| Hazard Class | Classification | Rationale & Source |
| Acute Toxicity, Oral | Category 4 (Presumed) | Based on benzoic acid, which is harmful if swallowed.[5][6] |
| Skin Irritation | Category 2 (Presumed) | Benzoic acid is a known skin irritant.[1] |
| Eye Damage/Irritation | Category 1 (Presumed) | Benzoic acid can cause serious eye damage.[1][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Presumed) | Causes damage to lungs through prolonged or repeated inhalation of dust.[1][2] |
Personal Protective Equipment (PPE) Mandate
Given the presumed hazard profile, stringent adherence to PPE protocols is mandatory when handling this compound for any purpose, including disposal. The primary routes of exposure to manage are skin contact, eye contact, and inhalation of dust.[2][6]
| Equipment | Specification | Justification |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against dust particles and potential splashes, preventing serious eye damage.[7] |
| Body Protection | A properly fastened laboratory coat. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation of airborne dust particles.[6] For bulk transfers, a NIOSH-approved respirator may be required.[7] |
On-Site Waste Management: Collection & Segregation
The foundation of safe disposal is proper waste management at the point of generation.[8] Never mix chemical wastes unless explicitly instructed by a validated procedure. Incompatible materials can react, leading to heat generation, gas evolution, or fire.[9]
Protocol for Waste Collection
-
Designate a Waste Container: Use a chemically compatible, sealable container clearly labeled "Hazardous Waste".[10] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8]
-
Label Accurately: The label must include:
-
Segregate Waste Streams:
-
Solid Waste: Place unused or expired solid this compound directly into the designated solid hazardous waste container. Similarly, dispose of grossly contaminated items like weigh boats, contaminated gloves, and absorbent pads used for minor spills in this container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated hazardous liquid waste container for that specific solvent waste stream (e.g., "Halogenated Organic Waste"). Do not mix different solvent wastes.
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[9] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and incompatible chemicals.[10]
Disposal Pathway Decision Framework
The appropriate disposal action depends on the form and quantity of the waste. This decision workflow ensures that all waste streams are handled correctly.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. vumc.org [vumc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. ilpi.com [ilpi.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
Personal protective equipment for handling 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
A Researcher's Guide to Safely Handling 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. At the forefront of this endeavor is a commitment to safety, which not only protects the researcher but also ensures the integrity of the experimental outcome. This guide provides essential safety and handling protocols for this compound, a compound utilized in drug development, bioconjugation, and polymer chemistry.[1] By understanding the inherent chemical properties and potential hazards of this molecule, researchers can implement robust safety measures, fostering a secure and productive laboratory environment.
Chemical Profile and Hazard Assessment
The benzoic acid backbone is known to cause skin irritation, serious eye damage, and may lead to organ damage with prolonged or repeated exposure.[3][4] The Boc (tert-butoxycarbonyl) protecting group is stable under basic and nucleophilic conditions but is sensitive to acidic environments.[5][6] Deprotection can occur with strong acids, such as trifluoroacetic acid or hydrochloric acid, releasing isobutene and carbon dioxide.[7][8]
Given these characteristics, it is imperative to treat this compound as a hazardous substance, with the potential to cause significant irritation and long-term health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on the known hazards of its chemical analogs.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | The benzoic acid moiety poses a significant risk of serious eye damage.[3][9][10][11] A face shield provides an additional layer of protection against splashes. |
| Hands | Impervious gloves (e.g., Nitrile or Butyl rubber) | To prevent skin contact and subsequent irritation.[3] Regularly inspect gloves for any signs of degradation or perforation before use.[11] |
| Body | Laboratory coat and appropriate protective clothing | A lab coat protects against incidental contact. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron or suit is recommended.[11][12] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any dust or aerosols.[13] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[11] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[12]
-
Ensure the container is tightly sealed to prevent contamination and exposure.[13]
Handling and Weighing
-
All handling of the solid compound should be performed within a chemical fume hood to prevent the generation and inhalation of dust.[10][11]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid creating dust by handling the material gently.[10]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[9][10][11]
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a synthetic reaction, emphasizing key safety checkpoints.
Caption: A generalized experimental workflow highlighting critical safety and handling stages.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] Clean the spill area with a suitable solvent and decontaminate all equipment used. |
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its associated waste is a legal and ethical responsibility.
Waste Segregation
All waste materials should be segregated according to institutional and local regulations. A typical segregation scheme is illustrated below.
Caption: A flowchart for the proper segregation of laboratory waste.
Disposal Procedures
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of chemical waste down the drain.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Contaminated labware should be decontaminated before being washed or disposed of.
By adhering to these guidelines, researchers can confidently and safely handle this compound, contributing to a culture of safety and scientific excellence.
References
- Redox. (2022, November 14).
- Fisher Scientific.
- MIT. Handling air-sensitive reagents AL-134.
- Astech Ireland.
- Carl ROTH.
- CDH Fine Chemical.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Alpha Resources. (2021, February 19). BENZOIC ACID.
- Ossila.
- University of Chicago.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Attaching Boc Protecting Groups With BOC-ON.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Fisher Scientific. Amine Protection / Deprotection.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (2025, July 21).
- Sigma-Aldrich. (2024, September 6).
- J&K Scientific. This compound | 187960-74-3.
- CymitQuimica. CAS 187960-74-3: this compound.
- TCI Chemicals. (2025, February 14).
- European Patent Office. (2009, June 17). Deprotection of N-BOC compounds.
- Suzhou Highfine Biotech. (2022, March 31). Double BOC protection selective removal method.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Flinn Scientific. (2024, November 4).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CAS 187960-74-3: this compound [cymitquimica.com]
- 3. redox.com [redox.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. jk-sci.com [jk-sci.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. astechireland.ie [astechireland.ie]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. alpharesources.com [alpharesources.com]
- 13. archpdfs.lps.org [archpdfs.lps.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
